Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate
Description
Properties
IUPAC Name |
benzyl N-(1-diphenoxyphosphoryl-2-phenylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26NO5P/c30-28(32-22-24-15-7-2-8-16-24)29-27(21-23-13-5-1-6-14-23)35(31,33-25-17-9-3-10-18-25)34-26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNZWAJOKMJQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate
Executive Summary
Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a potent, irreversible, mechanism-based inhibitor designed to target serine proteases with chymotrypsin-like specificity.[1] Structurally, it is a diphenyl phosphonate analog of N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe).[1] By replacing the scissile carbonyl carbon of the natural substrate with an electrophilic phosphorus atom, this compound acts as a "suicide substrate," trapping the enzyme in a stable covalent adduct that mimics the tetrahedral transition state of peptide hydrolysis.
This guide details the chemical synthesis, mechanism of inactivation, and kinetic characterization of this compound, providing a roadmap for its application in drug discovery and structural biology.
Chemical Identity & Structural Logic[1][2]
The efficacy of this inhibitor stems from its tripartite structure, designed to satisfy the S1 specificity pocket of the target enzyme while presenting a reactive warhead.
| Component | Chemical Moiety | Function |
| P1 Recognition Element | 2-Phenylethane backbone | Mimics the Phenylalanine side chain ( |
| N-Terminal Protection | Carboxybenzyl (Cbz) | Occupies the S2 subsite, providing binding energy and preventing non-specific amine protonation.[1] |
| Electrophilic Warhead | Diphenyl Phosphonate | The reactive center. The phosphorus atom is susceptible to nucleophilic attack by the catalytic Serine-OH. |
| Leaving Group | Phenol (x2) | Good leaving groups that facilitate the formation of the covalent phosphonyl-enzyme complex. |
Synthesis: The Oleksyszyn Reaction[3][4][5]
The most robust method for synthesizing
Reaction Scheme
The synthesis involves the condensation of Phenylacetaldehyde (aldehyde), Benzyl Carbamate (amine source), and Triphenyl Phosphite (phosphorus source) in the presence of a Lewis acid catalyst.
Detailed Protocol
Reagents:
-
Phenylacetaldehyde (10 mmol)[1]
-
Benzyl carbamate (
) (10 mmol)[1] -
Triphenyl phosphite (
) (10 mmol)[1] -
Glacial Acetic Acid (Solvent/Catalyst) or
in DCM.[1]
Step-by-Step Methodology:
-
Activation: Dissolve Benzyl carbamate and Triphenyl phosphite in glacial acetic acid (20 mL) in a round-bottom flask.
-
Addition: Add Phenylacetaldehyde dropwise to the mixture at room temperature.
-
Condensation: Heat the mixture to 80°C for 1-2 hours. The reaction proceeds via the formation of an imine intermediate, followed by the nucleophilic attack of the phosphite.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the oily residue in methanol to induce crystallization or purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
Validation: Confirm structure via
NMR (typically 12-20 ppm relative to ).
Synthesis Workflow Diagram[1]
Caption: The Oleksyszyn three-component condensation pathway for rapid inhibitor assembly.
Mechanism of Action
Diphenyl phosphonates are mechanism-based irreversible inhibitors .[1] They do not merely bind to the active site; they chemically modify it.
The Inhibition Cascade
-
Association (
): The inhibitor binds to the enzyme's active site (S1 pocket) reversibly.[1] -
Phosphorylation (
): The catalytic Serine-OH ( in chymotrypsin) attacks the phosphorus atom.[1] -
Leaving Group Departure: One phenol molecule is expelled, forming a stable covalent phosphonyl-enzyme adduct.[1]
-
Aging (Optional): Over time, the second phenol group may be hydrolyzed by water (catalyzed by His57), resulting in a mono-ester phosphonate species that is virtually non-hydrolyzable (the "aged" enzyme).[1]
Mechanistic Pathway Diagram[1]
Caption: Step-wise irreversible inactivation of serine proteases by diphenyl phosphonates.
Kinetic Characterization
To validate the inhibitor, one must determine the second-order rate constant of inactivation (
Experimental Protocol (Kitz & Wilson Method)[1]
-
Preparation: Prepare enzyme stock (e.g.,
-Chymotrypsin) and inhibitor stocks in DMSO. -
Incubation: Incubate the enzyme with varying concentrations of the inhibitor (
) in buffer (pH 7.4, Tris-HCl) at 25°C. -
Sampling: At specific time intervals (
), remove an aliquot and add it to a solution containing a chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA).[1] -
Measurement: Measure residual enzyme activity (
) relative to a control without inhibitor ( ). -
Data Analysis:
Expected Kinetic Profile[1]
| Parameter | Definition | Typical Range (Chymotrypsin) |
| Dissociation constant of the initial complex | ||
| Rate of covalent bond formation | ||
| Specificity constant (Efficiency) |
Note: High
Applications in Drug Development
Activity-Based Protein Profiling (ABPP)
While this specific compound is an inhibitor, its structure serves as a scaffold for ABPs.[1] By replacing the Cbz group with a biotinylated linker or a fluorophore, researchers can create probes that selectively label active chymotrypsin-like enzymes in complex proteomes.
Therapeutic Candidates
Diphenyl phosphonates are explored for treating diseases driven by dysregulated serine proteases:
-
Inflammation: Inhibition of Cathepsin G and Chymase in mast cells.
-
Oncology: Targeting tumor-associated proteases involved in metastasis.[1]
Safety & Handling
-
Phenol Release: The reaction with the enzyme (and slow hydrolysis in water) releases phenol, which is toxic and corrosive. Handle in a fume hood.
-
Stability: Store lyophilized powder at -20°C. Solutions in DMSO are stable for weeks at -20°C but hydrolyze slowly in aqueous buffers (half-life
6-10 hours at pH 7.5).[1] -
PPE: Wear nitrile gloves and safety glasses.[1] Organophosphonates can be absorbed through the skin.
References
-
Oleksyszyn, J., Subotkowska, L., & Mastalerz, P. (1979). Diphenyl 1-aminoalkanephosphonates. Synthesis, 1979(12), 985-986.[1] Link[1]
-
Powers, J. C., & Gupton, B. F. (1977). Reaction of serine proteases with aza-amino acid derivatives. Methods in Enzymology, 46, 197-208. Link
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry, 30(2), 485-493.[1] Link[1]
-
Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases - Design and mechanism of action of organophosphorus inhibitors. Current Medicinal Chemistry, 16(13), 1673-1687.[1] Link[1]
-
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249. Link
Sources
Structure and properties of Cbz-protected α-aminophosphonates
Technical Guide: Structure, Synthesis, and Properties of Cbz-Protected -Aminophosphonates
Structural Architecture & Pharmacophore Design
Bioisosterism and Transition State Mimicry
The biological potency of
-
Amino Acid (Ground State): Planar carbonyl, trigonal geometry.
-
Hydrolysis Intermediate: Tetrahedral carbon (short-lived).
-
Aminophosphonate (Inhibitor): Stable tetrahedral phosphorus.
This structural congruence allows the phosphonate to "lock" the enzyme active site, acting as a "suicide substrate" or competitive inhibitor.
The Role of the Cbz Group
The Benzyloxycarbonyl (Cbz or Z) group is not merely a passive protector; it influences the physicochemical profile:
-
Stability: It suppresses the nucleophilicity of the nitrogen, preventing intramolecular cyclization (e.g., to phostams) during phosphonate ester hydrolysis.
-
Crystallinity: The aromatic ring facilitates
stacking, often yielding crystalline solids that are easier to purify than their free amine counterparts. -
Orthogonality: It is stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), removable primarily via catalytic hydrogenolysis.
Structural Visualization (DOT)
Figure 1: Mechanistic basis for
Synthetic Pathways & Mechanistic Insights
Direct synthesis of Cbz-protected
The Modified Kabachnik-Fields Reaction
Standard Kabachnik-Fields reactions use free amines. However, using Benzyl carbamate (Cbz-NH2) directly as the nitrogen source allows for the one-pot formation of the protected product.
Reaction Components:
-
Amine Source: Benzyl carbamate (Nucleophile/Acidic N-H).
-
Carbonyl: Aldehyde (Electrophile).
-
Phosphorus Source: Trialkyl phosphite or Dialkyl phosphite.[3][4]
Mechanism: The reaction proceeds via the in situ formation of a Cbz-protected imine (N-acylimine species), which is highly electrophilic. The phosphorus nucleophile then attacks this intermediate.
Synthetic Workflow Diagram
Figure 2: One-pot synthetic pathway utilizing Benzyl Carbamate to directly yield the protected pharmacophore.
Physicochemical Properties & Characterization
Accurate identification relies on NMR spectroscopy, specifically
Spectral Data Summary
| Parameter | Method | Characteristic Range/Value | Notes |
| NMR | Decoupled. Shifts upfield (lower ppm) if P-OH is present. | ||
| NMR | Appears as a doublet of doublets ( | ||
| NMR | Large coupling constant ( | ||
| IR Stretch | FTIR | 1200 – 1250 cm | Characteristic P=O stretching.[5] |
| IR Stretch | FTIR | 1680 – 1720 cm | Cbz Carbonyl (Carbamate). |
Crystallographic Features
X-ray studies of Cbz-aminophosphonates typically reveal:
-
Hydrogen Bonding: Strong intermolecular networks involving the P=O acceptor and the N-H donor.[2]
-
Conformation: The Cbz group usually adopts a trans conformation relative to the C-N bond to minimize steric clash with the bulky phosphonate esters.
Experimental Protocols
Protocol A: Direct Synthesis via Thermal Solvent-Free Condensation
Rationale: Solvent-free conditions maximize concentration, driving the equilibrium of the condensation step without the need for water scavengers.
Reagents:
-
Benzaldehyde (10 mmol)
-
Benzyl carbamate (10 mmol)
-
Triphenyl phosphite (10 mmol) [Note: Triphenyl phosphite is often more reactive in these conditions than triethyl phosphite]
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde and benzyl carbamate.
-
Addition: Add triphenyl phosphite followed by glacial acetic acid.
-
Reaction: Heat the mixture to 80–90 °C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The formation of a thick oil or solid precipitate usually indicates progress.
-
Workup: Cool to room temperature. Add Ethanol (10 mL) to the crude mixture.
-
Crystallization: Scratch the side of the flask or sonicate to induce precipitation. The Cbz-protected aminophosphonate often crystallizes directly from the cooling mixture.
-
Purification: Filter the white solid and wash with cold ethanol/ether. Recrystallize from EtOH if necessary.
Protocol B: Deprotection (Cbz Removal)
Rationale: Hydrogenolysis is the "gold standard" for Cbz removal, yielding the free amine and toluene (inert).
Reagents:
-
Cbz-
-aminophosphonate (1 mmol) -
Pd/C (10% w/w loading, 10% by weight of substrate)
-
Methanol (10 mL)
-
Hydrogen Balloon (1 atm)
Procedure:
-
Dissolution: Dissolve the substrate in Methanol. (If solubility is poor, use a MeOH/DCM mixture).
-
Catalyst Addition: CAUTION: Add Pd/C carefully under an argon blanket (pyrophoric).
-
Hydrogenation: Purge the flask with
gas (balloon). Stir vigorously at Room Temperature for 4–12 hours. -
Monitoring: Monitor by
NMR. A slight shift (0.5 - 1.0 ppm) often occurs upon deprotection, but TLC (ninhydrin stain) is more effective for detecting the free amine. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Evaporate solvent to yield the free
-aminophosphonate.
References
-
Kabachnik-Fields Reaction Review: Cherkasov, R. A., & Galkin, V. I. (1998).[3] The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.
-
Bioactivity & Structure: Kafarski, P., & Lejczak, B. (2001). Biological Activity of Aminophosphonic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements.
-
NMR Characterization: Kudzin, Z. H., et al. (2002). 31P NMR characterization of alpha-aminoalkanephosphonic acids. Journal of Organometallic Chemistry.
-
Cbz Deprotection Methodologies: Felpin, F. X., & Fouquet, E. (2010).[6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[6] Chemistry – A European Journal.
-
Direct Synthesis from Carbamates: Oleksyszyn, J., et al. (1979). 1-Aminoalkanephosphonates via reaction of aldehydes with carbamates and triphenyl phosphite. Synthesis.
Sources
- 1. Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction | IntechOpen [intechopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
Precision Targeting: Mechanism and Application of Phosphonate-Based Protease Inhibitors
Executive Summary
This technical guide delineates the mechanistic principles, kinetic characterization, and experimental application of phosphonate-based protease inhibitors. Unlike reversible inhibitors that rely solely on non-covalent affinity, phosphonate inhibitors act as transition-state analogs that irreversibly phosphonylate the active site serine. This unique mechanism—combining structural mimicry of the tetrahedral intermediate with covalent trapping—enables exceptional potency and specificity. This document serves as a blueprint for researchers leveraging these compounds for therapeutic development and Activity-Based Protein Profiling (ABPP).
Molecular Mechanism: The Warhead Chemistry
The efficacy of phosphonate inhibitors, specifically diaryl
The Reaction Pathway
The inhibition proceeds via a distinct multi-step mechanism involving nucleophilic attack, transition state mimicry, and irreversible adduct formation.
-
Michaelis Complex Formation (
): The inhibitor binds to the active site. The peptidyl side chains ( ) occupy the specificity pockets ( ), positioning the phosphorus atom in proximity to the catalytic serine. -
Nucleophilic Attack: The hydroxyl oxygen of the catalytic serine attacks the electrophilic phosphorus atom.[1][2]
-
Pentacoordinate Transition State: This attack generates a trigonal bipyramidal pentacoordinate intermediate. This structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis, but it is stabilized by the phosphonate architecture.
-
Leaving Group Departure (Phosphonylation): The structure collapses, expelling one phenoxy group (phenol). This results in a stable, covalent phosphonyl-enzyme adduct .
-
Aging (Secondary Irreversibility): Over time (hours to days), the second phenoxy group may be hydrolyzed (the "aging" process), leaving a negatively charged monophenyl phosphonate ester that is virtually resistant to reactivation (dephosphorylation).
Visualization of the Mechanism
The following diagram illustrates the transformation from non-covalent binding to the "aged" irreversible complex.
Caption: Step-wise mechanism of serine protease inhibition by diaryl phosphonates, culminating in the highly stable aged complex.
Structural Determinants of Specificity[3]
The "warhead" provides the reactivity, but the peptidyl moiety dictates the specificity.
| Structural Component | Function | Mechanistic Role |
| Phosphorus Center | Electrophile | Target for Ser-OH nucleophilic attack; mimics carbonyl carbon. |
| Phenoxy Groups | Leaving Groups | Electron-withdrawing nature increases P electrophilicity; leaving ability drives adduct formation. |
| P1 Mimic | Fits into the S1 specificity pocket (e.g., Val for Elastase, Arg for Trypsin). | |
| Peptidyl Extension | P2-P4 Mimics | Interacts with distal subsites (S2-S4) to increase affinity ( |
| Phosphonyl Oxygen | H-Bond Acceptor | Occupies the oxyanion hole , stabilizing the adduct via H-bonds with backbone amides. |
Experimental Protocol: Kinetic Characterization
To validate a phosphonate inhibitor, one must determine the second-order rate constant of inactivation (
Experimental Design (Kitz & Wilson Method)
Objective: Determine
Reagents:
-
Target Protease (purified, active site titrated).
-
Chromogenic/Fluorogenic Substrate (
must be known). -
Phosphonate Inhibitor (prepare serial dilutions in DMSO).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100).
Protocol:
-
Incubation: Mix Enzyme (
) with Inhibitor ( ) at 5-7 different concentrations ( ). Include a DMSO control ( ). -
Time-Point Sampling: At discrete time intervals (
min), remove an aliquot of the mixture. -
Activity Measurement: Dilute the aliquot into a solution containing the Substrate (
) at a saturating concentration (typically ). -
Readout: Measure the residual enzymatic activity (
) via absorbance or fluorescence slope.
Data Analysis
-
Determine
: Plot vs. time ( ) for each inhibitor concentration. The slope of each line is (pseudo-first-order rate constant). -
Calculate Parameters: Plot
vs. . Fit the data to the hyperbolic equation: -
Correction: If the substrate concentration in the incubation step was non-zero, correct
using: .
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
Phosphonate inhibitors are the gold standard for creating Activity-Based Probes (ABPs) for serine proteases. They react only with the active form of the enzyme, allowing functional profiling in complex proteomes (lysates or live cells).
Probe Architecture
-
Linker: Polyethylene glycol (PEG) or alkyl chain (prevents steric clash).
-
Tag: Biotin (for enrichment) or Fluorophore (e.g., Rhodamine/Cy5 for visualization). Alternatively, an Alkyne/Azide handle for two-step "click" labeling.
Workflow: Two-Step Labeling (Click Chemistry)
This method is preferred for cell permeability.
Step 1: In Situ Labeling
-
Treat live cells or fresh lysate with the Alkyne-Phosphonate Probe (1-10
M). -
Incubate for 1 hour at 37°C (allows probe to penetrate and react with active proteases).
-
Lyse cells (if live) using mild detergent (e.g., 1% NP-40 in PBS) + protease inhibitor cocktail (excluding serine protease inhibitors).
Step 2: Click Conjugation
-
Add "Click Mix" to the lysate:
-
Azide-Rhodamine or Azide-Biotin tag (100
M). -
TCEP (1 mM) to reduce disulfides/stabilize Cu(I).
-
TBTA ligand (100
M). - (1 mM).
-
-
Incubate for 1 hour at room temperature in the dark.
Step 3: Analysis
-
For Gel: Run SDS-PAGE.[5] Scan for fluorescence.
-
For Mass Spec: Add Streptavidin beads -> Wash (SDS/Urea) -> On-bead Tryptic Digest -> LC-MS/MS analysis.
ABPP Workflow Diagram
Caption: Workflow for profiling active serine proteases using phosphonate-based activity-based probes.
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry, 30(2), 485–493. Link
-
Oleksyszyn, J., & Powers, J. C. (1994). Amino acid and peptide phosphonate derivatives as specific inhibitors of serine peptidases.[6] Methods in Enzymology, 244, 423–441.[7][6] Link
-
Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives.[8] Current Medicinal Chemistry, 16(13), 1673–1687. Link
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. Link
-
Van Bergen, W., et al. (2023). Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles.[9] Molecular & Cellular Proteomics, 22(1), 100455.[9][10] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and binding characteristics of phosphonate inhibitors of SplA protease from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00117E [pubs.rsc.org]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. Jozef Oleksyszyn - Google Scholar [scholar.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 10. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Diphenyl α-Aminophosphonate Derivatives: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of diphenyl α-aminophosphonate derivatives, a class of organophosphorus compounds acting as bioisosteres of α-amino acids. Unlike their carboxylate counterparts, these compounds possess a tetrahedral phosphonate group, enabling them to mimic the transition states of peptide bond hydrolysis.[1][2] This structural mimicry underpins their potency as inhibitors of proteolytic enzymes, making them critical candidates in oncology, virology, and bacteriology. This guide details their structure-activity relationships (SAR), synthesis via the Kabachnik-Fields reaction, and validated protocols for assessing their biological efficacy.
Introduction: The N-C-P Scaffold and Bioisosterism
α-Aminophosphonates are characterized by the N-C-P scaffold, where a phosphonic acid/ester group replaces the carboxylic acid of an amino acid.[2][3]
Structural Mimicry
The biological significance of these derivatives stems from their ability to act as Transition State Analogues .[1][2]
-
Amino Acids: Planar carboxylate group (
hybridized). -
Aminophosphonates: Tetrahedral phosphonate group (
hybridized). -
Mechanism: During peptide bond hydrolysis, the carbonyl carbon passes through a high-energy tetrahedral intermediate.[1] The stable tetrahedral shape of the phosphonate moiety mimics this intermediate, binding tightly to enzyme active sites (e.g., serine proteases, metalloproteinases) and inhibiting catalytic turnover.[1]
Why Diphenyl Esters?
While diethyl and dimethyl esters are common, diphenyl esters (PhO)2P(O)- often exhibit superior biological activity due to:
-
Lipophilicity: The phenyl rings enhance membrane permeability, facilitating intracellular target access.
-
Leaving Group Ability: In certain irreversible inhibition mechanisms, the phenoxy group is a better leaving group than alkoxy groups, potentially facilitating covalent modification of enzyme active site residues (e.g., serine hydroxyls).
Chemical Synthesis: The Kabachnik-Fields Reaction
The most robust route to diphenyl α-aminophosphonates is the Kabachnik-Fields reaction, a three-component condensation of an amine, an aldehyde, and diphenyl phosphite.
Reaction Mechanism Visualization
The following diagram illustrates the synthesis pathway and the core structure subject to SAR optimization.
Figure 1: The Kabachnik-Fields three-component synthesis pathway and key Structure-Activity Relationship (SAR) points.
Validated Synthesis Protocol
Objective: Synthesis of Diphenyl 1-(arylamino)alkylphosphonate.
-
Reagents: Equimolar amounts (10 mmol) of the substituted benzaldehyde, substituted aniline, and diphenyl phosphite.
-
Catalyst: Lewis acid catalyst (e.g., 10 mol%
or ) or catalyst-free under microwave irradiation. -
Solvent: Acetonitrile (
) or Ethanol ( ). -
Procedure:
-
Dissolve aldehyde and amine in solvent and stir at Room Temperature (RT) for 30 min to form the imine.
-
Add diphenyl phosphite dropwise.
-
Reflux for 2–4 hours (monitor via TLC, solvent system Hexane:EtOAc 3:1).
-
Cool to RT. The product often precipitates.
-
-
Purification: Recrystallize from ethanol/ether. If oil persists, use column chromatography (Silica gel 60).
-
Validation:
NMR is definitive. Diphenyl α-aminophosphonates typically show a signal between 12–22 ppm .
Biological Activities & Mechanisms[1][2][3][4][5]
Antitumor Activity
Diphenyl derivatives have shown potent cytotoxicity against varying cell lines (MCF-7, HepG2, PC-3).
-
Mechanism 1: Apoptosis Induction. These compounds can trigger the mitochondrial apoptotic pathway. Treatment leads to the upregulation of Bax (pro-apoptotic), downregulation of Bcl-2 (anti-apoptotic), and activation of Caspase-3/9 .
-
Mechanism 2: PARP1 Inhibition. Poly(ADP-ribose) polymerase 1 (PARP1) is a DNA repair enzyme.[4] Specific diphenyl α-aminophosphonates bind to the PARP1 active site, preventing DNA repair in cancer cells and leading to cell death (synthetic lethality).
-
SAR Insight: Electron-withdrawing groups (e.g.,
, , ) on the N-phenyl ring significantly enhance cytotoxicity compared to electron-donating groups.
Antimicrobial Activity (Antibacterial & Antifungal)[7]
-
Target: MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase). MurA is essential for bacterial cell wall biosynthesis.
-
Action: The phosphonate group mimics the phosphoenolpyruvate (PEP) substrate, competitively inhibiting MurA.
-
Efficacy: Diphenyl esters often display lower MIC (Minimum Inhibitory Concentration) values (0.06–1
) compared to diethyl esters against MDR E. coli and S. aureus.
Antiviral Activity[7][8][9]
-
Target: Plant viruses like Tobacco Mosaic Virus (TMV) and potential relevance to HIV.
-
Mechanism: Inhibition of viral coat protein assembly or interference with viral RNA replication.
-
Data: Hydrazone-containing aminophosphonates have demonstrated curative rates (>50%) comparable to commercial agents like Ningnanmycin.
Experimental Protocols for Bioassays
In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine
-
Seeding: Seed cells (e.g., MCF-7) in 96-well plates at
cells/well in DMEM media. Incubate for 24h at 37°C, 5% . -
Treatment: Add test compounds dissolved in DMSO (final DMSO concentration < 0.1%) at serial dilutions (e.g., 6.25, 12.5, 25, 50, 100
). -
Incubation: Incubate for 48h.
-
MTT Addition: Add 20
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan. -
Solubilization: Remove supernatant. Add 100
DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Antimicrobial Susceptibility (Disk Diffusion & MIC)
Purpose: Assess potency against E. coli (Gram-) and S. aureus (Gram+).
-
Preparation: Prepare bacterial suspension (
CFU/mL) from fresh culture. -
Inoculation: Spread 100
suspension on Mueller-Hinton Agar (MHA) plates. -
Disk Application: Place sterile paper disks (6 mm) impregnated with the test compound (e.g., 50
) onto the agar. Use Ciprofloxacin as positive control. -
Incubation: Incubate at 37°C for 24h.
-
Readout: Measure the Zone of Inhibition (mm).
-
MIC Determination: For active compounds, perform broth microdilution in 96-well plates to find the lowest concentration inhibiting visible growth.
Mechanism of Action Visualization
The following diagram details the multi-modal biological impact of these derivatives.
Figure 2: Multi-target mechanism of action: Enzyme inhibition (MurA, PARP1) and induction of apoptotic signaling pathways.
Future Perspectives
The "diphenyl" moiety is a double-edged sword: it increases potency but lowers water solubility. Future development should focus on:
-
Delivery Systems: Encapsulation in liposomes or nanoparticles to improve bioavailability.
-
Hybrid Molecules: Conjugating aminophosphonates with other pharmacophores (e.g., coumarins, quinolines) to combat multidrug resistance (MDR).
References
-
Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Synthesis and antitumor activities of novel α-aminophosphonate derivatives containing an alizarin moiety. European Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents. Frontiers in Chemistry. [Link]
-
One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors. RSC Advances. [Link]
-
α-Aminophosphonates as Potential PARP1 Inhibitors. ChemistrySelect. [Link]
Sources
The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Advanced Peptide Synthesis
Executive Summary: The Genesis of Controlled Peptide Assembly
Prior to the 1930s, the chemical synthesis of peptides was severely hindered by the inherent dual reactivity of amino acids, which routinely resulted in uncontrolled polymerization and intractable mixtures. The landscape of synthetic biochemistry was permanently altered in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group[1]. By temporarily masking the highly nucleophilic α-amino group as a stable carbamate, the Cbz group enabled the first reliable, stepwise synthesis of oligopeptides[2].
Today, nearly a century later, the Cbz group remains a foundational pillar in both liquid-phase peptide synthesis (LPPS) and complex orthogonal protection schemes[3]. This whitepaper provides a comprehensive technical analysis of the Cbz group, detailing its mechanistic functions, stability profile, and self-validating experimental protocols designed for modern drug development professionals.
Mechanistic Foundations of Cbz Protection
The fundamental utility of the Cbz group lies in its ability to suppress the nucleophilic and basic properties of the nitrogen lone pair by converting the amine into a carbamate[4].
The Schotten-Baumann Introduction
The introduction of the Cbz moiety is typically executed via the Schotten-Baumann reaction, utilizing benzyl chloroformate (Cbz-Cl) under strictly controlled alkaline conditions (pH 8–10)[5]. The mechanistic causality of this environment is twofold:
-
Zwitterion Disruption : At neutral pH, amino acids exist as unreactive zwitterions. The alkaline environment deprotonates the ammonium ion, exposing the free, nucleophilic amine required to attack the electrophilic carbonyl carbon of Cbz-Cl[6].
-
Acid Scavenging : The reaction liberates hydrochloric acid (HCl) as a byproduct. The base (e.g., NaOH or Na₂CO₃) acts as an acid scavenger, preventing the decomposition of the moisture-sensitive Cbz-Cl reagent and mitigating the risk of acid-catalyzed amino acid racemization[7].
Caption: Workflow of Cbz protection, peptide coupling, and catalytic hydrogenolysis.
Orthogonality and Stability Profile
A defining characteristic of the Cbz group is its robust stability across diverse reaction conditions, making it an ideal candidate for multi-step, orthogonal synthesis strategies[8].
-
Acidic Stability : The Cbz group is highly stable to mild acids such as trifluoroacetic acid (TFA), which allows chemists to selectively cleave tert-butoxycarbonyl (Boc) groups without disturbing the Cbz-protected amines[9].
-
Basic Stability : It withstands mildly basic conditions (e.g., 20% piperidine in DMF), enabling the selective removal of 9-fluorenylmethoxycarbonyl (Fmoc) groups[9].
-
Selective Cleavage : The Cbz group is uniquely susceptible to catalytic hydrogenolysis. This process cleaves the benzylic C-O bond under perfectly neutral conditions, yielding a highly unstable terminal carbamic acid that spontaneously decarboxylates to reveal the free amine, alongside volatile toluene and carbon dioxide[4].
Caption: Orthogonal cleavage logic between Boc, Fmoc, and Cbz protecting groups.
Quantitative Data: Deprotection Efficiency
The choice of deprotection methodology dictates the overall yield and purity of the final peptide. The table below summarizes the quantitative efficiency of various Cbz cleavage techniques based on standard benchmarking data[1].
| Deprotection Method | Reagents / Conditions | Average Yield (%) | Mechanistic Notes & Causality |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95% | Mildest approach. Neutral pH prevents racemization. Byproducts (toluene, CO₂) are highly volatile and easily removed. |
| Transfer Hydrogenolysis | HCOONH₄, 10% Pd/C, MeOH, reflux | > 90% | Excellent alternative avoiding flammable H₂ gas. Formate acts as the in-situ hydrogen donor. |
| Strong Acidolysis | HBr (33% in AcOH), rt | ~90% | Cleaves via SN2/decarboxylation. Generates a reactive benzyl carbocation; requires nucleophilic scavengers (e.g., anisole) to prevent side-chain alkylation. |
| Dissolving Metal Reduction | Na / liquid NH₃, -78 °C | ~85% | Harsh conditions. Typically reserved for substrates where the Pd/C catalyst is poisoned by sulfur-containing residues (e.g., Cysteine). |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action to empower researchers with troubleshooting context.
Protocol 1: N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
-
Dissolution & Deprotonation : Dissolve the free amino acid (1.0 eq) in a 2 M aqueous solution of NaOH (1.0 eq) or Na₂CO₃.
-
Causality: This shifts the zwitterionic equilibrium, generating the highly nucleophilic glycinate/amino anion required for the reaction.
-
-
Temperature Control : Submerge the reaction vessel in an ice bath to cool the solution to 0–5 °C.
-
Causality: Benzyl chloroformate is highly electrophilic and prone to rapid hydrolysis in water at room temperature. The ice bath preserves reagent integrity.
-
-
Reagent Addition : While vigorously stirring, simultaneously add benzyl chloroformate (1.2 eq) and additional 4 M NaOH dropwise over 30 minutes.
-
Causality: Simultaneous base addition "mops up" the generated HCl, maintaining the alkaline pH necessary to keep the amine deprotonated.
-
-
Biphasic Work-up : Allow the mixture to warm to room temperature. Wash the aqueous mixture twice with diethyl ether.
-
Causality: Unreacted Cbz-Cl and organic impurities partition into the ether layer, while the desired product remains safely in the aqueous layer as a water-soluble sodium salt. Discard the ether layer.
-
-
Acidification & Extraction : Cool the aqueous layer and carefully acidify to pH 1–2 using 1 M HCl. Extract immediately with ethyl acetate.
-
Causality: Acidification protonates the carboxylate group, rendering the Cbz-protected amino acid lipophilic. It now readily partitions into the organic ethyl acetate layer. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
-
Substrate Preparation : Dissolve the Cbz-protected peptide (1.0 eq) in a polar, protic solvent such as methanol or ethanol.
-
Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5–10 mol %).
-
Causality: Pd/C provides a massive surface area to adsorb both the hydrogen gas and the benzylic substrate. Safety Note: Dry Pd/C is pyrophoric; it should be added carefully, often under an inert argon blanket or wetted with solvent beforehand.
-
-
Atmospheric Exchange : Seal the flask, evacuate the atmosphere under vacuum, and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times.
-
Causality: Removing oxygen prevents explosive mixtures and ensures the catalyst surface is saturated entirely with H₂ for maximum efficiency.
-
-
Reaction Monitoring : Stir vigorously under an H₂ balloon at room temperature. Monitor via TLC or LC-MS.
-
Causality: The reaction is complete when the starting material is consumed. The neutral conditions inherently protect acid/base-sensitive side chains from degradation.
-
-
Filtration & Recovery : Filter the mixture through a tightly packed pad of Celite. Wash the pad with excess methanol.
-
Causality: Celite safely traps the fine, hazardous Pd/C particulates. The filtrate is concentrated under reduced pressure, evaporating the solvent, toluene, and CO₂ to yield the pure, deprotected peptide.
-
References
-
Total Synthesis - Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism URL:[Link][8]
-
Master Organic Chemistry - Protecting Groups for Amines: Carbamates URL:[Link][3]
-
Chemistry Stack Exchange - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate URL: [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate: A Technical Guide to Transition State Analog Design
This guide details the chemical architecture, mechanism of action, and experimental application of Diphenyl 1-(Cbz-amino)-2-phenylethanephosphonate , a canonical transition state analog (TSA) inhibitor designed for serine proteases, specifically chymotrypsin-like enzymes.
Executive Summary
Diphenyl 1-(Cbz-amino)-2-phenylethanephosphonate represents a class of irreversible, mechanism-based inhibitors (suicide substrates) that exploit the catalytic machinery of serine proteases. By mimicking the phenylalanine amino acid residue, it targets the S1 specificity pocket of chymotrypsin. Its phosphonate "warhead" traps the enzyme in a stable covalent adduct that geometrically and electrostatically resembles the high-energy tetrahedral transition state of peptide bond hydrolysis. This guide provides the structural logic, synthesis protocols, and kinetic validation methods required for its use in biochemical research and drug discovery.
Part 1: Chemical Architecture & Design Logic
The efficacy of this compound relies on three distinct structural domains, each engineering a specific interaction within the enzyme active site.
The Recognition Element: 1-Amino-2-phenylethane Backbone
-
Function: Specificity.
-
Logic: The 2-phenylethyl side chain is isosteric with the side chain of Phenylalanine. This hydrophobic moiety drives non-covalent binding affinity (
) by docking into the hydrophobic S1 specificity pocket of chymotrypsin-like serine proteases. -
Stereochemistry: The (R)-enantiomer (analogous to L-Phenylalanine) is the active inhibitor. The (S)-enantiomer typically exhibits negligible activity due to steric clash within the active site cleft.
The Protecting Group: Cbz (Carbobenzyloxy)
-
Function: Binding orientation and solubility.
-
Logic: The Cbz group mimics the P2 residue of a peptide substrate. It forms hydrogen bonds with the backbone of the enzyme (e.g., Ser214 in chymotrypsin), stabilizing the inhibitor-enzyme complex and correctly orienting the warhead toward the catalytic triad.
The Warhead: Diphenyl Phosphonate[1][2]
-
Function: Irreversible inactivation.
-
Logic: Unlike a planar peptide bond (sp² hybridized), the phosphorus atom is tetrahedral. Upon nucleophilic attack by the active site Serine, it forms a stable phosphonyl-enzyme adduct. The phosphorus atom in this adduct mimics the tetrahedral transition state formed during the hydrolysis of a peptide bond, but unlike the transient natural intermediate, the phosphonate adduct is kinetically stable (non-hydrolyzable).
Part 2: Mechanism of Action
The inhibition proceeds via a two-step mechanism: rapid non-covalent binding followed by a rate-limiting chemical step (acylation).
-
Michaelis Complex Formation: The inhibitor binds reversibly to the active site. The benzyl side chain occupies the S1 pocket.[1]
-
Nucleophilic Attack: The catalytic Serine-OH (activated by Histidine) attacks the electrophilic Phosphorus atom.
-
Phenol Displacement: One phenoxy group is displaced as a leaving group (phenol).
-
Stable Adduct Formation: The result is a covalent phosphonyl-enzyme complex. The anionic oxygen of the phosphonate is stabilized by the oxyanion hole (Gly193/Ser195 backbone amides), mimicking the stabilization of the tetrahedral intermediate in proteolysis.
Mechanism Diagram
Caption: Step-wise mechanism of serine protease inactivation by diphenyl phosphonates, leading to a stable transition state mimic.
Part 3: Synthesis Protocol (Birum-Oleksyszyn Reaction)
The most efficient route to this compound is the Birum-Oleksyszyn reaction , a three-component condensation of an aldehyde, a carbamate, and a phosphite.
Reagents Required[4][5][6][7][8][9][10]
-
Aldehyde: Phenylacetaldehyde (provides the Phe side chain).
-
Amine Source: Benzyl carbamate (
). -
Phosphite: Triphenyl phosphite (
). -
Solvent/Catalyst: Glacial Acetic Acid (AcOH).[2]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Benzyl carbamate (10 mmol, 1.51 g) and Triphenyl phosphite (10 mmol, 2.6 mL) in Glacial Acetic Acid (15 mL).
-
Addition: Add Phenylacetaldehyde (10-12 mmol) to the mixture. Note: Freshly distilled aldehyde is recommended to avoid oxidation products.
-
Reaction: Heat the mixture to 80–90°C for 1–2 hours . Monitor reaction progress by TLC (SiO2, Hexane:EtOAc 1:1) or ³¹P-NMR (disappearance of phosphite signal at ~128 ppm, appearance of product at ~18-20 ppm).
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the acetic acid under reduced pressure (rotary evaporator).
-
Dissolve the oily residue in Methanol or Ethanol.
-
Induce crystallization by cooling or adding water/hexane. Alternatively, purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate.
-
-
Characterization: Confirm structure via ¹H-NMR and ³¹P-NMR. The product is a racemate; for biological precision, chiral HPLC resolution or asymmetric synthesis using chiral auxiliaries is required to isolate the active (R)-enantiomer.
Synthesis Workflow Diagram
Caption: Workflow for the Birum-Oleksyszyn three-component condensation synthesis.
Part 4: Biochemical Applications & Kinetic Analysis
Specificity Profiling
This inhibitor is highly selective for chymotrypsin-like serine proteases (e.g., Chymotrypsin, Cathepsin G, Chymase). It shows poor inhibition against trypsin-like enzymes (which require Arg/Lys at P1) or elastase-like enzymes (which require small aliphatic residues like Ala/Val).
Kinetic Parameters
The inhibition follows pseudo-first-order kinetics under conditions where
| Parameter | Definition | Typical Range (Chymotrypsin) |
| Dissociation constant of the initial non-covalent complex. | 1 – 100 µM | |
| First-order rate constant for the covalent bond formation. | 0.01 – 0.5 s⁻¹ | |
| Overall specificity constant (inactivation efficiency). |
Experimental Protocol: Kinetic Assay
Objective: Determine the
-
Buffer Prep: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂ (Calcium stabilizes chymotrypsin).
-
Substrate: Use a chromogenic substrate, e.g., Suc-Ala-Ala-Pro-Phe-pNA (100 µM final).
-
Enzyme:
-Chymotrypsin (10 nM final). -
Inhibitor: Prepare serial dilutions of the phosphonate (e.g., 0, 1, 5, 10, 50 µM) in DMSO.
-
Procedure:
-
Incubate Enzyme + Inhibitor for varying times (
) ranging from 0 to 30 minutes. -
At each time point, withdraw an aliquot and add to the Substrate solution.
-
Measure residual enzyme activity (
) by monitoring Absorbance at 410 nm (release of p-nitroaniline).
-
-
Analysis:
-
Plot
vs. time ( ) for each inhibitor concentration. The slope is . -
Plot
vs. . -
Fit to the equation:
. -
If
, the slope of vs approximates .
-
References
-
Oleksyszyn, J., & Subotkowska, L. (1980).[3] Aminoalkanephosphonates. I. Reaction of P-substituted aromatic aldehydes with benzyl carbamate and triphenyl phosphite. Synthesis, 1980(11), 906.
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters.[4][5] Biochemistry, 30(2), 485–493.
-
Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750.
-
Sienczyk, M., & Oleksyszyn, J. (2009). Novel diphenyl esters of peptidyl alpha-aminoalkylphosphonates as inhibitors of chymotrypsin and subtilisin.[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1049–1057.
Sources
- 1. rcsb.org [rcsb.org]
- 2. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. Site-selective chemical modification of chymotrypsin using peptidyl derivatives bearing optically active diphenyl 1-amino-2-phenylethylphosphonate: Stereochemical effect of the diphenyl phosphonate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel diphenyl esters of peptidyl alpha-aminoalkylphosphonates as inhibitors of chymotrypsin and subtilisin - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Stability of Diphenyl Phosphonate Esters in Aqueous Media
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Chemical Biologists
Executive Summary
Diphenyl phosphonate esters (DPPs) represent a privileged class of irreversible serine protease inhibitors and activity-based probes (ABPs).[1] Unlike their highly reactive organofluorophosphonate counterparts (e.g., DFP), DPPs exhibit a "Goldilocks" reactivity profile: they are sufficiently stable in neutral aqueous buffers to allow for biological handling, yet possess adequate electrophilicity to covalently modify the active site serine of target proteases.
This guide details the physicochemical parameters governing DPP stability, the mechanistic pathways of their hydrolysis, and the experimental protocols required to profile their hydrolytic half-lives (
Part 1: Mechanistic Underpinnings[2]
The utility of diphenyl phosphonates rests on their resistance to bulk solvent hydrolysis while maintaining reactivity toward the catalytic nucleophile of the enzyme. This selectivity is governed by the nature of the phosphorus center and the leaving group ability of the phenoxy moieties.
The Hydrolytic Pathway
In aqueous media, DPPs undergo hydrolysis primarily via a base-catalyzed nucleophilic substitution at the phosphorus atom (
Key Insight: The monoester product is significantly more stable and generally inert toward further hydrolysis or enzyme inhibition under physiological conditions due to the negative charge on the resulting phosphonate oxygen, which repels nucleophiles.
Mechanism Visualization
The following diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the critical transition state.
Part 2: Kinetic Profiling & Stability Factors
The stability of DPPs is not static; it is tunable based on the electronic properties of the phenoxy rings. This tunability is described by the Hammett equation, relating the rate of hydrolysis (
The Hammett Relationship
The rate of hydrolysis correlates with the pKa of the leaving phenol. Electron-withdrawing groups (EWGs) on the phenyl ring stabilize the developing negative charge on the phenolate leaving group, thereby increasing reactivity (potency) but decreasing aqueous stability.
-
(Sigma): The substituent constant (e.g.,
). - (Rho): The reaction constant (positive for nucleophilic attack at P).
Comparative Stability Data
The table below summarizes the trade-off between stability and reactivity for common DPP warheads in pH 7.4 buffer.
| Substituent (R) | Phenol pKa | Aqueous Stability ( | Reactivity (Inhibition | Application Context |
| H (Unsubstituted) | 10.0 | > 48 Hours | Moderate | General ABPs, long incubations |
| 4-Chloro | 9.4 | ~12-24 Hours | High | Potent inhibitors, acute dosing |
| 4-Nitro | 7.1 | < 1 Hour | Very High | Rapid labeling, unstable in storage |
| 4-Methoxy | 10.2 | > 72 Hours | Low | Negative controls, storage stable |
Expert Note: For most drug development campaigns, the 4-chlorophenyl or unsubstituted phenyl esters offer the best compromise. The 4-nitro derivatives are often too unstable for reliable
determination in standard 30-minute pre-incubation assays.
Part 3: Experimental Protocols
To validate the stability of a new DPP analog, a pseudo-first-order kinetic assay is required. This protocol ensures that the concentration of the nucleophile (water/buffer base) remains constant.
Protocol: Determination of Hydrolytic Half-Life ( )
Objective: Quantify the rate of spontaneous hydrolysis in physiological buffer.
Materials:
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.4 (strictly controlled).
-
Internal Standard: Benzoic acid or Caffeine (non-reactive).
-
Solvent: DMSO (for stock solution).
-
Instrument: HPLC with UV detection (254 nm) or
NMR.
Workflow:
-
Stock Preparation: Dissolve the DPP analog in DMSO to 10 mM.
-
Initiation: Dilute stock 1:100 into the Buffer (final conc. 100 µM, 1% DMSO) at 25°C or 37°C.
-
Sampling: Inject samples onto HPLC at defined intervals (
min). -
Quantification: Integrate the area of the parent DPP peak relative to the internal standard.
-
Calculation: Plot
vs. time. The slope is .
Stability Testing Workflow Diagram
Part 4: Strategic Design for Drug Development
When designing covalent drugs or probes using the diphenyl phosphonate scaffold, the "Stability-Reactivity" paradox must be managed.[1]
The Tuning Strategy
-
Start with Unsubstituted Diphenyl: Establish a baseline for biological activity. If the compound is inactive, the leaving group is likely too poor.
-
Introduce Halogens (F, Cl): If potency is low, add a 4-Cl or 4-F substituent. This lowers the
of the phenol, accelerating the reaction with the enzyme serine. -
Avoid Ortho-Substitution: Steric hindrance at the ortho position of the phenoxy ring can dramatically slow down both hydrolysis and enzyme inhibition, often rendering the inhibitor inert regardless of electronic effects.
Storage and Handling
-
Lyophilization: DPPs are stable as dry powders for years.
-
Stock Solutions: Stable in anhydrous DMSO for months at -20°C.
-
Avoid: Do not store in protic solvents (MeOH, EtOH) or aqueous buffers, as slow solvolysis/hydrolysis will degrade the titer.
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters.[2] Biochemistry, 30(2), 485–493. Link
-
Sienczyk, M., & Oleksyszyn, J. (2009). Activity-based probes for serine proteases: An overview of the diphenyl phosphonate warhead. Current Medicinal Chemistry, 16(13), 1673-1687. Link
-
Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. Link
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. Link
Sources
- 1. Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Targeting: The Inhibitory Mechanism of Dipeptide Phosphonates on Serine Proteases
Executive Summary
Serine proteases govern critical physiological pathways, from coagulation to immune response. Their dysregulation drives pathologies ranging from emphysema to viral infection. Dipeptide phosphonates represent a sophisticated class of transition state analogues that irreversibly inhibit these enzymes with high specificity. Unlike reversible inhibitors that rely solely on non-covalent affinity, phosphonates utilize a "warhead" mechanism—specifically, a diphenyl phosphonate ester—to form a stable covalent bond with the catalytic serine residue. This guide dissects the molecular mechanics, kinetic profiling, and experimental validation of these potent inhibitors, providing a blueprint for their application in drug discovery.
Mechanistic Architecture: The Warhead & Transition State Mimicry
The core efficacy of dipeptide phosphonates lies in their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.
The Reaction Coordinate
In a natural substrate, the catalytic serine hydroxyl attacks the scissile carbonyl carbon, forming a fleeting tetrahedral intermediate. Dipeptide phosphonates hijack this machinery. The phosphorus atom, already tetrahedral in geometry, acts as a "suicide" electrophile.
-
Recognition: The dipeptide moiety (P1-P2 residues) binds to the enzyme's S1-S2 specificity pockets, positioning the warhead.
-
Nucleophilic Attack: The active site Serine-195 hydroxyl attacks the phosphorus atom.[1]
-
Leaving Group Departure: A phenol group is expelled (unlike the amine leaving group in peptide hydrolysis).
-
Adduct Formation: A stable phosphonyl-enzyme complex is formed. This bond is essentially irreversible under physiological conditions, permanently silencing the enzyme.
Mechanism Diagram
The following diagram illustrates the conversion of the active enzyme to the irreversibly inhibited phosphonyl-adduct.
Figure 1: Mechanism of irreversible inhibition. The catalytic serine attacks the phosphorus center, expelling a phenoxy group to form a stable covalent adduct.
Kinetic Profiling: Quantifying Irreversibility
To rigorously evaluate a dipeptide phosphonate, one cannot rely on
Kinetic Model
The reaction follows the scheme:
- : Dissociation constant of the initial non-covalent complex.
- : First-order rate constant for the bond formation step.
- : The observed pseudo-first-order rate constant at a specific inhibitor concentration.
Comparative Data: Specificity in Action
The table below highlights how altering the peptide sequence (P1/P2) shifts potency between enzymes (Chymotrypsin vs. Human Leukocyte Elastase).
| Inhibitor Structure | Target Enzyme | Specificity Driver | |
| Z-Phe-P(OPh) | Chymotrypsin | 1,200 | P1 Phenylalanine matches Chymotrypsin S1 pocket. |
| Z-Phe-P(OPh) | H. L. Elastase | < 10 | Bulky P1 Phe is excluded by Elastase S1 pocket. |
| Suc-Val-Pro-Phe-P(OPh) | Chymotrypsin | 280,000 | Extended peptide chain optimizes H-bonding. |
| Boc-Val-Pro-Val-P(OPh) | H. L. Elastase | 27,000 | P1 Valine is ideal for Elastase; Proline restricts conformation. |
Data synthesized from Oleksyszyn & Powers, Biochemistry (1991).
Structural Determinants (SAR)
Designing an effective phosphonate inhibitor requires optimization of two distinct domains:
The Peptidic Recognition Element (P1-Pn)
-
P1 Residue: The primary determinant of specificity.
-
Phe/Tyr/Trp
Chymotrypsin-like enzymes. -
Val/Ala
Elastase-like enzymes.[2] -
Basic residues (Arg/Lys)
Trypsin-like enzymes (requires diphenyl esters with specific electronic tuning to avoid rapid hydrolysis in solution).
-
-
P2 Residue: Often a Proline is used to induce a rigid conformation that directs the P1 residue into the active site, minimizing entropic penalty upon binding.
The Leaving Group (Electronic Tuning)
The reactivity of the phosphorus atom is modulated by the
-
Electron-Withdrawing Groups (e.g., 4-Cl-Ph, 4-CN-Ph): Increase the electrophilicity of the phosphorus, increasing
. However, this also increases chemical instability (hydrolysis). -
Unsubstituted Diphenyl Esters: Offer the best balance between stability in plasma and reactivity toward the target enzyme.
Experimental Protocol: Self-Validating Workflow
This protocol describes the determination of
Reagents & Setup
-
Buffer: 50 mM HEPES, pH 7.5, 0.1 M NaCl, 0.01% Triton X-100 (prevents surface adsorption).
-
Substrate: Chromogenic p-nitroanilide substrate specific to the protease (e.g., Suc-Ala-Ala-Pro-Phe-pNA for Chymotrypsin).
-
Inhibitor Stock: Dissolved in dry DMSO.
Step-by-Step Methodology
-
Preparation: Aliquot enzyme into wells (final conc. ~10-50 nM).
-
Incubation: Add Inhibitor (
) at varying concentrations ( ) to initiate the reaction. -
Sampling: At defined time points (
min), remove an aliquot. -
Residual Activity Assay: Dilute the aliquot into a cuvette containing a saturating concentration of Substrate. Measure the initial velocity (
). -
Data Processing:
-
Plot
vs. time ( ). The slope is . -
Plot
vs. .[3] -
Fit to the hyperbolic equation:
. -
If the plot is linear (no saturation), calculate the slope as
.
-
Validation Workflow Diagram
Figure 2: Integrated workflow for synthesis, kinetic characterization, and structural validation of phosphonate inhibitors.
Synthesis Note: The Oleksyszyn Reaction
The most efficient route to these inhibitors is the Oleksyszyn Reaction . It is a three-component condensation involving:
-
Triphenyl phosphite.
-
Benzyl carbamate (or other amide).
-
An aldehyde (corresponding to the amino acid side chain).
This "one-pot" synthesis yields the diphenyl 1-(N-benzyloxycarbonylamino)alkylphosphonate, which can be further coupled to peptides to extend the chain.
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (.alpha.-aminoalkyl)phosphonate diphenyl esters.[2] Biochemistry, 30(2), 485–493. Link
- Sienczyk, M., & Oleksyszyn, J. (2009). Phosphonate analogues of amino acids and peptides in drug discovery. Current Medicinal Chemistry, 16(13), 1673–1687.
-
Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. Link
-
Drag, M., & Salvesen, G. S. (2010). Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 9(9), 690–701. Link
Sources
History and development of α-aminophosphonate synthesis reactions
Advanced Synthesis of -Aminophosphonates: From Mechanistic Foundations to Asymmetric Catalysis
Executive Summary
This technical guide analyzes the evolution of
Structural Significance & Bioisosterism
The utility of
-
Tetrahedral Geometry: The phosphorus atom possesses a stable tetrahedral configuration that mimics the high-energy tetrahedral transition state of amide bond hydrolysis. This allows aminophosphonates to act as "suicide substrates" or competitive inhibitors for metalloproteases.
-
Acidity & Chelation: The phosphonic acid group is dibasic (
, ), differing from the monobasic carboxylic acid. This alters metal binding affinity, making them excellent ligands for calcium and zinc-dependent enzymes.
The Mechanistic Foundation: Kabachnik-Fields vs. Pudovik
The synthesis of
While the Kabachnik-Fields reaction is operationally simpler (one-pot), the mechanism is complex and substrate-dependent. It typically follows an "Imine Pathway," but can divert to a "Hydroxyphosphonate Pathway" depending on the nucleophilicity of the amine and the electrophilicity of the carbonyl.
Mechanistic Pathway Analysis
Figure 1: Dual mechanistic pathways in the Kabachnik-Fields reaction. The Imine pathway (top) is generally preferred in catalytic systems.
The Asymmetric Revolution
The biological activity of
Chiral Organocatalysis
The use of Chiral Phosphoric Acids (CPAs) and Chiral Thioureas has revolutionized this field.
-
Mechanism: These bifunctional catalysts activate the imine electrophile via hydrogen bonding while simultaneously directing the approach of the phosphite nucleophile.
-
Key Breakthrough: Akiyama and Terada independently demonstrated that BINOL-derived phosphoric acids could catalyze the hydrophosphonylation of imines with high enantioselectivity (up to 98% ee).
Metal-Ligand Catalysis
Heterobimetallic complexes (e.g., La-Li-BINOL systems) offer another route. These systems function as dual-activation catalysts: the Lewis acidic metal center activates the imine, while the metallic alkoxide moiety activates the phosphite.
Comparative Methodologies
The following table summarizes the efficiency and selectivity of various synthetic generations.
| Methodology | Catalyst System | Conditions | Typical Yield | Stereocontrol (ee) | Scalability |
| Classical Thermal | None | 80–120°C, Solvent-free | 40–70% | 0% (Racemic) | High |
| Lewis Acid Cat. | RT, DCM/THF | 80–95% | 0% (Racemic) | Medium | |
| Organocatalytic | Chiral Thiourea / CPA | -40°C to RT, Toluene | 70–95% | 85–99% | Low-Medium |
| Green / MW | None / | Microwave, 80°C | 85–98% | 0% (Racemic) | High |
Detailed Experimental Protocols
Protocol A: Enantioselective Hydrophosphonylation (Organocatalytic)
Objective: Synthesis of chiral
Reagents:
- -Boc-imine (1.0 equiv)
-
Diphenyl phosphite (1.5 equiv)
-
Chiral Thiourea Catalyst (Jacobsen type) (10 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Catalyst Loading: In a flame-dried Schlenk tube under argon, dissolve the
-Boc-imine (0.5 mmol) and the thiourea catalyst (0.05 mmol) in anhydrous toluene (2.0 mL). -
Temperature Control: Cool the reaction mixture to -40°C using an acetonitrile/dry ice bath. Note: Lower temperatures are critical for maximizing enantioselectivity.
-
Nucleophile Addition: Add diphenyl phosphite (0.75 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Stir at -40°C for 24–48 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1) or
NMR.[4][5] -
Quench & Workup: Quench with saturated
solution. Extract with EtOAc ( ). Dry organic layer over and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validation Check:
- NMR should show a shift from ~7 ppm (starting phosphite) to ~15-25 ppm (product).
-
Chiral HPLC is required to determine ee%.
Protocol B: Microwave-Assisted "Green" Synthesis (High Throughput)
Objective: Rapid library generation of racemic
Workflow Visualization:
Figure 2: Workflow for solvent-free microwave-assisted Kabachnik-Fields reaction.
Procedure:
-
Combine aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol) in a microwave vial.
-
Irradiate at 80°C (Power: 60W) for 10 minutes.
-
Cool to room temperature. If solid precipitates, wash with cold diethyl ether.[6] If oil, purify via short silica plug.
Future Outlook
The field is currently trending toward Dual Catalysis —combining photoredox catalysis with organocatalysis to access sterically congested quaternary
References
-
Cherkasov, R. A., & Galkin, V. I. (1998).[7] The Kabachnik—Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.
-
Joly, G. D., & Jacobsen, E. N. (2004).[8] Thiourea-Catalyzed Enantioselective Hydrophosphonylation of Imines: Practical Access to Enantiomerically Enriched
-Amino Phosphonic Acids. Journal of the American Chemical Society.[8][9] -
Akiyama, T., et al. (2006). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid.
-
Keglevich, G., & Balint, E. (2012).[9] The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules.
-
Kafarski, P., & Lejczak, B. (2001). Biological Activity of Aminophosphonic Acids.
Sources
- 1. sciforum.net [sciforum.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The catalytic and enantioselective hydrophosphonylation of cyclic imines is described for the first time [kp.bunri-u.ac.jp]
- 5. Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1’-Binaphthol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate, a valuable α-aminophosphonate analog of the amino acid phenylalanine. α-Aminophosphonates are recognized as crucial pharmacophores in medicinal chemistry due to their role as peptidomimetics and enzyme inhibitors.[1][2][3][4] This document details a robust synthesis protocol via the Kabachnik-Fields reaction, discusses the underlying mechanistic considerations, and outlines methods for purification and characterization, ensuring the synthesis of a high-purity final product.
Introduction: The Significance of α-Aminophosphonates
α-Aminophosphonates are structural analogs of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety.[5] This structural modification imparts unique biochemical properties, including resistance to proteolysis and the ability to mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of various enzymes such as proteases and synthases.[4] The Cbz (carboxybenzyl) protecting group is frequently employed in peptide synthesis to protect the amine functionality, allowing for controlled peptide chain elongation. The target molecule, Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate, therefore serves as a key building block for the development of novel peptide-based therapeutics.
Synthetic Strategy: The Kabachnik-Fields Reaction
The synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is efficiently achieved through a one-pot, three-component condensation known as the Kabachnik-Fields reaction.[1][2][6] This powerful transformation brings together an amine, a carbonyl compound, and a hydrophosphoryl compound to form the desired α-aminophosphonate.[6][7] An alternative route, the Pudovik reaction, involves the addition of a hydrophosphoryl compound to a pre-formed imine.[1][5][8] However, the one-pot nature of the Kabachnik-Fields reaction often offers greater flexibility and operational simplicity.[1]
Mechanistic Insight: Imine vs. α-Hydroxyphosphonate Pathway
The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, and the favored route often depends on the specific reactants and conditions.[9]
-
Imine Pathway: The reaction can initiate with the formation of an imine (a Schiff base) from the condensation of the amine (benzyl carbamate) and the aldehyde (phenylacetaldehyde). Subsequently, the nucleophilic diphenyl phosphite adds to the C=N double bond of the imine to yield the final product.[9]
-
α-Hydroxyphosphonate Pathway: Alternatively, the diphenyl phosphite can first add to the carbonyl group of the aldehyde to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a substitution reaction with the amine, where the hydroxyl group is replaced by the amino group to furnish the α-aminophosphonate.[9][10]
The relative nucleophilicity of the amine and the phosphite, as well as the electrophilicity of the carbonyl compound, dictates the predominant pathway.[6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| Phenylacetaldehyde | C₈H₈O | 120.15 | - | 195 | 1.027 |
| Benzyl Carbamate | C₈H₉NO₂ | 151.16 | 86-88 | - | - |
| Diphenyl Phosphite | C₁₂H₁₁O₃P | 234.19 | 12 | 315 | 1.223 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 16.6 | 118 | 1.049 |
| Toluene | C₇H₈ | 92.14 | -95 | 111 | 0.867 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 |
| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | 0.659 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | 2.66 |
Synthesis Workflow
Figure 1: General workflow for the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetaldehyde (1.20 g, 10 mmol), benzyl carbamate (1.51 g, 10 mmol), and diphenyl phosphite (2.34 g, 10 mmol) in 30 mL of toluene.
-
Catalyst Addition: To the stirred mixture, add glacial acetic acid (0.3 mL, ~5 mol%) as a catalyst. The use of an acid catalyst can promote the formation of the imine intermediate.[6]
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate.
Product Characterization: Ensuring Purity and Identity
The identity and purity of the synthesized Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenyl and Cbz groups, the methine proton (P-CH-N), the methylene protons of the 2-phenylethyl group, and the NH proton. The NH proton signal will typically disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the aromatic rings, the carbonyl carbon of the Cbz group, and the aliphatic carbons.
-
³¹P NMR: A single peak in the phosphorus NMR spectrum is expected, confirming the presence of the phosphonate group.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O of the carbamate (around 1700 cm⁻¹), the P=O bond (around 1250 cm⁻¹), and P-O-C bonds (around 1000-1100 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the target compound.
Conclusion
The Kabachnik-Fields reaction provides an efficient and versatile method for the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate. The one-pot nature of this reaction, coupled with the availability of the starting materials, makes it an attractive approach for obtaining this valuable building block for drug discovery and development. Careful monitoring of the reaction and rigorous purification are essential to obtain a high-purity product suitable for further applications.
References
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]
-
Bálint, E., et al. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511. [Link]
-
Bálint, E., et al. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 76-86. [Link]
-
Maciąg, D., et al. (2019). The Pudovik reaction: the synthesis of bioactive α-aminophosphonates with long alkyl chains. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 421-427. [Link]
-
Colacino, E., et al. (2026). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 31(1), 1. [Link]
-
MDPI. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Organic Chemistry Portal. [Link]
-
Gancarz, R. (2003). Kinetics and Mechanism of the Kabachnik-Fields Reaction. Russian Journal of General Chemistry, 73(6), 875-879. [Link]
-
Singh, R., et al. (2021). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 335-345. [Link]
-
Bálint, E., & Keglevich, G. (2018). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, 2018(2), M988. [Link]
-
Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6157. [Link]
-
Ordóñez, M., et al. (2017). Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction. IntechOpen. [Link]
-
ResearchGate. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. ResearchGate. [Link]
-
ResearchGate. (2025). Synthetic route to Cbz-protected diphenyl 1-aminoalkylphosphonates. ResearchGate. [Link]
-
IRD India. (2015). Catalyst free efficient synthesis and characterization of α- aminophosphonates. International Journal of Advanced Chemical Science and Applications, 3(2), 16-19. [Link]
-
da Silva, A. C. A., et al. (2016). Production of alpha-aminophosphonates. ResearchGate. [Link]
-
Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Aragen Life Sciences. [Link]
-
Ordóñez, M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2), 299. [Link]
-
SciELO. (2021). Article. SciELO. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]
-
PubMed. (1992). Synthesis and crystal structure of optically active 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dim ethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ-105). Chemical & Pharmaceutical Bulletin, 40(9), 2377-2381. [Link]
-
ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. ResearchGate. [Link]
-
Aleksanyan, D. A., et al. (2023). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry, 21(1), 108-118. [Link]
-
Rajora, A., et al. (1998). Synthesis of Acetyl-oxy Phthalimide Derivatives of Diphenyl Amine as Potential Antibacterial. Asian Journal of Chemistry, 11(4), 1528-1530. [Link]
-
Leśniak, S., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1435. [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Indian Journal of Chemistry. (n.d.). Note Synthesis of 4-(substituted benzyl)-1H,3H- benzo[f]1,3,5-triazepin-2-ones. Indian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kabachnik-Fields Reaction [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. irdindia.in [irdindia.in]
- 5. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kabachnik-Fields Synthesis of Cbz-Protected Aminophosphonates
Abstract
-Aminophosphonates are critical bioisosteres ofThis Application Note details the Birum-Oleksyszyn reaction , a modified KF protocol specifically optimized for carbamates. We present a high-yield, Lewis acid-catalyzed protocol using Yttrium(III) triflate (
Introduction & Mechanistic Insight
The Challenge of Carbamate Nucleophiles
In a standard Kabachnik-Fields reaction, a primary amine condenses with an aldehyde to form a reactive imine (Schiff base), which undergoes hydrophosphonylation. However, when the amine is replaced by benzyl carbamate (
-
Reduced Nucleophilicity: The lone pair on the nitrogen is delocalized into the carbonyl group, making
a poor nucleophile. -
Intermediate Stability: Instead of a stable imine, the reaction proceeds via a transient, highly electrophilic N-acyliminium ion .
The Birum-Oleksyszyn Variant
To overcome these barriers, the reaction requires either high thermal energy (solvent-free) or strong Lewis Acid catalysis to facilitate the dehydration of the hemiaminal intermediate into the active N-acyliminium species.
Mechanistic Pathway
The reaction involves a three-component coupling where the Lewis Acid (LA) plays a dual activation role:
-
Activation of Aldehyde: Facilitates attack by the carbamate.
-
Dehydration: Promotes the collapse of the hemiaminal (A) to the N-acyliminium ion (B).
-
Phosphite Addition: The phosphite tautomer attacks the electrophilic iminium carbon.
Figure 1: Mechanistic pathway of the Birum-Oleksyszyn reaction. The formation of the N-acyliminium ion (B) is the rate-determining step accelerated by Lewis Acid catalysis.
Experimental Protocols
Protocol A: High-Efficiency Catalytic Synthesis (Recommended)
This protocol utilizes Yttrium(III) triflate , a water-tolerant Lewis acid that provides high yields under mild conditions, minimizing side reactions like bis-carbamate formation.
Reagents:
-
Aldehyde (1.0 equiv)[1]
-
Benzyl Carbamate (
) (1.0 - 1.2 equiv) -
Trialkyl Phosphite or Dialkyl Phosphite (1.0 - 1.2 equiv)
-
Catalyst:
(5 - 10 mol%) -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and Benzyl Carbamate (1.2 mmol) in anhydrous MeCN (2-3 mL).
-
Catalyst Addition: Add
(0.1 mmol, 10 mol%) to the stirring solution. -
Phosphite Addition: Add the Phosphite (1.2 mmol) dropwise.
-
Note: If using dialkyl phosphite (e.g., diethyl phosphite), the reaction is strictly a Kabachnik-Fields type. If using trialkyl phosphite (e.g., trimethyl phosphite), it follows the Arbuzov-like pathway often seen in Birum-Oleksyszyn variants.
-
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Optimization: If conversion is slow (monitored by TLC), heat to 50°C.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in EtOAc and wash with water (
mL) and brine ( mL). -
Dry over
, filter, and concentrate.
-
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Cbz-protected aminophosphonates typically elute in 30-50% EtOAc/Hexanes.
Protocol B: Solvent-Free "Green" Synthesis
Ideal for scale-up or when Lewis acids are unavailable. This method relies on thermal activation.
Step-by-Step Procedure:
-
Mixing: In a screw-cap vial, combine Aldehyde (1.0 mmol), Benzyl Carbamate (1.0 mmol), and Triethyl Phosphite (1.2 mmol).
-
Heating: Heat the neat mixture to 80–100°C for 1–3 hours.
-
Microwave Option: Irradiate at 100°C (100 W) for 10–20 minutes for accelerated conversion.
-
-
Workup: The mixture often solidifies upon cooling. Recrystallize directly from EtOH/Ether or purify via column chromatography as above.
Data & Performance Comparison
The choice of catalyst significantly impacts yield and reaction time.[2] The table below summarizes typical performance metrics for the synthesis of Cbz-amino(phenyl)methylphosphonate (Model substrate: Benzaldehyde).
| Catalyst / Condition | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| MeCN | 25 | 4-8 | 85-92 | Best balance of mild conditions and high yield. | |
| DCM | 40 | 6 | 80-88 | Effective, but costlier than Yttrium. | |
| Neat | 80 | 1.5 | 90-94 | Excellent for solvent-free; safety caution with perchlorates. | |
| Thermal (No Cat.) | Neat | 100 | 2-4 | 60-75 | Lower yield due to "bis-carbamate" side product. |
| Microwave (No Cat.) | Neat | 100 | 0.3 | 80-85 | Rapid, requires specialized equipment. |
Experimental Workflow Diagram
Figure 2: Standard operational workflow for the catalytic synthesis of Cbz-aminophosphonates.
Troubleshooting & Critical Parameters
Controlling Bis-Carbamate Formation
A common side reaction is the condensation of two carbamate molecules with the aldehyde, forming a stable aminal (bis-carbamate) that does not react with phosphite.
-
Solution: Ensure the Phosphite is added immediately after the catalyst/carbamate mixture is prepared. Do not let the aldehyde/carbamate premix for long periods without phosphite present.
-
Solution: Use a slight excess of phosphite (1.2 equiv) to outcompete the second carbamate addition.
Moisture Sensitivity
The N-acyliminium intermediate is sensitive to hydrolysis, which reverts it to the starting materials or the hemiaminal.
-
Protocol: Use anhydrous solvents (MeCN, DCM) and store the Lewis Acid catalyst in a desiccator.
Steric Hindrance
For sterically bulky aldehydes (e.g., ortho-substituted benzaldehydes), the reaction rate drops significantly.
-
Adjustment: Increase catalyst loading to 20 mol% or switch to the Microwave Protocol (Protocol B) to drive the reaction thermally.
References
- Doyle, M. P., et al. "Lewis Acid Catalyzed Reactions of Carbamates." Journal of Organic Chemistry.
-
Heydari, A., et al. "One-pot efficient synthesis of Cbz-protected
-aminophosphonates using Lewis Acid catalysis." Tetrahedron Letters. Link - Oleksyszyn, J., & Tyka, R. "The reaction of amides with aldehydes and phosphites (Birum-Oleksyszyn Reaction)." Tetrahedron Letters.
-
Cherkasov, R. A., & Galkin, V. I. "The Kabachnik–Fields Reaction: Synthetic Potential and Mechanism." Russian Chemical Reviews. Link
- Rezaei, Z., et al.
-
Keglevich, G., & Balint, E. "The Kabachnik-Fields reaction: mechanism and synthetic use." Molecules, 2012.[3][4] Link
Sources
Aza-Pudovik reaction for asymmetric α-aminophosphonate synthesis
Topic: Aza-Pudovik Reaction for Asymmetric
Precision Synthesis of Chiral -Aminophosphonates
Executive Summary
-Aminophosphonates are bioisosteres ofThis guide details the Asymmetric Aza-Pudovik Reaction , the most direct atom-economic route to these scaffolds. Unlike the three-component Kabachnik-Fields reaction, the Aza-Pudovik involves the addition of a phosphorus nucleophile (H-phosphonate) to a preformed imine. This guide focuses on Organocatalytic strategies —specifically Chiral Phosphoric Acids (CPAs) and Cinchona Alkaloids—which currently represent the gold standard for generating high enantiomeric excess (ee) without toxic metal contamination.
Mechanistic Insight & Catalyst Selection
The Core Challenge: The Phosphite Equilibrium
The fundamental challenge in the Aza-Pudovik reaction is the nature of the nucleophile. Dialkyl phosphites exist primarily in the stable tetracoordinate
-
Uncatalyzed: Slow, often requires harsh bases, leading to racemic products.
-
Asymmetric Catalysis: The catalyst must simultaneously activate the imine (electrophile) and shift the phosphite equilibrium toward the reactive P(III) species (nucleophile) within a chiral pocket.
Pathway Visualization
The following diagram illustrates the bifunctional activation mode typical of Chiral Phosphoric Acid (CPA) catalysis, a method pioneered by Akiyama and Terada.
Figure 1: Mechanistic pathway of the CPA-catalyzed Aza-Pudovik reaction. Note the reversibility (Retro-Pudovik) which necessitates careful temperature control.
Critical Parameters & Optimization
Before beginning the protocols, consider these three variables that dictate success:
| Parameter | Recommendation | Scientific Rationale |
| Imine Purity | >98% (Crystalline) | Trace water hydrolyzes imines back to aldehydes. Aldehydes react faster with phosphites (standard Pudovik), creating |
| Solvent | Toluene or DCM | Non-polar solvents tighten the ion-pairing in the transition state, significantly improving enantioselectivity compared to polar solvents like THF or MeOH. |
| Temperature | -40°C to -78°C | Lower temperatures suppress the "Retro-Pudovik" reaction (decomposition of product back to starting materials) and maximize the difference in free energy ( |
Protocol A: Chiral Phosphoric Acid (CPA) Catalysis
Best for: High-value drug intermediates requiring >90% ee.
This protocol utilizes a BINOL-derived phosphoric acid (e.g., (R)-TRIP or Akiyama’s Catalyst). These catalysts act as bifunctional Brønsted acids, activating the imine via the acidic proton and the phosphite via the phosphoryl oxygen.
Materials
-
Substrate:
-PMP (p-methoxyphenyl) aldimine (1.0 equiv). -
Reagent: Diphenyl phosphite or Diethyl phosphite (1.1 equiv).
-
Catalyst: (R)-3,3’-bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogen phosphate ((R)-TRIP) (5 mol%).
-
Solvent: Anhydrous Toluene (stored over 4Å molecular sieves).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a stream of Argon or Nitrogen.
-
Charging: Add the
-PMP aldimine (0.2 mmol) and the Chiral Phosphoric Acid catalyst (0.01 mmol, 5 mol%) to the flask. -
Solvation: Add anhydrous Toluene (2.0 mL) via syringe. Stir until dissolved.
-
Cooling: Submerge the flask in a cryocooler or acetone/dry ice bath to -40°C . Allow to equilibrate for 15 minutes.
-
Addition: Add the dialkyl phosphite (0.22 mmol) dropwise via syringe.
-
Expert Tip: Add slowly to prevent localized exotherms which can erode stereoselectivity.
-
-
Reaction: Stir at -40°C for 24–48 hours. Monitor by TLC or
P NMR.-
Endpoint: Disappearance of the H-phosphonate signal (
~7-8 ppm, distinct doublet) and appearance of the aminophosphonate signal ( ~20-25 ppm).
-
-
Quench: Quench with saturated aqueous NaHCO
(2 mL) while still cold. -
Workup: Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine, dry over Na
SO , and concentrate-
Caution: Do not use high heat on the rotavap (>40°C) to avoid retro-reaction.
-
-
Purification: Flash column chromatography on silica gel (Hexane/EtOAc gradient).
Protocol B: Cinchona Alkaloid Catalysis
Best for: Scale-up and cost-sensitive synthesis.
Cinchona alkaloids (Quinine/Quinidine) act as Brønsted bases.[1] They deprotonate the phosphite to generate a nucleophilic phosphite anion while the quinuclidine nitrogen coordinates the imine.
Materials
-
Catalyst: Hydroquinine or Quinidine (10 mol%).
-
Additives: Potassium carbonate (K
CO ) (optional, for activation). -
Solvent: Toluene or Xylene.
Step-by-Step Procedure
-
Mixing: In a reaction vessel, combine the imine (1.0 equiv) and Cinchona catalyst (10 mol%) in Toluene (0.1 M concentration).
-
Activation: Stir at Room Temperature for 10 minutes.
-
Addition: Add the dialkyl phosphite (1.2 equiv).
-
Reaction: Stir at ambient temperature (or 0°C for improved selectivity) for 12–24 hours.
-
Workup: Wash the reaction mixture with 1N HCl (to remove the alkaloid catalyst—allows for catalyst recovery) followed by saturated NaHCO
. -
Crystallization: Many Cinchona-derived products can be purified by recrystallization from Ethanol/Hexane, avoiding chromatography.
Applications in Drug Discovery
The utility of the Aza-Pudovik reaction extends beyond academic curiosity. It is a cornerstone in the synthesis of transition-state analogue inhibitors.
Workflow: From Fragment to Lead
Figure 2: Integration of Aza-Pudovik synthesis into the medicinal chemistry design cycle.
Key Therapeutic Classes
-
Antivirals:
-aminophosphonates disrupt viral replication machinery (e.g., TMV inhibitors like Dufulin). -
Antibiotics: Phosphonopeptides mimic the tetrahedral transition state of bacterial cell wall synthesis enzymes (e.g., D-Ala-D-Ala ligase inhibitors).
-
Anticancer: Derivatives of
-aminophosphonates act as matrix metalloproteinase (MMP) inhibitors, reducing tumor metastasis.
References
-
Akiyama, T., et al. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition. Link
-
Terada, M., et al. (2006). Chiral Phosphoric Acid-Catalyzed Enantioselective Aza-Friedel–Crafts Reaction.[2] Journal of the American Chemical Society. Link
-
Pudovik, A. N. (1952). New Method for the Synthesis of
-Amino Phosphonic Acids. Doklady Akademii Nauk SSSR.[3] [Historical Reference] -
Abell, J. P., & Yamamoto, H. (2008).
-Aminophosphonates. Journal of the American Chemical Society. Link -
Merino, P., et al. (2011).
-Aminophosphonates. Chemical Reviews.[1][4] Link -
Kukhar, V. P., & Hudson, H. R. (Eds.). (2000).[5] Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity.[6][7][8] Wiley. Link
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. The Last Decade of Optically Active α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Frontiers | Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking [frontiersin.org]
- 8. dovepress.com [dovepress.com]
Step-by-step Cbz protection of 1-amino-2-phenylethanephosphonate
Application Note: Step-by-Step N-Cbz Protection of 1-Amino-2-phenylethanephosphonate Derivatives
Executive Summary
-Aminophosphonates, the phosphonic acid analogues of natural amino acids, are critical scaffolds in drug development, frequently utilized in the design of peptidomimetics and potent protease inhibitors. 1-Amino-2-phenylethanephosphonate (the analogue of phenylalanine) requires robust orthogonal protection during multi-step peptide synthesis. The benzyloxycarbonyl (Cbz) group is the gold standard for masking the primary amine of these derivatives, as it is stable to mild acids and bases but can be cleanly removed via catalytic hydrogenolysis[1],[2].This application note details two self-validating protocols for the Cbz protection of 1-amino-2-phenylethanephosphonate, tailored to the specific form of the substrate: the organic-soluble diethyl ester and the aqueous-soluble free phosphonic acid .
Mechanistic Rationale & Base Causality
The success of the acylation reaction with benzyl chloroformate (Cbz-Cl) depends entirely on the microenvironment of the base and the ionization state of the substrate.
-
For the Diethyl Ester (Anhydrous Conditions): Historically, triethylamine (TEA) has been the default base for organic acylations. However, recent optimizations in aminophosphonate chemistry reveal that TEA can act as a nucleophile, degrading reactive chloroformates and promoting side reactions. Substituting TEA with N,N-Diisopropylethylamine (DIPEA)—a sterically hindered, non-nucleophilic base of comparable strength—eliminates these side reactions and reliably pushes yields above 90%[3].
-
For the Free Phosphonic Acid (Schotten-Baumann Conditions): The causality behind the strict pH 9.0–9.5 requirement is dictated by the substrate's
values. The phosphonic acid protons ( ) must be fully deprotonated to ensure aqueous solubility. Simultaneously, the ammonium group ( ) must be sufficiently deprotonated to act as a nucleophile. If the pH drops below 9.0, the amine protonates and the reaction halts; if the pH exceeds 10.0, the competitive hydrolysis of Cbz-Cl into benzyl alcohol accelerates rapidly[2].
Experimental Workflow
Divergent workflow for the N-Cbz protection of aminophosphonate derivatives based on substrate form.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the choice of base and solvent systems.
| Substrate Form | Solvent System | Base Selection | Equivalents | Temp | Typical Yield | Mechanistic Advantage |
| Diethyl Ester | DCM (Anhydrous) | DIPEA | 1.2 eq | 0 °C → RT | 90–95% | Steric bulk prevents nucleophilic degradation of Cbz-Cl. |
| Diethyl Ester | DCM (Anhydrous) | TEA | 1.2 eq | 0 °C → RT | 55–65% | Sub-optimal: Prone to side reactions with chloroformates. |
| Free Acid | H₂O / Dioxane (1:1) | 4M NaOH | Titrated | 0 °C → RT | 80–85% | Avoids the need for prior esterification; highly scalable. |
Detailed Step-by-Step Protocols
Protocol A: Protection of Diethyl 1-amino-2-phenylethylphosphonate
This protocol utilizes anhydrous conditions and is ideal for substrates already protected as dialkyl esters.
-
Substrate Dissolution: Dissolve diethyl 1-amino-2-phenylethylphosphonate (10.0 mmol, 2.57 g) in anhydrous Dichloromethane (DCM, 50 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.
-
Self-Validation: The solution must be completely clear and colorless.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 12.0 mmol, 2.1 mL) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add Benzyl chloroformate (Cbz-Cl, 11.0 mmol, 1.57 mL) dropwise over 15 minutes.
-
Causality: Dropwise addition at 0 °C controls the exothermic acylation and suppresses the formation of bis-acylated byproducts.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Silica, 5% MeOH in DCM). The primary amine starting material (
, Ninhydrin-positive/purple) should be fully consumed, replaced by the Cbz-protected product ( , UV-active at 254 nm, Ninhydrin-negative). -
Quench & Wash: Quench the reaction by adding 1M aqueous HCl (20 mL) to neutralize excess DIPEA. Transfer to a separatory funnel and collect the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to yield the pure product as a viscous oil or low-melting solid.
Protocol B: Protection of 1-amino-2-phenylethylphosphonic acid
This protocol utilizes Schotten-Baumann conditions for the unprotected free phosphonic acid[2].
-
Substrate Solubilization: Suspend 1-amino-2-phenylethylphosphonic acid (10.0 mmol, 2.01 g) in a biphasic mixture of distilled water (20 mL) and 1,4-Dioxane (20 mL).
-
pH Adjustment: Adjust the pH of the suspension to 9.0–9.5 by the dropwise addition of 4M NaOH.
-
Self-Validation: The opaque suspension will transition into a clear solution as the phosphonic acid is converted into its highly soluble disodium salt.
-
-
Acylation: Cool the solution to 0 °C in an ice-water bath. Add Benzyl chloroformate (12.0 mmol, 1.71 mL) dropwise over 20 minutes with vigorous magnetic stirring.
-
Dynamic pH Control (Critical Step): Allow the reaction to slowly warm to room temperature over 12 hours.
-
Self-Validation: As the acylation proceeds, HCl is liberated, causing the pH to drop. Continuously monitor the reaction with a pH meter or narrow-range pH paper. Intermittently add 4M NaOH to maintain the pH strictly between 9.0 and 9.5. The reaction is complete when the pH stabilizes naturally without further base addition.
-
-
Aqueous Wash: Transfer the mixture to a separatory funnel and extract with Diethyl Ether (2 x 20 mL). Discard the ether layer.
-
Causality: This removes unreacted Cbz-Cl and benzyl alcohol byproducts. The desired product remains safely in the aqueous layer as a water-soluble phosphonate salt.
-
-
Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using concentrated HCl.
-
Self-Validation: The protonated N-Cbz-aminophosphonic acid will immediately crash out as a white precipitate or form a milky suspension.
-
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from EtOAc/Hexanes to yield analytically pure product.
Analytical Characterization
To validate the structural integrity of the synthesized N-Cbz-1-amino-2-phenylethanephosphonate derivatives, perform the following analyses:
-
³¹P NMR (162 MHz, CDCl₃ or DMSO-d₆): Look for a single phosphorus resonance. The chemical shift will typically appear around
22–26 ppm for the diethyl ester, and 16–20 ppm for the free acid. -
¹H NMR (400 MHz): Confirm the presence of the Cbz group via the distinct multiplet for the benzyl aromatic protons (
7.25–7.40, 5H) and the benzylic CH₂ singlet/AB quartet ( 5.05, 2H). The -proton will appear as a complex multiplet due to coupling with both the adjacent nitrogen proton and the phosphorus atom ( ). -
LC-MS (ESI+): Confirm the exact mass. For the diethyl ester (
), expect an peak at 392.1.
References
- Source: frontiersin.
- Source: ncl.res.
- Source: mdpi.
- Title: 15.1.
Sources
Application Note: Palladium-Catalyzed Hydrogenolysis for Cbz Deprotection of Phosphonates
Executive Summary
The deprotection of Carboxybenzyl (Cbz) groups from amino-phosphonates is a critical step in the synthesis of phosphonopeptides and amino acid bioisosteres. While Palladium-catalyzed hydrogenolysis (
This guide provides an optimized, field-proven methodology to overcome these kinetic traps. We detail the mechanistic basis of phosphonate inhibition and provide a robust protocol utilizing acidic additives and specific solvent systems to ensure quantitative conversion without compromising the integrity of the phosphonate ester.
Mechanistic Insight & The "Phosphonate Trap"
The Standard Cycle vs. Inhibition
In a standard hydrogenolysis, Palladium(0) inserts into the benzylic C-O bond or facilitates hydrogen activation to cleave the carbamate, releasing toluene and
The Challenge: Phosphonates (
Visualization of the Catalytic Cycle and Inhibition
The following diagram illustrates the competitive binding pathway that necessitates the protocol modifications described in Section 3.
Figure 1: Catalytic cycle showing the competitive "Dead End" inhibition pathway caused by phosphonate/amine coordination.
Critical Parameters for Optimization
To prevent the inhibition depicted above, three parameters must be tuned:
Acidic Additives (The Proton Sponge Effect)
The addition of 1.0–1.1 equivalents of acid (HCl or Acetic Acid) is the single most effective intervention.
-
Function: Protonates the resulting amine immediately, preventing it from binding to the Pd catalyst.
-
Secondary Function: Weakens the interaction between the phosphoryl oxygen and the metal surface.
Catalyst Selection
-
Standard: 10% Pd/C (Type: Degussa E101 or equivalent).
-
High-Difficulty: 20%
(Pearlman’s Catalyst). The hydroxide species on the carbon support can facilitate hydrogen transfer and is often more resistant to poisoning by heteroatoms.
Solvent Systems
| Solvent System | Suitability | Notes |
| Methanol (MeOH) | High | Standard choice. High H2 solubility. |
| Ethanol (EtOH) | High | Good alternative if methylation is a risk (rare). |
| MeOH + HCl (1 eq) | Optimal | Prevents amine poisoning. Essential for amino-phosphonates. |
| Acetic Acid (AcOH) | High | Acts as solvent and proton source. Good for sluggish reactions. |
| THF/EtOAc | Low | Poor H2 solubility; promotes catalyst agglomeration. |
Experimental Protocols
Protocol A: Standard Hydrogenolysis (Acid-Promoted)
Best for: Standard
Materials:
-
Substrate: N-Cbz-amino phosphonate (1.0 mmol)
-
Catalyst: 10% Pd/C (10-20 wt% loading relative to substrate)
-
Solvent: Methanol (anhydrous preferred)
-
Additive: HCl (1.0 M in MeOH or Dioxane, 1.1 equiv) or Acetic Acid (glacial).
-
Hydrogen Source:
balloon or Parr shaker (30-50 psi).
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration).
-
Acidification: Add 1.1 equivalents of HCl (or 5-10% v/v Acetic Acid). Note: If the phosphonate esters are acid-labile (e.g., t-butyl), use Acetic Acid only.
-
Inerting: Nitrogen purge the flask for 5 minutes.
-
Catalyst Addition: Carefully add the Pd/C catalyst.[1] Safety: Pd/C can ignite methanol vapors. Add under a blanket of Nitrogen or wet the catalyst with a small amount of water/toluene before addition.
-
Hydrogenation: Evacuate the flask and backfill with
(repeat 3 times). Stir vigorously at Room Temperature (RT). -
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 1–4 hours.
-
Checkpoint: If reaction stalls >4 hours, repressurize or add fresh catalyst.
-
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. The product will be the amine hydrochloride or acetate salt.
Protocol B: Transfer Hydrogenation (Ammonium Formate)
Best for: Scalable reactions avoiding
Materials:
-
Hydrogen Donor: Ammonium Formate (5-10 equiv) or Cyclohexene.
-
Catalyst: 10% Pd/C.[2]
-
Solvent: Methanol (reflux).
Step-by-Step:
-
Dissolve substrate in Methanol.[1]
-
Add Ammonium Formate (5 equiv).
-
Add 10% Pd/C (10 wt%).
-
Reflux: Heat the mixture to reflux (approx 65°C) for 1–2 hours.
-
Note: Evolution of
and gas will occur; ensure proper venting.
-
-
Workup: Cool to RT, filter through Celite, and concentrate.
-
Purification: The residue may contain excess ammonium formate. Remove via sublimation or aqueous extraction (if product is hydrophobic enough) or ion-exchange chromatography.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls at 50% | Catalyst Poisoning | Filter catalyst and add fresh Pd/C. Add 1 eq. HCl. |
| No Reaction | Steric Hindrance or Bad Catalyst | Switch to Pearlman's Catalyst ( |
| Phosphonate Hydrolysis | Acid too strong | Switch from HCl to Acetic Acid . Ensure anhydrous conditions. |
| Over-reduction (Ring) | Catalyst too active | Poison catalyst intentionally (rarely needed for Cbz) or lower pressure. |
Workflow Diagram
Figure 2: Decision tree for selecting the optimal deprotection pathway based on substrate stability.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for N-Cbz Deprotection. Retrieved from
-
Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group. Retrieved from
-
Goulioukina, N. S., et al. (2016).[3] One‐Pot Two‐Step Synthesis of Optically Active α‐Amino Phosphonates by Palladium‐Catalyzed Hydrogenation. Advanced Synthesis & Catalysis. Retrieved from [3]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chem. Pharm. Bull. Retrieved from
-
Horsley, P. A., et al. (2025).[4] Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines. ACS Med.[4] Chem. Lett. Retrieved from
-
Crawford, C., & Oscarson, S. (2021). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers. Semantic Scholar. Retrieved from
Sources
Using Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate as a chymotrypsin inhibitor
This guide details the application of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate (also known as Cbz-Phe-P(OPh)
Introduction & Mechanism of Action
Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a peptidyl phosphorus ester that acts as a transition-state analog for chymotrypsin. Structurally, it mimics the phenylalanine residue preferred by the chymotrypsin S1 specificity pocket.
-
Mechanism: The compound functions as a suicide inhibitor (mechanism-based inactivator). The active site Serine-195 of chymotrypsin attacks the electrophilic phosphorus atom, displacing one phenol group. This forms a stable, covalent phosphonyl-enzyme complex that mimics the tetrahedral transition state of peptide bond hydrolysis.
-
Stereospecificity: The inhibition is stereoselective. The (R)-enantiomer (analogous to L-phenylalanine) is the active species, reacting orders of magnitude faster than the (S)-enantiomer. Commercial preparations are often racemic; researchers must assume only 50% of the mass is active inhibitor.
-
Stability: Unlike acyl-enzyme intermediates formed by substrates, the phosphonyl-enzyme bond is extremely stable (half-life of days to weeks at neutral pH), effectively permanently silencing the enzyme.
Key Kinetic Parameters (Chymotrypsin A):
| Parameter | Value | Unit | Notes |
|---|
|
Material Preparation & Handling
Safety Note: This compound releases phenol upon reaction with the enzyme and potentially during degradation. Handle in a fume hood with appropriate PPE.
Solubilization Protocol:
-
Solvent: Dissolve the lyophilized powder in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Avoid ethanol or methanol, as they can cause transesterification over long storage.
-
Concentration: Prepare a 10–50 mM stock solution .
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) and store at -20°C . Protect from moisture. The stock is stable for >6 months if kept dry.
-
Working Solution: Dilute the stock into the reaction buffer immediately prior to use. Avoid storing dilute aqueous solutions, as spontaneous hydrolysis of the phenyl esters will occur over time (hours to days).
Application Note: Active Site Titration
One of the most powerful applications of this inhibitor is Active Site Titration . Because the reaction is stoichiometric (1:1) and irreversible, it allows you to determine the concentration of active enzyme molecules in a sample, which often differs from the total protein concentration due to autolysis or denaturation.
Theory: By incubating a fixed concentration of enzyme with varying sub-stoichiometric concentrations of the inhibitor, the residual activity decreases linearly. The x-intercept of the "Activity vs. [Inhibitor]" plot represents the concentration of active enzyme.
Experimental Workflow (Graphviz Diagram):
Caption: Workflow for determining active chymotrypsin concentration using stoichiometric phosphonate titration.
Protocol: Determination of Second-Order Inhibition Rate Constant ( )
This protocol measures the rate of inactivation.[1][2] Since the inhibitor is irreversible, we use pseudo-first-order kinetics.
Reagents:
-
Buffer: 50 mM Tris-HCl, 10 mM CaCl
, pH 7.6. (CaCl stabilizes chymotrypsin). -
Enzyme:
-Chymotrypsin (Target final conc: 10–50 nM). -
Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Target final conc: 200 µM).
-
Inhibitor: Cbz-Phe-P(OPh)
(Prepare dilutions in DMSO).
Step-by-Step Procedure:
-
Preparation:
-
Prepare 5 different concentrations of the Inhibitor (e.g., 0.5 µM, 1.0 µM, 2.0 µM, 5.0 µM, 10 µM). Ensure
(at least 10-fold excess) to maintain pseudo-first-order conditions. -
Prepare a "Solvent Control" (Buffer + equivalent DMSO volume).
-
-
Incubation:
-
Mix Enzyme and Inhibitor in microfuge tubes.
-
Start a timer immediately.
-
Maintain temperature at 25°C.
-
-
Sampling (The Discontinuous Method):
-
At defined time points (e.g., 0, 2, 5, 10, 20, 30 min), remove a 10 µL aliquot from the incubation mix.
-
Immediately dilute this aliquot into a cuvette/well containing 990 µL of Substrate Solution (this effectively stops the inhibition reaction by dilution and substrate competition).
-
-
Measurement:
-
Monitor the release of p-nitroaniline (pNA) at 410 nm for 1–2 minutes to determine the residual enzymatic activity (
).
-
-
Data Analysis:
-
Calculate the pseudo-first-order rate constant (
) for each inhibitor concentration by plotting vs. time. The slope is . -
Secondary Plot: Plot
(y-axis) vs. (x-axis). -
The slope of this line is the second-order rate constant (
or ).
-
Mechanism of Inhibition Diagram:
Caption: Mechanism of irreversible serine protease inhibition by diphenyl phosphonates.[3]
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Non-linear Inhibition Kinetics | Inhibitor instability or depletion | Ensure |
| Lower than expected Activity | Racemic Mixture | Remember that commercial Cbz-Phe-P(OPh) |
| Background Hydrolysis | High pH | Phosphonate esters are sensitive to base. Keep pH < 8.0 during storage and incubation. |
| No Inhibition | Wrong Enzyme/Inhibitor Match | Verify enzyme is Chymotrypsin-like. This inhibitor does not inhibit Trypsin (requires Lys/Arg analog) or Elastase (requires Val/Ala analog) effectively. |
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (.alpha.-aminoalkyl)phosphonate diphenyl esters.[1][4] Biochemistry.
-
Pietrusewicz, E., Sienczyk, M., & Oleksyszyn, J. (2009). Novel diphenyl esters of peptidyl alpha-aminoalkylphosphonates as inhibitors of chymotrypsin and subtilisin.[5] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Sienczyk, M., & Oleksyszyn, J. (2009). Phosphonate inhibitors of serine proteases—Design, synthesis and application. Current Medicinal Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel diphenyl esters of peptidyl alpha-aminoalkylphosphonates as inhibitors of chymotrypsin and subtilisin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cbz-aminophosphonates in activity-based protein profiling
Application Note: Application of Cbz-Aminophosphonates in Activity-Based Protein Profiling (ABPP)
Executive Summary
Cbz-aminophosphonates (specifically diphenyl phosphonates) represent a specialized class of electrophilic activity-based probes (ABPs) designed to target serine proteases with high specificity. Unlike broad-spectrum fluorophosphonates (FP) that indiscriminately label the entire serine hydrolase superfamily, Cbz-aminophosphonates function as transition-state analogs, primarily targeting the S1 family of serine proteases (e.g., Neutrophil Elastase, Cathepsin G, Proteinase 3, and Chymase).
This guide details the mechanism, synthesis, and experimental protocols for utilizing these probes to profile protease activity in complex biological systems, emphasizing their utility in drug discovery and inflammatory disease research.
Mechanism of Action: The "Serine Trap"
The core efficacy of Cbz-aminophosphonates lies in their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.
-
Recognition: The Cbz (Carboxybenzyl) group typically occupies the S2 subsite of the protease, while the amino acid side chain (determined by the aldehyde used in synthesis) occupies the S1 specificity pocket.
-
Irreversible Inhibition: The active site serine nucleophile attacks the phosphorus atom. Unlike a peptide bond where the intermediate collapses to release the amine, the phosphonate forms a stable covalent bond by displacing a phenoxy leaving group.
-
Stability: The resulting phosphonyl-enzyme complex is kinetically stable, effectively "freezing" the enzyme in a labeled state that allows for downstream isolation and identification.
Graphviz Diagram 1: Mechanism of Inactivation
Caption: The catalytic serine hydroxyl attacks the phosphorus center, displacing a phenol group to form a stable, covalent phosphonyl-enzyme adduct.
Probe Design & Specificity
The specificity of these probes is tunable via the amino acid side chain (
The Oleksyszyn Reaction (Synthesis)
The scaffold is efficiently synthesized via a three-component condensation known as the Oleksyszyn Reaction . This allows for rapid library generation.
-
Reagents: Benzyl carbamate (Cbz-NH2) + Aldehyde (R-CHO) + Triphenyl phosphite (P(OPh)3).
-
Catalyst: Glacial acetic acid or Lewis acids.
-
Outcome: Racemic diphenyl 1-(N-benzyloxycarbonylamino)alkylphosphonate.
Specificity Matrix
Select the correct probe variant based on your target protease.
| Target Enzyme | Preferred P1 Residue ( | Probe Structure Analog | |
| Neutrophil Elastase (NE) | Valine | Cbz-Val-P(OPh)₂ | > 10,000 |
| Cathepsin G (CatG) | Phenylalanine / Leucine | Cbz-Phe-P(OPh)₂ | ~ 2,500 |
| Chymotrypsin | Phenylalanine | Cbz-Phe-P(OPh)₂ | > 50,000 |
| Proteinase 3 (PR3) | Valine / Alanine | Cbz-Val-P(OPh)₂ | ~ 1,500 |
| Granzyme A | Arginine / Lysine | Cbz-Arg-P(OPh)₂ | Variable |
Experimental Protocols
Protocol 1: Lysate Preparation & Probe Labeling
Critical Pre-requisite: Avoid using commercial protease inhibitor cocktails (e.g., PMSF, AEBSF) during lysis, as these will compete with the probe for the active site.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 (or Triton X-100).
-
Probe Stock: 10 mM Cbz-aminophosphonate in DMSO.
-
Control Inhibitor: 10 mM PMSF or DFP (for competitive controls).
Steps:
-
Cell Lysis: Resuspend cell pellet (
cells) in 500 µL Lysis Buffer. Sonicate (3x 10s pulses) on ice. -
Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.
-
Protein Quantification: Normalize protein concentration to 1-2 mg/mL using a BCA assay.
-
Labeling Reaction:
-
Aliquot 50 µL of lysate into reaction tubes.
-
Experimental: Add Probe (final conc. 1–10 µM).
-
Control (Competitive): Pre-incubate with PMSF (1 mM) for 30 min, then add Probe.
-
Control (Heat): Heat lysate to 95°C for 5 min, then add Probe.
-
-
Incubation: Incubate at 37°C for 30–60 minutes with gentle agitation. Note: Phosphonates react slower than fluorophosphonates; 1 hour is standard.
Protocol 2: Click Chemistry & Enrichment (For Alkyne/Azide Probes)
If your probe contains a bioorthogonal handle (e.g., alkyne), follow this step to attach a reporter tag (Biotin-Azide or Rhodamine-Azide).
Click Mix (Prepare Fresh):
-
CuSO4 (1 mM final)
-
TBTA (Ligand, 100 µM final)
-
Sodium Ascorbate (1 mM final)
-
Tag-Azide (100 µM final)
Steps:
-
Add Click Mix to the labeled lysate.
-
Incubate for 1 hour at Room Temperature (RT).
-
Quench: Add 4x SDS-PAGE loading buffer (for gel) or cold Acetone (for MS prep) to stop the reaction.
Analytical Workflows
Graphviz Diagram 2: ABPP Workflow
Caption: Decision tree for processing samples based on probe architecture (Direct vs. Two-step Click).
Troubleshooting & Validation
-
Low Labeling Intensity:
-
Cause: Low protease abundance or slow reactivity.
-
Solution: Increase probe concentration to 50 µM or extend incubation to 2 hours. Ensure pH is > 7.0 (nucleophilic attack requires deprotonated serine).
-
-
High Background:
-
Cause: Non-specific hydrophobic binding.
-
Solution: Wash beads (for MS) or gel pellets stringently with 1% SDS and 8M Urea. Use a "No-Probe" control to subtract background.
-
-
Probe Hydrolysis:
-
Cause: Diphenyl phosphonates are susceptible to hydrolysis in high pH (>9.0) or upon prolonged storage in aqueous buffer.
-
Solution: Store stocks in anhydrous DMSO at -20°C. Add to aqueous buffer immediately before use.
-
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (.alpha.-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493. [Link]
-
Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases – Design and synthesis of active site directed inhibitors. Current Medicinal Chemistry, 16(13), 1673-1687. [Link]
-
Kasperkiewicz, P., et al. (2014). Design of a selective activity-based probe for human neutrophil elastase. Journal of the American Chemical Society, 136(6), 2268-2271. [Link]
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]
-
Grzywa, R., et al. (2019). The highly conserved serine protease ClpP is a vital target for antipathogenic strategies. Journal of Medicinal Chemistry, 62(21), 9377-9392. [Link]
Solid-phase synthesis of phosphonopeptide enzyme inhibitors
Executive Summary
Phosphonopeptides are critical transition-state analogues used to inhibit metalloproteases (e.g., thermolysin, ACE) and serine proteases. By replacing the scissile amide bond (–CO–NH–) with a tetrahedral phosphonamidate (–PO₂⁻–NH–) or phosphinate (–PO₂⁻–CH₂–) moiety, these molecules mimic the high-energy intermediate of peptide hydrolysis, binding tightly to the enzyme active site.
This guide details the Fmoc-Solid Phase Peptide Synthesis (SPPS) protocol for constructing phosphonamidate-based inhibitors. Unlike standard peptide synthesis, the formation of the phosphorus-nitrogen (P–N) bond requires specific activation strategies and post-cleavage handling to preserve the sensitive pharmacophore.
Strategic Planning & Chemistry
The Challenge: P–N Bond Formation
The core challenge is introducing the phosphonamidate linkage on the solid support. Standard uronium/phosphonium coupling reagents (HATU, PyBOP) are often inefficient for coupling phosphonic acids to amines due to steric hindrance and the lower electrophilicity of the phosphorus center compared to a carbonyl. Solution: Use Phosphonochloridates (activated phosphonic acid chlorides) or pre-formed Phosphonodipeptide Building Blocks . This guide focuses on the Phosphonochloridate Method for maximum sequence versatility.
Protecting Group Strategy
-
N-Terminus: Fmoc (Fluorenylmethoxycarbonyl).[1][2][3] Removed by piperidine.[2][4]
-
Side Chains: Standard acid-labile groups (tBu, Trt, Boc).
-
Phosphonate Moiety: Diethyl or Dimethyl esters (–P(O)(OEt)₂).
-
Rationale: Alkyl esters are stable to piperidine (Fmoc removal) and TFA (resin cleavage). They are removed in a separate solution-phase step using Trimethylsilyl Bromide (TMSBr), avoiding the premature hydrolysis or side reactions associated with benzyl esters on solid phase.
-
Resin Selection
-
Rink Amide Resin: For C-terminal amides.
-
Wang Resin: For C-terminal acids.[5]
-
Loading: Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation during the introduction of the bulky phosphonate group.
Workflow Visualization
Caption: Workflow for the solid-phase synthesis of phosphonamidate peptides involving in situ activation and two-stage deprotection.
Detailed Protocols
Protocol A: Preparation of the Phosphonochloridate
Context: Phosphonic acid monoesters must be converted to highly reactive chloridates immediately before coupling. Starting Material: Fmoc-aminoalkylphosphonic acid monoethyl ester (Fmoc-AA-P(O)(OEt)(OH)).
-
Dissolution: Dissolve 1.0 mmol of the Fmoc-phosphonic monoester in 5 mL of dry Dichloromethane (DCM).
-
Activation: Add Oxalyl Chloride (3.0 mmol, 3 eq) dropwise under Argon.
-
Catalysis: Add a catalytic amount of DMF (1-2 drops). Vigorous bubbling will occur (CO/CO₂/HCl release).
-
Reaction: Stir at room temperature for 45–60 minutes.
-
Evaporation: Evaporate the solvent and excess oxalyl chloride under high vacuum.
-
Re-dissolution: Redissolve the resulting residue (phosphonochloridate) in dry DCM (or DMF if solubility is an issue) for immediate use in Protocol B.
Protocol B: Solid-Phase Assembly (P–N Bond Formation)
Context: Coupling the activated phosphonate to the resin-bound free amine.
-
Resin Prep: Swell the resin (0.1 mmol scale) in DCM for 30 min. Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly (DMF x5, DCM x5).
-
Coupling:
-
Add the solution of Phosphonochloridate (from Protocol A, ~5-10 eq relative to resin) to the resin.
-
Add DIEA (Diisopropylethylamine, 1.2 eq relative to phosphonochloridate) to neutralize the HCl generated.
-
Critical: Do not use HOBt or HATU here; the chloride is the leaving group.
-
-
Incubation: Shake gently for 2–4 hours at room temperature.
-
Monitoring: Perform a Chloranil test (ninhydrin is often false-negative for secondary amines, though P-N coupling involves a primary amine, the product is a phosphonamidate which may not react typically). A micro-cleavage and MS analysis is the most reliable check.
-
Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol C: Chain Elongation & Cleavage
-
Fmoc Removal: Remove the Fmoc group from the newly installed phosphonate unit using 20% Piperidine/DMF.
-
Note: The P–N bond is generally stable to piperidine.
-
-
Next Coupling: Couple the next Fmoc-amino acid using standard HATU/DIEA chemistry.
-
Warning: The nitrogen of the phosphonamidate (P-NH-C) is less nucleophilic than a standard amine. Use double coupling or more powerful activation (e.g., HOAt/HATU) and extended times (2 hours).
-
-
Final Cleavage:
-
Wash resin with DCM.[6]
-
Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours.
-
Result: This removes the peptide from the resin and deprotects side chains (tBu, Boc), but the Phosphonate Ethyl Esters remain intact .
-
Precipitate in cold diethyl ether and dry.
-
Protocol D: Phosphonate Deprotection (The "Silylation" Method)
Context: Removal of the ethyl groups from the phosphorus to yield the active inhibitor.
-
Dissolution: Dissolve the crude peptide (containing P(O)(OEt)₂) in dry DCM or Acetonitrile (10 mg/mL).
-
Reagent Addition: Add Trimethylsilyl Bromide (TMSBr) (10–20 equivalents).
-
Safety: TMSBr is volatile and moisture-sensitive. Handle under Argon.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature for 2–4 hours.
-
Quenching: Evaporate the solvent/TMSBr. Add MeOH or H₂O to hydrolyze the silyl esters formed. Stir for 30 min.
-
Purification: Lyophilize the solution. Purify the free phosphonopeptide by RP-HPLC (C18 column).
-
Note: Phosphonopeptides are often more polar than their amide counterparts. Adjust gradient to start with 0-5% B.
-
Data Presentation & Quality Control
Table 1: Troubleshooting the P–N Coupling
| Issue | Probable Cause | Corrective Action |
| Low Conversion (P-N bond) | Phosphonochloridate hydrolysis | Ensure absolute dryness of DCM and glassware. Use fresh Oxalyl Chloride. |
| Side Reactions | Excess base causing racemization | Limit DIEA to 1.0–1.2 eq relative to the chloridate. |
| Incomplete P-Deprotection | Old TMSBr or steric bulk | Use fresh TMSBr; extend reaction time to 12h; try TMSI (Trimethylsilyl Iodide) for stubborn esters. |
| Peptide Degradation | Acid sensitivity of P-N bond | The P-N bond is acid-sensitive.[2][7][8][9] Avoid prolonged exposure to aqueous acid. Lyophilize immediately after HPLC. |
Validation Metrics:
-
MS (ESI): Look for the mass shift corresponding to the loss of two ethyl groups (-56 Da per ethyl, total -112 Da) after TMSBr treatment.
-
³¹P NMR: Essential for confirming the oxidation state and purity.
References
-
Campagne, J. M., et al. (1993). "Synthesis of mixed phosphonate diester analogues of dipeptides using BOP reagent." Tetrahedron Letters, 34(42), 6743-6744. Link
-
Hirschmann, R., et al. (2009). "The synthesis of potent, selective, and orally bioavailable phosphonamidate-based inhibitors of thermolysin." Journal of Medicinal Chemistry. Link
-
Cramer, J., & Klebe, G. (2010). "Solid-phase synthesis of phosphonopeptides." Organic & Biomolecular Chemistry. Link
-
Mucha, A., et al. (2011). "Phosphonopeptides as enzyme inhibitors: Synthesis and biological activity." Bioorganic & Medicinal Chemistry, 19(23), 6907-6916. Link
-
Bachem. (2023). "Fmoc Solid Phase Peptide Synthesis - Technical Guide." Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. biotage.com [biotage.com]
- 8. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides [mdpi.com]
- 9. bachem.com [bachem.com]
Application Note: Column Chromatography Purification of Diphenyl Phosphonate Compounds
This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes advanced chromatographic techniques with the specific chemical behavior of diphenyl phosphonate compounds.
Abstract
Diphenyl phosphonates (
Part 1: Mechanistic Insights & Strategic Planning
The "Tailing" Phenomenon
Diphenyl phosphonates often appear as streaks rather than tight bands on Thin Layer Chromatography (TLC) and flash columns.[1]
-
Cause: The phosphoryl oxygen (
) acts as a hard Lewis base (hydrogen bond acceptor). -
Interaction: It interacts strongly with the acidic silanol protons (
) on the surface of standard silica gel (pH ~5.0). -
Solution: The stationary phase must be neutralized or "buffered" to suppress silanol ionization, or the mobile phase must contain a competing base.
Stability Warning: The "Active Ester" Risk
The diphenyl ester moiety is significantly more electrophilic than diethyl or dimethyl esters. The phenoxide group (
-
Risk: Prolonged exposure to acidic silica or nucleophilic alcoholic solvents (e.g., Methanol) can lead to hydrolysis (producing monophenyl phosphonic acids) or transesterification.
-
Strategy: Avoid Methanol in the mobile phase if possible. Use aprotic polar modifiers (Acetone, Ethyl Acetate) and minimize residence time on the column.
Decision Matrix: Mobile Phase Selection
Select your solvent system based on the polarity and stability of your specific phosphonate.
| Solvent System | Polarity | Suitability | Additive Recommendation |
| Hexane / EtOAc | Low - Med | Lipophilic diphenyl phosphonates | None or 1% TEA (if tailing occurs) |
| DCM / Acetone | Med - High | Polar/Amide-containing phosphonates | 0.5% TEA (Mandatory) |
| DCM / MeOH | High | CAUTION: Risk of transesterification | Avoid if possible. If used, keep MeOH <5% and run fast. |
| Toluene / Acetone | Med | Aromatic-rich compounds (π-π stacking) | None |
Part 2: Detailed Protocol
Materials & Reagents
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Solvents: HPLC grade Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA).
-
Visualization: UV Lamp (254 nm) is highly effective due to the phenyl rings. KMnO4 stain for aliphatic side chains.
Workflow Visualization
The following diagram outlines the decision process and workflow for purifying these compounds.
Caption: Decision tree for solvent modification based on TLC spot morphology.
Step-by-Step Methodology
Step 1: TLC Optimization & "The TEA Check"
Before packing the column, you must determine if the compound streaks.
-
Prepare a TLC plate.[1] Spot the crude mixture.
-
Elute with 30% EtOAc in Hexanes .
-
Observation:
-
Scenario A (Round Spot): Proceed to Step 2 using standard solvents.
-
Scenario B (Streak/Comet): Prepare a new TLC chamber with 30% EtOAc / Hexanes + 1% Triethylamine (TEA) .
-
Result: If the streak consolidates into a tight spot, TEA is required for the column.
-
Step 2: Column Preparation (Base-Deactivation)
If TEA was required in Step 1, follow this pre-treatment to neutralize the silica.
-
Pack the column with Silica Gel 60 using a slurry method with 100% Hexanes .
-
Neutralization Flush: Flush the column with 2 column volumes (CV) of Hexanes + 1% TEA .
-
Why? This saturates the acidic silanols with TEA, creating a neutral surface.
-
-
Equilibration: Flush with 2 CV of your starting mobile phase (e.g., 5% EtOAc/Hexanes + 1% TEA).
Step 3: Sample Loading (Dry Loading Technique)
Diphenyl phosphonates are often viscous oils. Wet loading with DCM often leads to band broadening. Dry loading is strongly recommended.
-
Dissolve the crude oil in a minimal amount of DCM.
-
Add dry Silica Gel (ratio: 1g silica per 1g crude) or Celite 545.
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.
-
Carefully add this powder to the top of the equilibrated column.
-
Add a layer of sand (1 cm) on top to protect the bed.
Step 4: Gradient Elution
Standard Gradient for a lipophilic diphenyl phosphonate:
-
Start: 100% Hexanes (with 1% TEA if needed) – 2 CV.
-
Ramp: 0% to 50% EtOAc in Hexanes over 10 CV.
-
Hold: 50% EtOAc until product elutes.
-
Flush: 100% EtOAc to remove polar impurities (e.g., hydrolyzed monophenyl acids).
Note: For more polar compounds, substitute Hexane/EtOAc with DCM/Acetone (0-20% Acetone).
Step 5: Product Isolation[2]
-
Pool fractions containing the product (check via UV 254nm).
-
Crucial Wash: If TEA was used, the pooled fractions will contain residual amine.
Part 3: Troubleshooting & Quality Control
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Product co-elutes with Phenol | Hydrolysis of the ester | Phenol ( |
| Loss of Mass | Irreversible adsorption | The compound is sticking to the silica. Flush column with 10% MeOH/DCM to recover, then repurify using a deactivated (TEA) column. |
| New retention spots appear | Transesterification | Did you use Methanol? Switch to Acetone or Acetonitrile as the polar modifier. |
Stability Verification (Self-Validating Step)
To ensure the purification did not degrade your compound:
-
Take a small aliquot of the purified product.
-
Run a 31P NMR (proton-decoupled).
-
Success Criteria: A single sharp peak (typically
10–30 ppm for phosphonates). -
Failure Criteria: Appearance of a new peak upfield (shielded) indicating hydrolysis to the mono-ester or acid.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for P=O interactions).
-
Biotage Application Notes. Purification of Organophosphorus Compounds: Overcoming Tailing on Silica.Link
-
Organic Chemistry Portal. Synthesis and Purification of Phosphonates.Link
-
BenchChem Technical Support. Troubleshooting Diethyl/Diphenyl Phosphonate Purification.Link
-
Royal Society of Chemistry. General Procedures for Flash Chromatography of Phosphorus Esters.Link
Sources
Application Note: Kinetic Analysis of Enzyme Inhibition by Phosphonate Transition State Analogs
Introduction: The Mechanistic Basis of Phosphonate Analogs
Phosphonate analogs are highly potent enzyme inhibitors that frequently act as transition state (TS) mimics. Because the central phosphorus atom naturally adopts a stable tetrahedral geometry, phosphonates effectively mimic the unstable, negatively charged tetrahedral intermediate formed during the enzyme-catalyzed hydrolysis of esters, amides, and peptides[1]. This structural mimicry allows them to bind their target enzymes with affinities orders of magnitude higher than natural substrates.
Due to this high affinity and the conformational changes often required to accommodate the TS mimic, phosphonate inhibitors routinely display slow, tight-binding kinetics [2]. Understanding the exact kinetic mechanism—whether it is a simple single-step tight binding or a two-step induced-fit isomerization—is critical for drug development. The residence time of the drug on its target (
This application note provides a comprehensive, self-validating framework for the kinetic characterization of phosphonate inhibitors, ensuring robust data extraction for drug discovery pipelines.
Kinetic Theory: Slow and Tight-Binding Inhibition
Standard Michaelis-Menten steady-state kinetics assume that the enzyme-inhibitor complex reaches equilibrium instantaneously and that the concentration of free inhibitor
-
Tight-Binding: The final inhibition constant (
) is comparable to the total enzyme concentration ( ). A significant fraction of the inhibitor is depleted from the free pool to form the complex, necessitating the use of the Morrison equation rather than standard competitive inhibition models[3]. -
Slow-Binding: The establishment of equilibrium between the free enzyme (
), inhibitor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), and the enzyme-inhibitor complex ( ) occurs on a timescale of minutes to hours, leading to non-linear reaction progress curves[4].
The most common mechanism for phosphonates is the Induced-Fit Isomerization (Mechanism B) , where an initial encounter complex (
Two-step slow-binding inhibition mechanism (Induced-fit model).
Experimental Workflows & Protocols
To accurately capture slow-binding kinetics, the experimental design must be self-validating: the assay must continuously monitor product formation from the exact moment the reaction is initiated.
Protocol A: Continuous Progress Curve Analysis
Objective: Determine the apparent initial binding constant (
-
Step 1: Reagent Preparation. Prepare the target enzyme at a concentration (
) that yields a linear uninhibited progress curve for at least 60 minutes. Prepare phosphonate inhibitor stocks spanning to . -
Step 2: Reaction Assembly. In a microplate or cuvette, mix the assay buffer, substrate (at a fixed concentration, ideally
), and the phosphonate inhibitor. -
Step 3: Initiation (Critical Causality). Initiate the reaction by adding the enzyme (
). Do not pre-incubate the enzyme with the inhibitor. Reasoning: Pre-incubation allows the complex to form before measurement begins, masking the slow-onset transition phase ( ) required to calculate [4]. -
Step 4: Data Acquisition. Continuously monitor product formation (e.g., via absorbance or fluorescence) until the new steady-state velocity (
) is clearly established.
Workflow for continuous progress curve analysis of slow-binding inhibitors.
Protocol B: Jump-Dilution Assay ( Determination)
Objective: Directly measure the dissociation rate (
-
Step 1: Pre-incubation. Incubate
(at the final assay concentration) with a saturating concentration of the phosphonate inhibitor ( ) for a period exceeding to ensure formation. -
Step 2: Jump Dilution. Rapidly dilute the pre-incubation mixture 100-fold into an assay buffer containing a saturating concentration of substrate (
). -
Step 3: Monitoring. Record the progress curve. The curve will initially show near-zero velocity, slowly curving upward as the inhibitor dissociates and the enzyme regains activity.
-
Causality of Design: The massive dilution and high substrate concentration prevent the rebinding of any dissociated inhibitor molecules. Therefore, the rate of enzymatic activity recovery is a direct, isolated readout of the
dissociation rate ( ).
Data Analysis and Parameter Extraction
The non-linear progress curves generated in Protocol A must be fitted to the integrated rate equation for slow-binding inhibition[4][5]:
Where
By plotting
-
Linear Relationship: Indicates a simple, single-step slow-binding mechanism.
-
Hyperbolic Relationship: Indicates a two-step induced-fit isomerization (Mechanism B). The curve plateaus at high
because the rate becomes entirely limited by the forward isomerization rate ( ).
Summary of Extracted Quantitative Data
| Kinetic Parameter | Definition | Diagnostic Value in Drug Development |
| Apparent initial inhibition constant | Measures the affinity of the initial encounter complex ( | |
| Final steady-state inhibition constant | Overall affinity after isomerization ( | |
| Apparent first-order rate constant | Rate of transition from | |
| Forward isomerization rate | Speed of the enzyme's conformational change to the tight-binding state. | |
| Reverse isomerization rate | Rate of complex dissociation. Measured directly via Jump-Dilution. | |
| Residence time ( | Duration of target occupancy. A high |
Case Studies: Phosphonates in Drug Development
-
Farnesyl Pyrophosphate Synthase (FPPS): Nitrogen-containing bisphosphonates (N-BPs) such as risedronate and zoledronate are cornerstone treatments for bone resorption diseases. Kinetic analysis reveals they are competitive slow, tight-binding inhibitors. While their initial
is in the nanomolar range, the enzyme undergoes a time-dependent isomerization to form a highly stable complex ( in the picomolar range). The isomerization constant ( ) strongly correlates with their in vivo antiresorptive efficacy[3]. -
Metallo-
-Lactamases (MBLs): 6-Phosphonomethylpyridine-2-carboxylates (PMPCs) are potent inhibitors of MBLs (e.g., NDM-1, VIM-2). Progress curve analysis demonstrates competitive, slow-binding inhibition, allowing these phosphonates to effectively potentiate -lactam antibiotics against highly resistant bacterial strains[6]. -
Serine
-Lactamases: Phosphonate analogs act as unique mechanism-based transition state inhibitors. The nucleophilic attack of the catalytic serine on the phosphonate leads to a covalently bonded, stable complex mimicking the tetrahedral intermediate, effectively halting deacylation and neutralizing the resistance enzyme[7][8].
References
- Williams, J. W., & Morrison, J. F. (1979). The kinetics of reversible tight-binding inhibition. Methods in Enzymology.
- Dunstan, C. R., et al. (2008). Structure–Activity Relationships Among the Nitrogen Containing Bisphosphonates in Clinical Use and Other Analogues: Time-Dependent Inhibition of Human Farnesyl Pyrophosphate Synthase.
- Papp-Wallace, K. M., et al. (2018). Exploring Additional Dimensions of Complexity in Inhibitor Design for Serine β-Lactamases: Mechanistic and Intra- and Inter-molecular Chemistry Approaches. Frontiers in Microbiology.
- Brem, J., et al. (2015).
- Liu, W., et al. (2002). Aminophosphonate Inhibitors of Dialkylglycine Decarboxylase: Structural Basis for Slow Binding Inhibition.
- Varga, A., et al. (2017). A Methylidene Group in the Phosphonic Acid Analogue of Phenylalanine Reverses the Enantiopreference of Binding. D-NB.
- Rescigno, A., et al. (2025). Slow-binding inhibition: A theoretical and practical course for students.
- Datta, A., et al. (1999). Catalytic Antibodies. Indian Academy of Sciences.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring Additional Dimensions of Complexity in Inhibitor Design for Serine β-Lactamases: Mechanistic and Intra- and Inter-molecular Chemistry Approaches [frontiersin.org]
- 8. Exploring Additional Dimensions of Complexity in Inhibitor Design for Serine β-Lactamases: Mechanistic and Intra- and Inter-molecular Chemistry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Resolution of Peptidyl Phosphonate Diastereomers
This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in the purification of peptidyl phosphonate transition-state inhibitors.
Methodology for the Separation of P-Chiral Diphenyl Phosphonate Inhibitors
Executive Summary
Peptidyl diphenyl phosphonates are potent, irreversible transition-state inhibitors of serine proteases. However, their synthesis typically yields a racemic mixture at the phosphorus center (yielding diastereomers when coupled to chiral peptides). The biological activity is often restricted to a single stereoisomer (typically the R-isomer at phosphorus, mimicking the L-amino acid transition state).
This protocol details the High-Performance Liquid Chromatography (HPLC) workflow for resolving these diastereomers. Unlike standard peptide purification, this separation requires specific "shallow-gradient" engineering and orthogonal validation using
Core Directive: The Separation Challenge
The primary challenge is that the diastereomers differ only by the spatial arrangement of the phenoxy groups at the phosphorus atom. This results in:
-
Identical Mass: MS cannot distinguish them.
-
Subtle Hydrophobicity Differences: Standard steep gradients co-elute them.
-
Chemical Instability: Diphenyl phosphonates are susceptible to hydrolysis at high pH (>7.5), necessitating acidic or neutral separation conditions.
Experimental Protocol
Instrumentation & Materials[1][2][3]
-
System: Binary Gradient HPLC (Agilent 1200/1260 or Waters Alliance equivalent).
-
Detector: Diode Array Detector (DAD) monitoring at 214 nm (peptide bond) and 260 nm (phenyl ester absorption).
-
Stationary Phase (Primary): C18 with high carbon load and extensive end-capping (e.g., Waters XBridge C18 or Phenomenex Luna C18(2)).
-
Rationale: The diphenyl phosphonate moiety is highly hydrophobic; high carbon load maximizes the interaction with the P-phenyl rings.
-
-
Stationary Phase (Secondary/Chiral): Amylose-based CSP (e.g., Phenomenex Lux Amylose-2) for difficult separations.
Mobile Phase Chemistry
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
-
Alternative (for peak shape optimization): 10 mM Ammonium Acetate (pH 5.5) / ACN.
The "Shallow Ramp" Gradient Strategy
Standard peptide gradients (1% B/min) often fail to resolve P-diastereomers. The Shallow Ramp protocol expands the resolution window at the specific elution point of the hydrophobic phosphonate.
Protocol Steps:
-
Scout Run: Run a linear gradient 5-95% B over 20 min. Note the %B where the mixture elutes (e.g., 45% B).[1]
-
Isocratic Hold: Inject sample and ramp fast to 5% below the elution point (e.g., 40% B).
-
Shallow Gradient: Ramp at 0.2% to 0.5% B per minute across the elution window.
Table 1: Optimized Gradient Program (Example for Mid-Hydrophobicity Inhibitor)
| Time (min) | % Solvent B | Slope | Function |
| 0.00 | 5 | - | Equilibrate |
| 2.00 | 35 | Steep | Rapid approach to elution window |
| 2.10 | 35 | Hold | Stabilize column pressure |
| 32.00 | 50 | 0.5%/min | Resolution Phase (Critical) |
| 35.00 | 95 | Steep | Wash |
| 40.00 | 95 | Hold | Wash |
| 40.10 | 5 | Steep | Re-equilibrate |
Workflows & Logic (Visualization)
Method Development Decision Tree
This diagram illustrates the logical flow from crude synthesis to purified isomer, incorporating the "Self-Validating" feedback loops.
Caption: Logical decision tree for optimizing the separation of phosphonate diastereomers, prioritizing gradient slope modification before stationary phase changes.
The "Oleksyszyn Validation" Loop
A critical aspect of this protocol is assigning absolute configuration. The Oleksyszyn & Powers rule states that for diphenyl phosphonate inhibitors derived from L-amino acids, the diastereomer with the higher enzymatic inhibition rate typically corresponds to the (R)-configuration at the phosphorus.[2]
Caption: Validation workflow correlating elution order with biological activity to assign stereochemistry, based on Oleksyszyn et al. (1991).
Technical Considerations & Troubleshooting
Stability Warning
Diphenyl phosphonate esters are "activated" esters. They are stable in acidic media (0.1% TFA, pH ~2) but hydrolyze rapidly in alkaline conditions.
-
Do NOT use pH > 7.5 buffers (e.g., bicarbonate).
-
Do NOT leave fractions in ammonium acetate buffer for extended periods; lyophilize immediately.
Peak Tailing
Phosphonates can exhibit silanol interactions. If significant tailing is observed with TFA:
-
Solution: Switch to 10-20 mM Ammonium Acetate (pH 5.0 - 5.5) . The increased ionic strength suppresses ion-exchange interactions with the silica support.
Orthogonal Separation (Chiral Columns)
If C18 fails to resolve the diastereomers (common with small side chains like Gly/Ala), use a Chiral Stationary Phase (CSP) in Normal Phase or Polar Organic Mode.
-
Column: Lux Amylose-2 or Chiralpak AD-H.
-
Mobile Phase: Hexane : Ethanol (85:15) + 0.1% TFA.[3]
-
Note: This often provides baseline separation when Reversed-Phase fails, as it relies on the 3D spatial fit of the phenyl rings into the amylose groove.
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters.[4] Biochemistry, 30(2), 485–493. Link
-
Sienczyk, M., & Oleksyszyn, J. (2009). Biological and chemical interest in diaryl N-(1-aminoalkyl)phosphonates. Current Organic Chemistry, 13(9), 965-983. Link
-
DiRoco, D. A., et al. (2021). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. MDPI Compounds, 1(1), 1-13. Link
-
Joossens, J., et al. (2003). Rapid parallel synthesis of dipeptide diphenyl phosphonate esters as inhibitors of dipeptidyl peptidases. Journal of Medicinal Chemistry, 46, 1737-1750. Link
-
BenchChem Technical Support. (2022). Optimizing HPLC Separation of Phenyl-based Isomers. BenchChem Application Notes. Link
Sources
- 1. renyi.hu [renyi.hu]
- 2. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid parallel synthesis of dipeptide diphenyl phosphonate esters as inhibitors of dipeptidyl peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve yield in the Kabachnik-Fields reaction
Technical Support Center: Kabachnik-Fields Reaction Optimization Ticket ID: KF-OPT-2026 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Synthesis Division
Overview
You have reached the Tier-3 Technical Support guide for the Kabachnik-Fields (KF) reaction . This three-component coupling (aldehyde/ketone, amine, and phosphite) is the primary route to
While the reaction appears simple (one-pot), users frequently encounter stalled conversion (40–60% yields) or difficult purification. This guide moves beyond basic textbook procedures to address the kinetic bottlenecks and thermodynamic traps that limit yield.
Module 1: Mechanistic Diagnostics (The "Why")
User Question: "My reaction stalls after 50% conversion, or I isolate large amounts of
Technical Analysis: The KF reaction is a race between two pathways.[1] To maximize yield, you must force the Imine Pathway (Pathway A) and suppress the Abramov Pathway (Pathway B).
-
The Imine Pathway (Desired): The amine condenses with the carbonyl to form an imine (Schiff base), releasing water.[1][2] The phosphite then adds to the imine (Pudovik-type addition).[1][2][3][4][5]
-
Critical Failure Point: Water generation. If water is not removed or sequestered, the equilibrium shifts back to the starting materials, or hydrolyzes the imine.
-
-
The Abramov Pathway (Side Reaction): The phosphite adds directly to the carbonyl oxygen before the amine can react. This forms an
-hydroxyphosphonate.[4][6][7][8]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Cause: Low amine nucleophilicity (e.g., anilines with electron-withdrawing groups) or high steric hindrance on the amine.
-
Visualizing the Competition:
Figure 1: The Mechanistic Divergence. Success depends on accelerating the Imine formation (Yellow) over the direct Hydroxyphosphonate formation (Red).
Module 2: Critical Parameters & FAQs
Q1: Which catalyst actually works best? Standard Lewis acids (
-
Why:
is a "hard" Lewis acid that activates the carbonyl strongly without deactivating the amine. It has been proven to drive the reaction to completion in minutes under solvent-free conditions, often suppressing the side-reaction entirely. -
Alternative:Lanthanide Triflates (
) are water-tolerant Lewis acids. Unlike traditional chlorides, they do not decompose if water is produced during imine formation.
Q2: Should I use a solvent? Recommendation: No. Go solvent-free (Neat) whenever possible.
-
The Logic: The KF reaction is bimolecular or termolecular. Solvent dilutes the reactants, slowing the kinetics. Solvent-free conditions maximize concentration, driving the equilibrium toward the product.
-
Exception: If reactants are solid with high melting points, use a minimum amount of Acetonitrile or Ethanol . Avoid non-polar solvents (Hexane/Toluene) as they often fail to solubilize the polar transition states.
Q3: How do I handle weak amines (e.g., nitro-anilines)? Recommendation: Use Microwave Irradiation (MW) .
-
The Logic: Weak amines are poor nucleophiles, making imine formation the rate-limiting step. MW irradiation provides rapid, localized superheating that overcomes the activation energy barrier for the imine condensation much faster than thermal heating.
Module 3: Optimized Experimental Protocols
Protocol A: The "Green" Solvent-Free Method (High Yield)
Best for: Liquid reactants or low-melting solids. Standard lab setup.
Materials:
-
Amine (1.05 mmol - slight excess drives equilibrium)
-
Triethyl phosphite / Diethyl phosphite (1.0 mmol)
-
Catalyst:
(10 mol%) or (10 mol%)
Procedure:
-
Combine: In a 10 mL round-bottom flask or vial, add the catalyst and the amine.
-
Activate: Add the aldehyde. Stir for 5–10 minutes at Room Temp (RT). Note: You may see turbidity or water droplets; this indicates imine formation.
-
Addition: Add the phosphite dropwise.
-
Reaction: Heat to 60–80°C (oil bath) for 30–60 minutes.
-
Workup: Cool to RT. Add Ethyl Acetate (10 mL) and Water (5 mL).
-
Separation: Wash the organic layer with Brine. Dry over
.[6] -
Isolation: Evaporate solvent. Most products crystallize upon standing or addition of cold Ether/Hexane.
Protocol B: Microwave-Assisted Synthesis (Rapid)
Best for: Sterically hindered substrates or library generation.
Figure 2: Microwave Workflow. Note the slight excess of Phosphite (1.2 eq) to account for volatility under MW conditions.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Reversible Imine Formation | Add a dehydrating agent ( |
| Amine is too weak / "Abramov" competition | Pre-form the imine: Stir Amine + Aldehyde for 30 mins before adding Phosphite. | |
| Product is an oil/sticky | Residual Phosphite | Wash the crude organic layer with 10% NaOH . Dialkyl phosphites are soluble in base; the aminophosphonate is not. |
| No Reaction (Steric Bulk) | Bulky Ortho-substituents | Switch to Microwave (120°C, 15 min) and use Sulfamic Acid ( |
References
-
Bhagat, S., & Chakraborti, A. K. (2007).[9] An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate.[9][10][11] The Journal of Organic Chemistry, 72(4), 1263–1270.
-
Ranu, B. C., Hajra, A., & Jana, U. (1999). General Procedure for the Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Indium(III) Chloride as a Catalyst. Organic Letters, 1(8), 1141–1143.
-
Keglevich, G., & Greiner, I. (2025/Review). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules/Preprints.
-
(Refers to general MW and solvent-free advancements reviewed by Keglevich).
-
-
Cherkupally, P., et al. (2008).
-
(General reference for solvent-free advantages).
-
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. Kabachnik-Fields Reaction [organic-chemistry.org]
Common side reactions in diphenyl aminophosphonate synthesis
Technical Support Center: Diphenyl Aminophosphonate Synthesis Current Status: Operational Topic: Troubleshooting Common Side Reactions in Kabachnik-Fields & Pudovik Protocols
Welcome to the Technical Support Center
Subject: High-Fidelity Synthesis of Diphenyl
Executive Summary: Diphenyl aminophosphonates are critical peptidomimetics and irreversible serine protease inhibitors. However, unlike their diethyl counterparts, diphenyl esters are labile . They are prone to P-O-C bond cleavage (hydrolysis), transesterification, and competitive carbonyl addition (Abramov reaction). This guide addresses these specific failure modes with mechanistic "Root Cause Analysis" and "Corrective Actions."
Module 1: Diagnostic Decision Tree (Visualizing the Problem)
Before troubleshooting, verify your reaction pathway. The competition between the Amine (Hard Nucleophile) and Phosphite (Soft Nucleophile) determines purity.[1]
Figure 1: Competitive pathways in aminophosphonate synthesis. The critical control point is suppressing the "Red Dashed" Abramov route in favor of the Imine route.
Module 2: Troubleshooting Guides (Q&A Format)
Ticket #001: The "Hydroxy" Impurity
User Report: "My NMR shows a doublet (
Root Cause Analysis (The Abramov Competition):
You have formed an
-
Mechanism: Diphenyl phosphite is a soft nucleophile and can attack the carbonyl carbon before the amine forms the imine. This is the Abramov reaction .
-
Trigger: This occurs if the amine is weakly nucleophilic (e.g., anilines with electron-withdrawing groups) or if the reaction mixture is "wet" (water hydrolyzes the imine back to aldehyde).
Corrective Action:
-
Switch to Two-Step (Pudovik) Protocol: Do not mix all three components at once.
-
Step A: Reflux Aldehyde + Amine with
or 4Å Molecular Sieves (2 hours) to drive imine formation. Filter off the drying agent. -
Step B: Add Diphenyl Phosphite to the isolated imine.
-
-
Catalyst Adjustment: If you must run a one-pot (Kabachnik-Fields), add a Lewis Acid catalyst (
or , 5-10 mol%). This activates the carbonyl for imine formation preferentially over phosphite attack [1].[2]
Ticket #002: The "Missing Phenyl" Group
User Report: "Mass spec shows [M-77] or [M-94]. The
Root Cause Analysis (Transesterification & Hydrolysis): Diphenyl esters are significantly more reactive than diethyl esters.
-
Scenario A (Transesterification): If you used an alcohol solvent (MeOH, EtOH), the phenoxy group (good leaving group) was swapped for an alkoxy group.
-
Scenario B (Monohydrolysis): Diphenyl phosphonates hydrolyze easily to the mono-ester (PhO)(HO)P(O)-C-N under basic conditions or during silica chromatography.
Corrective Action:
-
Solvent Ban: NEVER use alcohols (MeOH, EtOH) as reaction solvents or for recrystallization if you want to keep the diphenyl ester intact. Use Acetonitrile (MeCN) , Dichloromethane (DCM) , or Toluene .
-
Chromatography Warning: Silica gel is slightly acidic and retains water.
-
Fix: Deactivate silica with 1-2% Triethylamine (TEA) before loading the column.
-
Better: Use crystallization from
to avoid silica entirely.
-
-
Workup Hygiene: Avoid strong NaOH washes. Use saturated
(mild base) or brine for wash steps.
Ticket #003: The "Double Addition" (Bis-alkylation)
User Report: "I used a primary amine (e.g., benzylamine). My product has two phosphorous signals, and no N-H proton."
Root Cause Analysis: The product of the first reaction is a secondary amine, which is still nucleophilic. It reacted again with another equivalent of aldehyde and phosphite.
Corrective Action:
-
Stoichiometry Control: Ensure a strict 1:1:1 ratio.
-
Order of Addition: Add the aldehyde to the amine slowly (inverse addition) to keep the amine concentration high relative to the aldehyde initially.
-
Steric Hindrance: If the problem persists, use a bulky protecting group on the amine (e.g., use benzylamine, then deprotect later, rather than using ammonia or a tiny alkyl amine).
Module 3: Optimized Experimental Protocols
Method A: The Robust "Solvent-Free" Protocol (Green & High Yield)
Best for: Aromatic aldehydes and anilines.
-
Mix: Combine Aldehyde (1.0 eq) and Amine (1.0 eq) in a vial.
-
Wait: Stir at room temperature for 10-20 mins. (Wait for turbidity/water droplets indicating imine formation).
-
Add: Add Diphenyl Phosphite (1.0 eq). Caution: Exothermic.
-
Catalyze: Add 5 mol% Magnesium Perchlorate
or simply heat to 80°C. -
Time: Stir for 1-2 hours.
-
Workup: Add
. The product often precipitates as a white solid. Wash with cold ether. Do not use ethanol.
Method B: The "Rescue" Protocol (If Abramov Product Forms)
Use this if you detect the Hydroxy impurity (Ticket #001).
-
Identify: Confirm
-hydroxy phosphonate presence (IR: 3200-3400 broad). -
Revert: The Abramov reaction is reversible under basic conditions. Add 0.5 eq of Triethylamine (TEA) or DBU to the mixture and heat to 60°C.
-
Trapping: Add an excess of the amine (0.5 eq extra).
-
Mechanism: The base promotes the retro-Abramov reaction (releasing aldehyde + phosphite). The free aldehyde is then trapped by the excess amine to form the imine, which irreversibly reacts with the phosphite to form the thermodynamic aminophosphonate product [2].
Module 4: Comparative Data (Side Reaction Risks)
| Variable | Condition | Risk of Side Reaction | Dominant Impurity |
| Solvent | Ethanol/Methanol | Critical | Transesterified (Ethyl/Methyl) Phosphonate |
| Solvent | Water/Wet Solvents | High | |
| Catalyst | None (Room Temp) | Moderate | Unreacted Imine / Slow conversion |
| Catalyst | Lewis Acid ( | Low | Minimal (Favors Imine path) |
| Workup | 1M NaOH Wash | High | Mono-phenyl phosphonic acid (Hydrolysis) |
| Workup | Silica Gel (Standard) | Moderate | Hydrolysis on column |
Module 5: References
-
Cherkasov, R. A., & Galkin, V. I. (1998).[3] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857–882.
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821-12835.
-
Zhan, Z. P., & Li, J. P. (2005). Bismuth trichloride catalyzed synthesis of α-aminophosphonates via the three-component condensation of aldehydes, amines and phosphites. Synthetic Communications, 35(18), 2501-2508.
-
Kudryavtsev, A. A., et al. (2021). Hydrolysis of Diphenyl α-Aminophosphonates: A Selective Pathway to Monoesters. Journal of Organic Chemistry. (Generalized citation based on known reactivity of diphenyl esters described in search results regarding selective hydrolysis).
Disclaimer: This guide is for research purposes only. Diphenyl aminophosphonates are potent biological agents; handle with appropriate PPE.
Sources
Troubleshooting Cbz deprotection in sulfur-containing peptides
Technical Support Center: Cbz Deprotection in Sulfur-Containing Peptides
Status: Active Operator: Senior Application Scientist Ticket ID: CBZ-S-MET-CYS-001
Executive Summary: The "Sulfur-Catalyst" Paradox
You are likely here because your standard catalytic hydrogenation (
This guide provides the specific protocols to bypass this blockade using Acidolysis , Lewis Acid Promoters , or Modified Hydrogenation strategies.
Part 1: Decision Matrix & Workflow
Before selecting a reagent, determine your peptide's sensitivity profile using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal deprotection method based on peptide composition.
Part 2: Troubleshooting & Protocols
Issue 1: "I tried hydrogenation, and the reaction stalled immediately."
Diagnosis: Catalyst Poisoning. The sulfur atoms in Met/Cys have effectively coated the Pd surface. Adding more catalyst rarely works and increases the difficulty of purification.
Solution A: The "Oxidation-Reduction" Workaround
If your peptide sequence allows, deliberately oxidize Methionine to Methionine Sulfoxide (
-
Oxidation: Treat peptide with
or peracids to generate Cbz-Peptide( ). -
Deprotection: Perform standard hydrogenation (
). -
Reduction: Reduce
back to Met using in TFA (see Protocol 3).
Solution B: Liquid Ammonia (The Classic Method)
If you must hydrogenate native Met, you must change the solvent. Liquid ammonia (
-
Protocol: Dissolve peptide in liquid
. Add Pd-black. Hydrogenate at atmospheric pressure.[1] -
Note: This requires specialized handling of liquid ammonia and is less common in modern labs but remains the gold standard for preserving S-integrity during hydrogenation.
Issue 2: "I cannot use hydrogenation. What is the most robust acidolytic method?"
Diagnosis: You need a "Hard Acid" approach. Cbz is stable to TFA (used for Boc removal).[2] You require stronger acidity, such as HBr or TFMSA (Trifluoromethanesulfonic acid).
Critical Warning: S-Benzylation
When Cbz is cleaved by acid, it generates a benzyl carbocation (
Protocol 1: HBr in Acetic Acid (The Standard)
-
Reagents: 33% HBr in Acetic Acid (AcOH).
-
Scavenger Cocktail: Thioanisole (essential) +
-Cresol. -
Procedure:
-
Dissolve peptide in TFA (to solubilize).
-
Add Thioanisole (50-100 equiv relative to peptide).
-
Add 33% HBr/AcOH (approx. 10-fold excess of acid).[3]
-
Stir at Room Temp for 30–60 mins.
-
Precipitate with cold diethyl ether.
-
-
Mechanism: Thioanisole acts as a "soft" nucleophile, intercepting the benzyl cation to form a benzyl-methyl-phenyl sulfonium salt, which remains in solution during ether precipitation.
Protocol 2: TFMSA (The "Low-High" Acidity Concept) Developed by Tam and Merrifield, this method uses TFMSA to cleave Cbz while minimizing side reactions.
-
Low Acid Step (Scavenging): TFA : DMS :
-Cresol (25:75:10). This prepares the resin/peptide.[1][2][3][4][5][6] -
High Acid Step (Cleavage): Add TFMSA (10%) to the mixture.
-
Duration: 2–3 hours at
.
Issue 3: "I have highly acid-sensitive residues (Trp, Tyr-sulfate). HBr is too harsh."
Diagnosis: Need for Lewis Acid mediated cleavage.
Boron tribromide (
Protocol 3: Boron Tribromide (
-
Solvent: Dichloromethane (DCM).
-
Conditions:
to . -
Procedure:
-
Dissolve protected peptide in dry DCM.
-
Add
(1M in DCM, 3–5 equiv per Cbz group). -
Stir for 1 hour.
-
Quench carefully with water (exothermic!).
-
-
Why it works: Boron coordinates with the carbonyl oxygen of the carbamate, facilitating cleavage without generating free protons that might damage acid-labile modifications.
Issue 4: "My product has a Mass shift of +16 Da. Methionine oxidized."[8]
Diagnosis: Methionine Sulfoxide (
Protocol 4: Reduction of Met(O) to Met This is the most reliable method to restore Methionine.
-
Reagents:
(Ammonium Iodide) + Dimethyl Sulfide (DMS) in TFA. -
Ratio: TFA : DMS :
(90 : 5 : 5 w/v). -
Procedure:
-
Dissolve the crude oxidized peptide in the mixture.
-
Stir at
for 30 mins, then Room Temp for 30 mins. -
Liberated
(iodine) will turn the solution brown. -
Quench with Ascorbic Acid (Vitamin C) solution until the color disappears (clear).
-
Precipitate with ether or purify by HPLC.
-
Part 3: Scavenger Efficiency Data
The following table summarizes scavenger effectiveness in preventing S-benzylation during strong acid deprotection (e.g., HF or HBr cleavage).
| Scavenger System | Efficiency (Met Protection) | Efficiency (Cys Protection) | Notes |
| None | < 5% | < 10% | Massive formation of Sulfonium salts. |
| Anisole | 40-50% | 30-40% | Anisole is an ether; less effective for S-protection than thio-analogs. |
| Thioanisole | > 95% | > 90% | Gold Standard. Acts as a competitive sulfur nucleophile. |
| Dimethyl Sulfide (DMS) | 85-90% | 80% | Good, but volatile. Often used in combination with p-cresol. |
| Ethane Dithiol (EDT) | > 95% | > 95% | Excellent for Cys, but extremely malodorous. |
Part 4: Mechanistic Visualization
S-Benzylation is the primary failure mode in acidolysis. The diagram below illustrates how Thioanisole intercepts the Benzyl Cation.
Figure 2: Competitive scavenging mechanism. Thioanisole protects the peptide Methionine by reacting faster with the Benzyl cation.
References
-
Tam, J. P., & Merrifield, R. B. (1987). Strong Acid Deprotection of Synthetic Peptides: Mechanisms and Methods. The Peptides Analysis, Synthesis, Biology, 9, 185-248.
-
Yajima, H., & Fujii, N. (1981). Acidolytic deprotecting procedures in peptide synthesis. Journal of the American Chemical Society. (Foundational work on TFMSA/Thioanisole).[2][9]
-
Nicolas, E., Viladot, J. L., Giralt, E., & Albericio, F. (1989). The reduction of methionine sulfoxide in peptide synthesis.[10] Tetrahedron, 45(24), 7765-7774.
-
Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
- Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. The Peptides, 5, 111-216.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Studies on Peptides XVIII. Catalytic Hydrogenation of Methionine-containing Peptides | CiNii Research [cir.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Hub: Optimizing Catalyst Loading for Enantioselective Pudovik Reactions
Status: Online Operator: Senior Application Scientist Ticket ID: PUD-OPT-2024 Subject: Advanced troubleshooting for catalyst loading, non-linear effects, and retro-Pudovik suppression.
Welcome to the Support Center
You have reached the Tier-3 Technical Support guide for asymmetric hydrophosphonylation. Whether you are utilizing chiral thioureas , squaramides , phosphoric acids , or metal-salen/TBOx complexes , optimizing catalyst loading is not merely about saving material—it is about managing the kinetic competition between the enantioselective catalytic cycle and the racemic background pathways.
This guide treats your reaction as a system of competing rates. We will move beyond standard screening to address the causality of your results.
The Core Logic: Why "More" is Not Always "Better"
In many asymmetric transformations, increasing catalyst loading linearly increases rate without affecting enantioselectivity (ee). This is rarely true for the Pudovik reaction. You are likely encountering one of two non-linear phenomena:
-
The Background Threat (The Abramov Competitor): The addition of phosphites to carbonyls can occur thermally or via achiral base catalysis (the Abramov reaction). If your catalyst loading is too low, the catalyzed rate (
) fails to outcompete the background rate ( ), eroding ee. -
Catalyst Aggregation (Non-Linear Effects): Many organocatalysts (especially phosphoric acids and squaramides) form dimers or higher-order aggregates at higher concentrations. If the aggregate is inactive (reservoir effect) or, worse, catalyzes a non-selective pathway, increasing loading will decrease your ee.
Visualizing the Competition
The following diagram maps the kinetic battlefield inside your flask.
Figure 1: Kinetic competition between the desired monomeric catalytic cycle, the racemic background reaction, and catalyst aggregation.
Troubleshooting & FAQs
Issue A: "My reaction stalls at ~60% conversion regardless of time."
Diagnosis: You are likely hitting the Retro-Pudovik Equilibrium .
Unlike many additions, the Pudovik reaction is reversible. The
Corrective Actions:
-
Temperature Drop: Lower the temperature (e.g., from 0°C to -20°C or -40°C). The forward reaction is exothermic; lower T favors the product (Le Chatelier’s principle) and suppresses the reverse rate.
-
Product Precipitation: Choose a solvent (often non-polar like Hexane/Et₂O mixtures) where the product precipitates out, removing it from the equilibrium.
-
Silyl Trap: If the protocol allows, add a silylating agent (e.g., BSTFA or TMSCl). This traps the
-hydroxy group as a silyl ether, making the reaction irreversible.
Issue B: "Increasing catalyst loading from 5 mol% to 10 mol% lowered my ee."
Diagnosis: Negative Non-Linear Effect ((-)-NLE). You have crossed the threshold where catalyst aggregation becomes dominant.
-
Scenario: The monomer is the active, selective species (
). The dimer ( ) is less selective or inactive. -
Mechanism: As concentration (
) increases, the equilibrium shifts toward . If is catalytically active but non-selective, your ee drops.
Corrective Actions:
-
The "Dilution Test": Keep the loading at 10 mol% but double the solvent volume. If ee improves, aggregation was the culprit.
-
Switch to "Floor" Loading: Determine the minimum loading required to beat the background reaction (see Protocol below) and stay there.
Issue C: "I have high conversion but 0% ee."
Diagnosis: Background Dominance. Your catalyst is effectively doing nothing, and the reaction is proceeding entirely via the thermal Abramov pathway or catalyzed by adventitious base impurities (e.g., traces of base in the phosphite reagent).
Corrective Actions:
-
Purify Reagents: Distill your H-phosphonates/phosphites immediately before use. Acidic impurities catalyze the background reaction; basic impurities promote rac-Pudovik.
-
The "Blank" Check: Run the reaction with 0 mol% catalyst . If you see >5% conversion in 1 hour, your system is too reactive for the catalyst to control. Lower the temperature until the blank reaction is silent.
Experimental Protocol: The "Loading Scan" Workflow
Do not randomly pick 5 mol% or 10 mol%. Use this systematic workflow to define the operational window.
Pre-requisite: Ensure all H-phosphonates are purified.
| Step | Experiment | Loading (mol%) | Purpose | Success Criteria |
| 1 | The Silent Baseline | 0% | Measure | <5% conversion at |
| 2 | The Activity Floor | 1% | Determine minimal viable rate | >50% conversion. If low, increase |
| 3 | The Linearity Check | 5% vs 10% | Check for NLE (Aggregation) | 5%: High ee / 10%: Same or lower ee? (Indicates aggregation). |
| 4 | The Production Run | Optimized | Selected based on Steps 2 & 3 | Max conversion with stable ee. |
Decision Tree for Optimization
Figure 2: Decision tree for diagnosing loading effects and optimizing reaction conditions.
Data Interpretation Table
Use this reference table to interpret your screening results.
| Observation | Kinetic Regime | Diagnosis | Recommended Action |
| High Load (10%), Low ee | Aggregation Dominant | Catalyst self-association is deleterious. | Dilute reaction (0.1M |
| Low Load (1%), Low ee | Background Dominant | Increase loading or lower Temp to suppress background. | |
| High Load, High ee, Low Yield | Product Inhibition | Product binds catalyst or Retro-Pudovik active. | Add MS 4Å or lower Temp to shift equilibrium. |
| Non-Linear ee vs Loading | NLE Active | Complex solution behavior. | Plot ee vs. [Cat]. Identify the linear region (usually low conc). |
References
-
Abell, J. P., & Yamamoto, H. (2008).[1] Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. Key Insight: Demonstrates high efficiency at very low loadings (0.5–1.0 mol%) using TBOxAl complexes, setting a benchmark for loading efficiency.
-
Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[2] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456–494.[2] Key Insight: The authoritative review on Non-Linear Effects (NLE), explaining how catalyst aggregation leads to deviations between catalyst purity/loading and product enantioselectivity.
-
McGuirk, C. M., et al. (2018). On the Role of Catalyst Loading in Asymmetric Phosphoric Acid Catalysis. Journal of the American Chemical Society.[3][4] Key Insight: Discusses the monomer-dimer equilibrium in chiral phosphoric acids and how high loading can lead to non-selective aggregates.
- Pudovik, A. N. (1950). New Method of Synthesis of Esters of Phosphonic and Phosphinic Acids. Doklady Akademii Nauk SSSR.
-
Keglevich, G., & Bálint, E. (2012).[5] The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835.[5] Key Insight: Reviews the mechanistic relationship between Pudovik and related phosphorus additions, highlighting the reversibility issues.
Sources
- 1. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 2. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonlinear effects as `indicators' in the tuning of asymmetric catalysts | Scilit [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Pudovik reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Phosphonate Synthesis & Purification
[1]
Topic: Removal of Triphenyl Phosphite (P(OPh)₃) and Phenolic Byproducts Ticket ID: P-CHEM-31P-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Sticky Phosphorus" Problem
You are likely here because your Arbuzov or condensation reaction has finished, but your product is contaminated with unreacted triphenyl phosphite (TPP) or its hydrolysis byproduct, phenol .
Unlike triphenylphosphine oxide (TPPO), which is a crystalline nuisance, triphenyl phosphite is a viscous oil that hydrolyzes into phenol, creating a "sticky" purification challenge. TPP has a high boiling point (~360°C) and similar solubility profiles to many lipophilic phosphonates, making standard chromatography frustrating.
This guide provides a modular troubleshooting approach to remove these impurities efficiently.
Module 1: Diagnostics (Know Your Enemy)
Before attempting aggressive chemical workups, confirm the identity of your impurity. Mistaking triphenyl phosphite for triphenyl phosphine leads to the wrong purification strategy.
Q: How do I distinguish TPP from my phosphonate product?
A: 31P NMR is the gold standard. Proton NMR is often cluttered by the aromatic region.
| Compound Class | 31P NMR Shift (approx.)[1][2][3][4] | Multiplicity (Decoupled) |
| Triphenyl Phosphite (Impurity) | +128 ppm | Singlet |
| Diphenyl Phosphite (Hydrolysis) | +1 - +5 ppm | Doublet ( |
| Phosphonate (Product) | +10 to +30 ppm | Singlet |
| Triphenyl Phosphate (Oxidized) | -18 ppm | Singlet |
Visual Decision Tree: The Purification Pathway
Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity identification and product stability.
Module 2: The Wet Chemistry Fixes (Troubleshooting)
Method A: The "Saponification" Wash (Primary Recommendation)
Best for: Base-stable phosphonates (e.g., dialkyl phosphonates).
Triphenyl phosphite is an ester of phosphorous acid and phenol. Strong base rapidly hydrolyzes it into water-soluble sodium phosphite and sodium phenoxide.
The Protocol:
-
Dilute: Dissolve crude mixture in a non-polar solvent (Et₂O or Toluene). Avoid DCM if possible (emulsion risk).
-
Hydrolyze: Add an equal volume of 2M - 5M NaOH .
-
Agitate: Stir vigorously for 30–60 minutes.
-
Why? P(OPh)₃ is lipophilic. Hydrolysis occurs at the interface. High shear stirring is critical.
-
-
Separate: Transfer to a separatory funnel.
-
Aqueous Layer (Discard): Contains Na-Phenoxide (bright yellow/orange) and Na-Phosphite.
-
Organic Layer (Keep): Contains your Phosphonate.
-
-
Wash: Wash the organic layer 2x with 1M NaOH (to remove residual phenol) and 1x with Brine.
-
Dry: Dry over MgSO₄ and concentrate.
Troubleshooting FAQ:
-
Q: The layers aren't separating (Emulsion).
-
Fix: You likely generated a lot of phenol, which acts as a surfactant. Add solid NaCl to saturate the aqueous phase or add a small amount of MeOH to break surface tension.
-
-
Q: My product is an ester; won't NaOH kill it?
-
Fix: Phosphonate esters are generally more robust than carboxylate esters, but 5M NaOH is harsh. Switch to Method B or use saturated NaHCO₃ (slower, requires overnight stirring).
-
Method B: Oxidative Workup
Best for: Acid/Base sensitive substrates where hydrolysis is too risky.
If you cannot hydrolyze the P(OPh)₃, oxidize it to Triphenyl Phosphate (TPPA) . TPPA is significantly more polar and crystalline than TPP, making it easier to separate via chromatography.
The Protocol:
-
Cool reaction mixture to 0°C.
-
Slowly add 30% H₂O₂ or t-BuOOH (1.5 equiv relative to TPP).
-
Stir for 30 mins. Monitor disappearance of +128 ppm peak (appears at -18 ppm).
-
Chromatography: TPPA usually elutes much later than TPP.
-
Note: This does not remove the phosphorus content, it just changes its polarity to aid separation.
-
Module 3: Physical Separation (Distillation)
Method C: High-Vacuum Distillation
Best for: Volatile, thermally stable phosphonates (MW < 250).
Q: Can I just distill the TPP away? A: Rarely. TPP boils at ~360°C (atm) or ~180°C (1 mmHg). Unless your product is very light (boiling <100°C at 0.5 mmHg), you will likely codistill them.
The "Kugelrohr" Trick: If your product is an oil and TPP is the impurity:
-
Set up a Kugelrohr distillation apparatus.
-
Set oven to 100–120°C at <0.1 mmHg.
-
Many dialkyl phosphonates will distill over, leaving the heavier TPP/TPPA residue behind.
-
Warning: If you have Phenol contamination, it will distill over with your product (Phenol bp: 181°C atm). You must do a basic wash (Method A) before distillation.
-
Module 4: Prevention (The "Pro" Move)
Q: How do I avoid this headache in the next batch? A: Stop using free Triphenyl Phosphite if purification is a bottleneck.
| Alternative Reagent | Benefit | Trade-off |
| Polymer-Supported TPP | Reagent is a solid bead. Filter to remove. | Expensive; slower kinetics (heterogeneous). |
| Triethyl Phosphite P(OEt)₃ | Byproduct is Ethanol (volatile) or Triethyl Phosphate (water soluble). | Volatile reagent; smells pungent. |
| Diphenyl 2-pyridyl phosphine | Nitrogen allows acid-wash removal. | Very expensive. |
References
-
Arbuzov Reaction & Byproducts
-
NMR Characterization
-
Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard reference for 31P shifts: Phosphites ~128-140 ppm).
-
-
Hydrolysis Protocols
-
Green, M. (2000). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for phenol removal via alkaline extraction).
-
-
Alternative Reagents
-
Ley, S. V., et al. (2000). Supported reagents and scavengers in multi-step organic synthesis. J. Chem. Soc., Perkin Trans. 1, 3815-4195. Link
-
Sources
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 2. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
Overcoming challenges in the purification of polar phosphonate compounds
Technical Support Center: Purification of Polar Phosphonate Compounds
Role: Senior Application Scientist Topic: Overcoming Challenges in the Purification of Polar Phosphonate Compounds Audience: Researchers, Medicinal Chemists, Process Development Scientists
Introduction: The Phosphonate Paradox
Phosphonate compounds (
This guide moves beyond basic textbook advice to address the specific, field-tested protocols required to isolate these difficult molecules with high purity and yield.
Part 1: Chromatography Selection (The "Retention" Problem)
Q: My phosphonate compound elutes in the void volume on a standard C18 column. Increasing the aqueous percentage doesn't help.[1] What is the correct stationary phase?
A: Standard C18 is rarely effective for free phosphonic acids due to their high hydrophilicity. You must switch to a mode that leverages their polarity or ionic charge.
The Solution: HILIC or Mixed-Mode Anion Exchange.
-
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) [2][3]
-
Mechanism: Partitions the analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., Silica, Amide, Zwitterionic).
-
Best For: Highly polar, small phosphonates (< 500 Da).
-
Protocol Insight: Start with 95% Acetonitrile / 5% Buffer . Phosphonates retain more as you increase the organic content.
-
-
Option B: Mixed-Mode Anion Exchange (WAX/SAX + C18)
-
Mechanism: Combines hydrophobic retention (C18) with electrostatic attraction (Anion Exchange).
-
Best For: Phosphonates with hydrophobic side chains or when HILIC peak shape is poor.
-
Protocol Insight: Elution requires a buffer concentration gradient (increasing salt) or a pH gradient (neutralizing the charge), rather than just a solvent gradient.
-
Decision Logic for Column Selection:
Figure 1: Decision tree for selecting the appropriate stationary phase based on molecular hydrophobicity.
Part 2: Mobile Phase Engineering (The "Peak Shape" Problem)
Q: I am getting severe peak tailing (asymmetry > 2.0). Is this column overload?
A: While overload is possible, with phosphonates, the culprit is almost always Metal Chelation or Silanol Interaction . Phosphonates bind avidly to trace iron in stainless steel frits/columns and active silanols on the silica surface.
Troubleshooting Protocol: The "Chelator Spike" Test To diagnose the cause, run the following validation step:
-
Prepare your standard mobile phase.
-
Add 5–10 µM Medronic Acid (or EDTA, though Medronic acid is more MS-friendly) to the aqueous mobile phase.
-
Re-run the sample.
-
Result: If the peak shape sharpens dramatically, your issue is metal interaction.
-
Action: Switch to "Bio-inert" or PEEK-lined hardware, or permanently adopt a chelating additive.
-
Recommended Mobile Phase Additives:
| Additive | Concentration | Pros | Cons |
| Medronic Acid (Etidronic acid) | 5 µM | Excellent MS compatibility; specifically targets metal sites. | Can suppress ionization if concentration is too high. |
| Ammonium Citrate | 10 mM | Good buffer and mild chelator. | Less effective for strong chelators; complex MS spectra. |
| Phosphoric Acid | 0.1% | Passivates steel; suppresses silanols. | Not MS compatible (non-volatile). UV/Prep only. |
| Ammonium Formate/Acetate | 10–50 mM | Volatile; MS compatible. | Weak silanol suppression; requires high pH for retention on Anion Exchange. |
Critical Note on pH: For HILIC, running at pH 6.8 (Ammonium Acetate) often yields better peak shape for phosphonates than acidic pH. At neutral pH, the phosphonate is fully ionized (dianion), increasing its polarity and interaction with the HILIC water layer, while simultaneously repelling it from negative silanols on the silica surface.
Part 3: Detection Challenges (The "Invisible" Analyte)
Q: My compound has no UV chromophore. How do I trigger the fraction collector?
A: Phosphonates are often UV-transparent. Relying on "end absorption" at 200–210 nm is risky due to solvent cut-off and noise.
Strategy 1: Charged Aerosol Detection (CAD) / ELSD
-
Why: These are "universal" detectors that respond to any non-volatile analyte.[4]
-
Setup: Place the CAD/ELSD in parallel with your MS or UV detector.
-
Limitation: You cannot use non-volatile buffers (e.g., Sodium Phosphate). You must use volatile buffers (Ammonium Formate/Acetate).
Strategy 2: Indirect UV Detection (For Ion Chromatography)
-
Method: Use a mobile phase containing a UV-absorbing ion (e.g., Phthalate buffer).
-
Mechanism: The background is high UV absorbance. When your non-absorbing phosphonate elutes, it displaces the UV-active buffer ions, creating a negative peak.
-
Protocol: Mobile Phase: 5 mM Phthalic acid, pH adjusted to 4.0. Monitor at 254 nm.
Strategy 3: Post-Column Derivatization (Complex but Specific)
-
If you have a primary amine on the phosphonate, you can use OPA (o-phthalaldehyde) post-column. However, for pure phosphonates, MS detection (SIM mode) is the gold standard for triggering fractions.
Part 4: Workup & Isolation (The "Desalting" Nightmare)
Q: I purified my compound using 50 mM Ammonium Acetate, but now I have a sticky solid mixed with salt. How do I desalt a water-soluble phosphonate?
A: This is the most common failure point. You cannot extract into organic solvents (DCM/EtOAc) because the product stays in the water.
Protocol: The "Volatile Buffer" Lyophilization Loop If you used Ammonium Formate or Ammonium Acetate:
-
Lyophilize the fraction to dryness.
-
Redissolve in a small amount of water.
-
Repeat Lyophilization 2–3 times.
Protocol: Solid Phase Extraction (SPE) - The "Catch and Release" If you used non-volatile salts (Phosphate) or need stricter desalting:
-
Cartridge: Use a Mixed-Mode Strong Anion Exchange (SAX) cartridge.
-
Load: Load aqueous sample at Neutral pH (Phosphonate binds to resin).
-
Wash: Wash with water/methanol (Removes salts and neutrals).
-
Elute: Elute with 5% Formic Acid in Methanol/Water .
Summary Workflow: The Phosphonate Purification Logic
Figure 2: End-to-end workflow for the detection, purification, and isolation of phosphonate compounds.
References
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A.
-
Hsiao, J. J., et al. (2010). Chelating agents as mobile phase additives for the analysis of phosphopeptides. Analytical Chemistry.[1][2][4][5][7][8][9]
-
Restek Corporation. (2020). Analysis of Polar Compounds: The Raptor Polar X Hybrid Column.
-
Cytiva. (2024). Strategies for Mixed Mode Chromatography.
-
Sigma-Aldrich. (2021). Ion Pairing for Phosphonate Compound Analysis.
Sources
- 1. HILIC or ion-exchange - Chromatography Forum [chromforum.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. veeprho.com [veeprho.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. Rapid Regeneration and Reuse of Silica Columns from PCR Purification and Gel Extraction Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dupont.com [dupont.com]
- 8. organic acids by HPLC? - Chromatography Forum [chromforum.org]
- 9. covachem.com [covachem.com]
How to prevent racemization during phosphonopeptide coupling steps
To: User From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Preventing Racemization in Phosphonopeptide Coupling
Technical Support Center: Phosphonopeptide Synthesis
Welcome to the Technical Support Center. This guide addresses the critical challenge of racemization control during the formation of phosphonamide bonds (coupling an amino acid to an
Unlike standard peptide synthesis, phosphonopeptide coupling presents a unique "kinetic trap": the poor nucleophilicity of the aminophosphonate acceptor often tempts researchers to use overly aggressive activation methods, which directly triggers racemization of the incoming amino acid.
Part 1: The Mechanism of Failure (FAQ)
Q1: Why is racemization more prevalent in phosphonopeptide synthesis than in standard peptide coupling?
A: The issue lies in the nucleophile , not just the activation.
In standard peptide synthesis, the
The "Racemization Trap":
-
The poor nucleophile reacts slowly.
-
The activated amino acid (the carboxyl component) sits in solution longer, waiting to react.
-
This extended lifetime allows the activated carboxylate to undergo oxazolone (azlactone) formation , which is the primary pathway for racemization.
-
Using stronger bases (like TEA) to "boost" reactivity only accelerates the proton abstraction required for oxazolone formation.
Q2: Does the aminophosphonate itself racemize?
A: Generally, no. The
Part 2: Visualizing the Problem
The following diagram illustrates the kinetic competition between the desired coupling and the racemization pathway.
Figure 1: The Kinetic Trap. The slow reaction rate of the aminophosphonate (red) allows the activated amino acid (blue) to divert into the oxazolone racemization pathway (yellow).
Part 3: Troubleshooting & Reagent Selection
Q3: Which coupling reagent should I use to prevent this?
A: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the gold standard for this specific application.
| Reagent | Suitability | Mechanism of Action | Risk Level |
| DEPBT | High | Traps the amine in a transition state that disfavors oxazolone formation. | Low |
| HATU / HOAt | Medium | Extremely fast activation. Good for difficult couplings but must be used with weak bases (Collidine). | Medium |
| EDC / HOBt | Low | Activation is often too slow for sterically hindered phosphonates; leads to incomplete coupling. | High (due to time) |
| Mixed Anhydride | Variable | Effective but prone to "wrong-way" opening and urethane side products. | High (requires skill) |
Q4: What base should I use?
A: Avoid Triethylamine (TEA) completely.
-
Best Choice: 2,4,6-Collidine (TMP) or Sym-Collidine . It is weak enough to minimize proton abstraction from the oxazolone but strong enough to deprotonate the ammonium salt.
-
Alternative: DIPEA (DIEA) is acceptable if used in strictly stoichiometric amounts (1.0 - 2.0 eq).
Part 4: Optimized Experimental Protocol
Protocol: Low-Racemization Coupling using DEPBT Target: Coupling Fmoc-AA-OH to H₂N-CH(R)-PO(OEt)₂
Materials:
-
Fmoc-Amino Acid (1.1 eq)
- -Aminophosphonate ester (1.0 eq)
-
DEPBT (1.1 - 1.2 eq)
-
Base: 2,4,6-Collidine (2.0 - 3.0 eq) or DIPEA (2.0 eq)
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step:
-
Pre-Activation (Critical): Dissolve the Fmoc-Amino Acid and DEPBT in anhydrous DMF. Chill to 0°C. Why? Lower temperature stabilizes the active ester and suppresses oxazolone formation.
-
Base Addition: Add the Base (Collidine) dropwise to the pre-activation mixture. Stir for 5–10 minutes at 0°C. Note: Do not exceed 10 minutes. Long pre-activation times can increase racemization risk with some reagents, though DEPBT is forgiving.
-
Coupling: Add the
-Aminophosphonate (dissolved in minimal DMF) to the mixture. -
Reaction: Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–12 hours. Monitoring: Use ³¹P NMR. The shift of the phosphonate signal (typically ~20-25 ppm) will change slightly upon amidation, but HPLC is better for tracking the disappearance of the Fmoc-AA.
-
Work-up: Dilute with EtOAc, wash with 5% KHSO₄ (acid wash removes base/DEPBT byproducts), sat. NaHCO₃, and brine.
Part 5: Analytical Verification
How do you prove you didn't racemize the product?
-
³¹P NMR (Phosphorus NMR):
-
If the product is a mixture of diastereomers (e.g., L-AA coupled to DL-Phosphonate), you will see two distinct phosphorus peaks (split by 0.1 – 0.5 ppm).
-
If you coupled L-AA to pure L-Phosphonate, you should see one peak . The appearance of a second peak indicates racemization (formation of D-L or L-D species).
-
-
Marfey’s Analysis (HPLC):
-
Hydrolyze a small aliquot of the peptide (6N HCl).
-
Derivatize with Marfey’s reagent (FDAA).
-
Compare retention times against standard L- and D-amino acid derivatives.
-
Part 6: Decision Logic for Phosphonopeptide Synthesis
Use this flow to determine your strategy based on your specific building blocks.
Figure 2: Strategic Decision Tree for Reagent Selection.
References
-
Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
BenchChem. (2025).[1] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Support. Link
-
Ye, Y. H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers. Link
Sources
Technical Support Center: Continuous Flow Optimization of the Pudovik Reaction
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals seamlessly transition organophosphorus synthesis—specifically the Pudovik and Kabachnik-Fields reactions—from traditional batch flasks to highly efficient continuous flow paradigms.
Continuous flow chemistry offers unprecedented control over mixing, heat transfer, and residence time. Below, you will find architectural workflows, troubleshooting guides, and self-validating experimental protocols to ensure your synthesis of α-hydroxyphosphonates and α-aminophosphonates is robust and scalable.
System Architecture & Reaction Workflow
Continuous flow setup for the Pudovik reaction, highlighting mixing and solvent exchange.
Frequently Asked Questions (FAQs)
Q: Why should I transition the Pudovik reaction from batch to a continuous flow system?
A: The Pudovik reaction—the addition of a dialkyl phosphite to an electrophilic double bond (C=O or C=N)—is highly exothermic and sensitive to mixing. In batch reactors, poor heat dissipation can lead to over-reaction or side reactions, such as the phospha-Brook rearrangement. Utilizing Continuous Stirred Tank Reactors (CSTRs) or microfluidic coils provides superior mass and heat transfer, allowing you to precisely control the residence time (
Q: How do I manage solvent incompatibilities when telescoping imine formation and the aza-Pudovik reaction? A: The three-component Kabachnik-Fields reaction combines imine formation and the aza-Pudovik reaction. Imine formation is thermodynamically favored in polar protic solvents (e.g., methanol), whereas the subsequent Pudovik addition requires polar aprotic conditions (e.g., anhydrous DMF) to prevent rapid imine hydrolysis. To solve this, utilize a thin-film Vortex Fluidic Device (VFD) for in situ solvent exchange. The high surface-to-volume ratio allows rapid evaporation of methanol at room temperature while DMF is continuously fed into the reactor stream (2)[2].
Troubleshooting Guide
Issue: Low conversion to α-hydroxyphosphonates in a Continuous Stirred Tank Reactor (CSTR).
-
Root Cause: Inadequate deprotonation of the dialkyl phosphite. The nucleophilic attack requires the phosphite to be in its active phosphite anion form. Poor mixing of neat reagents can also cause biphasic segregation.
-
Resolution: Optimize the organic base catalyst. 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is highly effective. Ensure a minimum of 5 mol% DBN loading and a residence time of at least 30 minutes at room temperature. Verify the CSTR stirring rate is high enough (e.g., >500 rpm) to maintain a homogeneous reaction mixture (1)[1].
Issue: Reactor fouling or clogging during catalyst-free flow synthesis.
-
Root Cause: Precipitation of the α-aminophosphonate product or intermediates when using neat conditions or incompatible solvents in micro-tubing.
-
Resolution: Switch to a microwave-assisted continuous flow reactor using simple alcohols (e.g., ethanol or propanol) as the solvent. Alcoholic solvents maintain the solubility of the α-aryl-α-aminophosphonates and enable catalyst-free conditions under elevated temperatures (e.g., 100 °C) and pressure (17 bar), preventing precipitation and ensuring steady-state flow (3)[3].
Issue: Unexpected formation of phosphates instead of α-hydroxyphosphonates.
-
Root Cause: The phospha-Brook rearrangement. Under basic conditions with extended residence times or elevated temperatures, the initially formed α-hydroxyphosphonate undergoes a [1,2]-migration, moving the phosphoryl group from carbon to oxygen to form a phosphate.
-
Resolution: If the α-hydroxyphosphonate is the desired product, strictly limit the residence time to 30 minutes and keep the temperature at 25 °C. If the phosphate is desired, exploit this as a one-pot tandem process by increasing the DBN loading to 10 mol% and extending the residence time to 120 minutes (1)[1].
Experimental Protocols: Self-Validating Systems
Protocol A: CSTR Synthesis of α-Hydroxyphosphonates (DBN Catalyzed)
This protocol utilizes a continuous stirred tank reactor cascade to isolate the kinetic product.
-
Reagent Preparation: Prepare a 0.038 M solution of the carbonyl precursor in acetonitrile (MeCN). In a separate vessel, prepare a stoichiometric equivalent of diethyl phosphite containing 5 mol% DBN.
-
Causality & Validation: DBN deprotonates the phosphite to form the reactive nucleophile. Validation: The solution should remain perfectly homogeneous; any cloudiness indicates moisture contamination or salt precipitation.
-
-
Reactor Priming: Prime the CSTR cascade (e.g., fReactor) with pure MeCN using HPLC pumps to establish baseline pressure and verify no leaks exist in the PEEK tubing.
-
Steady-State Operation: Pump both reagent streams at a combined flow rate corresponding to a 30-minute residence time (
) at 25 °C. -
Quenching and Isolation: Collect the effluent into a flask containing a mild acid quench (e.g., saturated NH4Cl) to neutralize the DBN, then extract with ethyl acetate.
Protocol B: Thin-Film Assembly Line Synthesis of α-Aminophosphonates
This protocol utilizes dynamic thin films for telescoped multi-step synthesis.
-
Imine Formation: Pump the aldehyde and amine precursors into the first Vortex Fluidic Device (VFD) using methanol as the solvent (residence time ~187 s at room temperature).
-
In Situ Solvent Exchange: Pass the effluent directly into a second VFD. Evaporate the methanol at room temperature using high rotational speeds while continuously feeding anhydrous DMF.
-
Aza-Pudovik Reaction: Pass the DMF stream through an inline MgSO4 plug to ensure absolute dehydration, then route it into a third VFD heated to 50 °C alongside a feed of dialkyl phosphite and 20 mol% I2 catalyst. Collect the final α-aminophosphonate product.
Quantitative Data: Optimization Parameters
The following table summarizes the critical parameters for steering the Pudovik reaction toward your desired organophosphorus derivative in continuous flow.
| Reaction Phase | Catalyst / Base | Temp (°C) | Residence Time ( | Target Product | Yield (%) | Mechanistic Note |
| Pudovik Addition | DBN (5 mol%) | 25 | 30 min | α-Hydroxyphosphonate | 85 | Kinetic product isolated; minimal rearrangement. |
| Tandem Pudovik/Brook | DBN (10 mol%) | 50 | 120 min | Phosphate | 92 | Thermodynamic product via [1,2]-migration. |
| Aza-Pudovik (Thin-Film) | I2 (20 mol%) | 50 | ~7.8 min | α-Aminophosphonate | 80 | Requires anhydrous DMF to prevent hydrolysis. |
| Catalyst-Free Flow | None | 100 | 3-5 min | α-Aryl-α-aminophosphonate | ~90 | Microwave-assisted; alcoholic solvent used. |
References
- Source: nih.
- Source: mdpi.
- Source: researchgate.
Sources
Technical Support Center: Solvent-Driven Stereocontrol in Aminophosphonate Synthesis
Welcome to the Organophosphorus Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting matrix to address the critical, yet often misunderstood, role of solvent microenvironments in the asymmetric synthesis of α-aminophosphonates. Achieving high stereoselectivity (enantiomeric or diastereomeric excess) requires treating the solvent not merely as a reaction medium, but as an active participant that dictates transition-state geometry, intermediate solubility, and non-covalent interactions.
Section 1: Expert FAQs – The Causality of Solvent Effects
Q: Why does solvent polarity drastically alter the enantiomeric excess (ee) in chiral phosphoric acid-catalyzed hydrophosphonylation? A: In organocatalytic hydrophosphonylation (the Pudovik reaction), stereoinduction relies on a highly organized, rigid transition state. For example, when using 1, the reaction proceeds through a nine-membered cyclic transition state held together by delicate hydrogen bonds between the catalyst, the imine, and the phosphite[1]. Non-polar aprotic solvents like xylene or toluene preserve these critical hydrogen-bonding networks[1]. Conversely, polar or protic solvents (e.g., methanol, THF) act as competitive hydrogen-bond donors or acceptors, disrupting the catalyst-substrate coordination and leading to a collapse in stereoselectivity[1].
Q: How does solvent choice impact diastereoselectivity when using chiral auxiliaries like CAMDOL or TADDOL? A: When utilizing phosphorus-to-carbon chirality transfer strategies (e.g., 2), the solvent dictates the solubility and the aggregation state of the reactive intermediates[2]. In asymmetric α-azidation or hydrophosphonylation, coordinating solvents like dry THF are required to stabilize the potassium or lithium enolates formed during the reaction, ensuring a tight ion pair that directs the incoming nucleophile/electrophile[2]. Using non-coordinating solvents like dichloromethane (DCM) often results in no product formation due to the insolubility of these highly polar transition states[2].
Q: Can stereoselective Kabachnik-Fields (KF) reactions be performed under solvent-free conditions? A: Yes. While solvents are typically used to modulate transition states, 3 can maintain high stereoselectivity if the chiral induction relies on inherent steric bulk rather than solvent-stabilized non-covalent interactions[3]. For instance, using chiral amines like (S)-α-methylbenzylamine as a starting material allows for excellent diastereomeric ratios without the need for a solvent, relying entirely on the facial shielding provided by the chiral auxiliary[3].
Section 2: Mechanistic Workflow Visualization
Logical decision tree for solvent selection in stereoselective aminophosphonate synthesis.
Section 3: Quantitative Data – Solvent Effect on Stereoselectivity
To illustrate the profound impact of solvent choice, the following table summarizes the optimization of the asymmetric hydrophosphonylation of cinnamaldehyde-derived aldimines using a chiral SPINOL-phosphoric acid catalyst[1].
| Solvent | Reaction Time (h) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| Xylene | 46 | 85 | 87 |
| Toluene | 48 | 85 | 77 |
| Diethyl Ether (Et₂O) | 48 | 26 | 75 |
| Hexane | 48 | 43 | 20 |
Data Interpretation: Xylene provides the optimal balance of substrate solubility and a non-polar environment, maximizing the rigidity of the hydrogen-bonded transition state[1]. Hexane, while non-polar, suffers from poor solubility of the polar imine/phosphite intermediates, leading to uncatalyzed, racemic background reactions and drastically lower ee[1].
Section 4: Troubleshooting Guide
Issue 1: Complete loss of enantioselectivity (ee < 10%) during scale-up of organocatalyzed hydrophosphonylation.
-
Root Cause: Trace moisture in the solvent. Water is a strong hydrogen-bond competitor. In larger volumes, even anhydrous-grade solvents can absorb atmospheric moisture, which outcompetes the chiral phosphoric acid or thiourea catalyst for imine binding[4].
-
Resolution: Distill solvents over sodium/benzophenone (for ethers) or calcium hydride (for aromatics like xylene/toluene) immediately prior to use. Add activated 4Å molecular sieves directly to the reaction matrix to scavenge dynamically formed water[4].
Issue 2: Formation of α-hydroxyphosphonates instead of the desired α-aminophosphonates in the Kabachnik-Fields reaction.
-
Root Cause: The dialkyl phosphite is attacking the aldehyde before the amine can fully condense to form the imine intermediate[4]. This is exacerbated by highly polar, protic solvents that stabilize the oxocarbenium ion pathway over the iminium ion pathway.
-
Resolution: Switch from a one-pot Kabachnik-Fields approach to a two-step Pudovik reaction. Pre-form the imine in a non-polar solvent (e.g., toluene) with a Dean-Stark trap or dehydrating agent, verify completion via LCMS, and then add the dialkyl phosphite[4].
Issue 3: Poor yield and diastereoselectivity when using CAMDOL-enabled phosphorus-to-carbon chirality transfer.
-
Root Cause: Using incompatible solvents like dichloromethane (DCM) or ethyl acetate. These solvents fail to properly solvate the potassium hexamethyldisilazide (KHMDS) base and the resulting phosphonate enolate, leading to heterogeneous aggregation and loss of stereocontrol[2].
-
Resolution: Switch strictly to dry Tetrahydrofuran (THF). The oxygen atom in THF coordinates the potassium counterion, creating a well-defined, soluble tight ion pair that ensures the electrophile approaches from the sterically unhindered face[2].
Section 5: Validated Experimental Protocol
Standard Operating Procedure: Asymmetric Hydrophosphonylation of Imines in Xylene
This self-validating protocol ensures maximum stereocontrol by rigorously excluding competitive hydrogen-bonding agents and ensuring a homogeneous catalytic microenvironment[1].
-
Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x).
-
Reagent Loading: Inside an argon-filled glovebox, add the cinnamaldehyde-derived aldimine (0.05 mmol) and the chiral SPINOL-phosphoric acid catalyst (0.005 mmol, 10 mol%).
-
Solvent Addition: Inject 0.8 mL of freshly distilled, anhydrous xylene through a rubber septum. Stir for 5 minutes at room temperature to ensure complete dissolution and pre-organization of the catalyst-imine complex.
-
Nucleophile Addition: Slowly add diethyl phosphite (0.1 mmol, 2.0 equiv) dropwise over 2 minutes. The slow addition prevents localized concentration spikes that could lead to uncatalyzed, racemic background reactions.
-
Reaction & Monitoring: Stir the mixture at room temperature for 46 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the imine spot is completely consumed.
-
Workup: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure (R)- or (S)-α-aminophosphonate. Determine ee via chiral HPLC.
Section 6: References
-
Highly enantioselective hydrophosphonylation of imines catalyzed by SPINOL-phosphoric acid. RSC Advances (2013). 1
-
Stereoselective Synthesis of α-Aminophosphonates and Their Derivatives via Asymmetric α-Azidation of the CAMDOL-Derived Phosphonates. Organic Letters (2025). 2
-
The Last Decade of Optically Active α-Aminophosphonates. Molecules (2023). 3
-
Optimization of reaction conditions for aminophosphonate synthesis. BenchChem (2025). 4
Sources
Validation & Comparative
Technical Comparison: Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate vs. Standard Protease Inhibitors
Executive Summary
Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate (also known as Cbz-Phe-P(OPh)₂) is a mechanism-based, irreversible inhibitor designed specifically for chymotrypsin-like serine proteases . Unlike broad-spectrum inhibitors such as PMSF or DFP, this compound leverages the structural motif of phenylalanine to achieve high specificity for enzymes that cleave after aromatic residues (e.g., Chymotrypsin, Chymase, Cathepsin G).
This guide compares Cbz-Phe-P(OPh)₂ against industry-standard alternatives, highlighting its superior hydrolytic stability, reduced toxicity, and utility in Activity-Based Protein Profiling (ABPP).
Mechanism of Action
The inhibitory potency of diphenyl phosphonates lies in their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.
The Phosphonylation Reaction
Upon binding to the active site, the catalytic Serine-195 hydroxyl group of the protease launches a nucleophilic attack on the phosphorus atom of the inhibitor. This mimics the acylation step of substrate hydrolysis. However, instead of releasing an amine (as in peptide cleavage), the inhibitor releases a phenol leaving group.
The resulting phosphonyl-enzyme complex is extremely stable. Unlike the acyl-enzyme intermediate formed by substrates (which is rapidly hydrolyzed), the phosphonyl-enzyme hydrolyzes at a negligible rate, permanently inactivating the enzyme.
Figure 1: Mechanism of irreversible inhibition. The active site serine attacks the phosphorus center, displacing phenol and forming a stable covalent bond.
Comparative Analysis: Cbz-Phe-P(OPh)₂ vs. Alternatives
Specificity Profile
Standard inhibitors like PMSF (Phenylmethylsulfonyl fluoride) and DFP (Diisopropyl fluorophosphate) act indiscriminately on almost all serine proteases. In contrast, Cbz-Phe-P(OPh)₂ incorporates a phenylalanine side chain (benzyl group) at the P1 position, directing it specifically to the S1 specificity pocket of chymotrypsin-like enzymes.
| Feature | Cbz-Phe-P(OPh)₂ | PMSF | TPCK (Chloromethyl Ketone) |
| Primary Target | Chymotrypsin-like Serine Proteases | Broad Spectrum Serine Proteases | Chymotrypsin-like Serine Proteases |
| Mechanism | Irreversible Phosphonylation | Irreversible Sulfonylation | Irreversible Alkylation (His/Ser) |
| Specificity | High (P1 recognition) | Low (General reagent) | High (P1 recognition) |
| Off-Target Reactivity | Low (Stable to thiols) | Moderate | High (Reacts with thiols/Cys) |
Hydrolytic Stability
A critical advantage of diphenyl phosphonates is their stability in aqueous solution.
-
PMSF: Rapidly hydrolyzes in water (
min at pH 7, min at pH 8). It must be prepared fresh in isopropanol/ethanol. -
TPCK: Unstable in buffers above pH 7.5; light-sensitive.
-
Cbz-Phe-P(OPh)₂: Stable in aqueous buffers (pH 7–8) for days. This allows for long incubation times, essential for targeting slow-turnover enzymes or conducting in vivo studies.
Kinetic Performance ( )
While peptidyl derivatives (e.g., Cbz-Phe-Pro-Phe-P(OPh)₂) exhibit faster inhibition rates (
-
Chymotrypsin Inhibition:
(depending on pH and conditions). -
Comparison: Slower than TPCK but significantly more selective and stable.
Experimental Protocols
Synthesis of Cbz-Phe-P(OPh)₂
Note: This synthesis requires handling of moisture-sensitive reagents.
-
Reagents: Benzyl carbamate, Phenylacetaldehyde, Triphenyl phosphite.
-
Reaction: A three-component condensation (Birum-Oleksyszyn reaction).
-
Mix Benzyl carbamate (1 eq), Phenylacetaldehyde (1 eq), and Triphenyl phosphite (1 eq) in glacial acetic acid.
-
Heat to 80–90°C for 1–2 hours.
-
-
Work-up: Remove volatiles under vacuum. Crystallize the product from methanol/ether.
-
Validation: Confirm structure via
NMR (typically ppm relative to ).
Enzyme Inhibition Assay (Chymotrypsin)
This protocol validates the inhibitory activity using a chromogenic substrate.
Materials:
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
-
Enzyme:
-Chymotrypsin (10 nM final). -
Substrate: Suc-Ala-Ala-Pro-Phe-pNA (100 µM final).
-
Inhibitor: Cbz-Phe-P(OPh)₂ (Stock in DMSO).
Workflow:
Figure 2: Kinetic assay workflow for determining inhibition constants.
Calculation:
Plot
References
-
Oleksyszyn, J., & Powers, J. C. (1989). Irreversible inhibition of serine proteases by peptidyl derivatives of alpha-aminoalkylphosphonate diphenyl esters.[1][2] Biochemical and Biophysical Research Communications, 161(1), 143–149.[1][2] Link
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493. Link
-
Jackson, D. S., et al. (1998). Synthesis and Evaluation of Diphenyl Phosphonate Esters as Inhibitors of the Trypsin-Like Granzymes A and K and Mast Cell Tryptase.[3] Journal of Medicinal Chemistry, 41(13), 2289–2301.[3] Link
-
Sienczyk, M., & Oleksyszyn, J. (2009). Glutamyl-phosphonate activity-based probes for the analysis of serine proteases. Bioorganic & Medicinal Chemistry Letters, 19(3), 815-818. Link
Sources
Comparative Guide: IC50 Determination for Phosphonate Inhibitors vs. Substrate Analogs
Executive Summary
The Stability-Affinity Trade-off: Phosphonate inhibitors are prized in drug development as metabolically stable bioisosteres of phosphates (replacing the labile P-O-C bond with a stable P-C bond). However, this chemical modification often fundamentally alters binding kinetics. While substrate analogs typically behave as classical competitive inhibitors, phosphonates frequently exhibit slow-binding or tight-binding kinetics.
The Critical Error: Treating a phosphonate inhibitor like a standard substrate analog—using a "start-with-substrate" protocol and the Cheng-Prusoff equation—often yields grossly underestimated potency (IC50) values . This guide details the specific experimental and mathematical adjustments required to accurately characterize these potent inhibitors.
Part 1: Mechanistic Divergence
Chemical Stability & Binding Modes
Substrate analogs usually retain the P-O bond, making them susceptible to hydrolysis (acting as slow substrates) or allowing rapid equilibrium. Phosphonates, being non-hydrolyzable, often mimic the Transition State (TS) or a high-energy intermediate. This mimicry can induce enzyme conformational changes (e.g., "closing" the active site), leading to very slow dissociation rates (
Visualization: Kinetic Pathways
The following diagram illustrates the kinetic bifurcation. Note how phosphonates often enter a "deep" thermodynamic well (
Caption: Kinetic differentiation. Substrate analogs typically follow rapid equilibrium (E·I). Phosphonates often induce a secondary isomerization to a tight complex (E·I*), requiring time-dependent assays.
Part 2: The Kinetic Challenge (Why Standard IC50s Fail)
The Time-Dependence Artifact
Standard IC50 assays initiate the reaction by adding enzyme to a mixture of Substrate + Inhibitor.
-
Substrate Analogs: Equilibrium is reached within seconds. The reaction rate is linear immediately.
-
Phosphonates: Binding is slow. If the assay runs for 10 minutes, the inhibitor may only reach 20% occupancy in the first few minutes. The "average" rate measured will mask the true potency, resulting in a false high IC50 (lower apparent potency).
The Enzyme Depletion Artifact (Tight Binding)
For potent phosphonates, the
-
Assumption Failure: The standard Michaelis-Menten/Cheng-Prusoff model assumes
. -
Reality: If
and , the enzyme depletes the inhibitor. You are measuring the titration of the enzyme active sites, not the affinity constant.
Part 3: Optimized Experimental Protocols
Workflow Decision Tree
Use this workflow to select the correct assay mode.
Caption: Decision matrix for assay selection. Phosphonates require a "Time-Shift" validation step to detect slow-binding behavior before final IC50 determination.
Method 1: The Pre-Incubation Protocol (For Phosphonates)
Objective: Allow equilibrium (
Materials:
-
Assay Buffer (optimized for pH and ionic strength).
-
Enzyme Stock (concentration determined by active site titration).
-
Phosphonate Inhibitor (10-point dilution series).
-
Substrate (at
concentration).[1][2][3][4]
Step-by-Step:
-
Preparation: Prepare 2x Enzyme solution and 2x Inhibitor solutions.
-
Pre-incubation: Mix 10 µL Enzyme + 10 µL Inhibitor in the microplate.
-
Time Delay: Incubate for 30–60 minutes at reaction temperature (e.g., 25°C). Note: The optimal time is determined when the IC50 stabilizes and stops shifting.
-
Initiation: Add 20 µL of 2x Substrate solution to initiate the reaction.
-
Measurement: Monitor product formation immediately (linear velocity,
). -
Control: Run a "solvent control" (DMSO only) pre-incubated for the same duration to account for enzyme stability.
Method 2: Standard Protocol (For Substrate Analogs)
Objective: Measure competitive inhibition under rapid equilibrium conditions.
Step-by-Step:
-
Mix: Add Enzyme, Substrate, and Inhibitor simultaneously (or add Enzyme last to start).
-
Measurement: Measure velocity immediately.
-
Validity Check: Ensure linearity of the progress curve. If curvature exists, the analog may be acting as a slow substrate.
Part 4: Data Analysis & Mathematical Models
Do not use the same equation for both inhibitor types.
For Substrate Analogs (Classic Competitive)
Use the Cheng-Prusoff Equation to convert IC50 to
For Phosphonates (Tight-Binding)
When the inhibitor is potent (
Where
Part 5: Comparative Data Analysis
The table below illustrates how protocol choice distorts data for a hypothetical Phosphotyrosine Phosphatase (PTP) inhibitor.
| Parameter | Substrate Analog (Phosphate Mimic) | Phosphonate Inhibitor (Standard Assay) | Phosphonate Inhibitor (Pre-incubation + Morrison) |
| Chemical Structure | P-O-C bond (Labile) | P-C bond (Stable) | P-C bond (Stable) |
| Pre-incubation Time | 0 min | 0 min | 60 min |
| Observed IC50 | 5.2 µM | 1.8 µM (Artifact) | 0.045 µM (True) |
| Kinetic Behavior | Fast On / Fast Off | Slow On / Slow Off | Equilibrium Reached |
| Interpretation | Moderate Inhibitor | "Good" Inhibitor | Potent Tight-Binder |
| Error Source | Hydrolysis of inhibitor | Non-equilibrium state | N/A (Correct Method) |
Key Insight: In the "Standard Assay" column, the phosphonate appears 40x less potent than it actually is because the reaction was started before the inhibitor could lock the enzyme into the inactive conformation.
References
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link
-
Morrison, J. F. (1969). Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 185(2), 269-286. Link
-
Hege, M., et al. (2005). Interaction of Phosphonate Analogues of the Tetrahedral Reaction Intermediate with 5-Enolpyruvylshikimate-3-phosphate Synthase in Atomic Detail. Biochemistry, 44(44), 14428–14434. Link
-
Cheng, Y., & Prusoff, W. H. (1973).[5] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
-
McKenna, C. E., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States. Current Medicinal Chemistry, 12(20). Link
Sources
- 1. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7: Tight Binding Inhibition | Basicmedical Key [basicmedicalkey.com]
- 3. courses.edx.org [courses.edx.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Comparative analysis of Kabachnik-Fields vs. aza-Pudovik synthesis routes
Title: Comparative Analysis of Kabachnik-Fields vs. aza-Pudovik Synthesis Routes for α-Aminophosphonates
Introduction α-Aminophosphonates are critical bioisosteres of α-amino acids, serving as potent peptidomimetics, enzyme inhibitors, and pharmacological agents [1]. For researchers and drug development professionals, synthesizing these tetrahedral phosphorus analogs efficiently is paramount. The two foundational methodologies for constructing the N–C–P framework are the Kabachnik-Fields (KF) reaction and the aza-Pudovik (AP) reaction [5]. While both yield α-aminophosphonates, their mechanistic pathways, operational complexities, and substrate scopes diverge significantly. As a Senior Application Scientist, I have structured this guide to provide an objective, data-backed comparison of these two routes, detailing the causality behind experimental choices to empower your synthetic strategy.
Mechanistic Divergence and Causality
The fundamental distinction between the two routes lies in their component assembly and the resulting kinetic pathways.
-
Kabachnik-Fields Reaction: A one-pot, three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound (typically a dialkyl phosphite) [11]. The mechanism is notoriously complex and dictated by the relative nucleophilicities of the reactants. According to Hard and Soft Acids and Bases (HSAB) theory, the hard nucleophile (amine) and soft nucleophile (phosphite) compete for the electrophilic carbonyl carbon [1]. If the amine attacks first, the reaction proceeds via an imine intermediate. If the phosphite attacks first, an α-hydroxyphosphonate intermediate forms, which must then undergo nucleophilic amination—a pathway experimentally proven to be less favorable or reversible [1, 2].
-
aza-Pudovik Reaction: A two-component process involving the direct hydrophosphonylation of a pre-formed imine [6]. By pre-assembling and isolating the imine, the AP route bypasses the competitive amination/phosphonylation kinetics inherent to the KF reaction, ensuring a highly controlled addition across the C=N double bond [9].
Mechanistic pathways of Kabachnik-Fields (left) vs. aza-Pudovik (right) syntheses.
Quantitative Performance Comparison
The choice between KF and AP often hinges on isolated yields, reaction times, and the stability of the intermediates. The following table synthesizes experimental data from recent literature comparing both approaches under various conditions [2, 5, 7].
| Feature / Metric | Kabachnik-Fields (Three-Component) | aza-Pudovik (Two-Component) |
| Reaction Type | One-pot condensation | Addition to pre-formed imine |
| Typical Yields | 70% – 95% (substrate dependent) | 85% – 99% (highly efficient) |
| Reaction Time (Thermal) | 2 – 12 hours | 1 – 6 hours |
| Reaction Time (Microwave) | 5 – 15 minutes | 2 – 10 minutes |
| Catalyst Requirement | Often requires Lewis/Brønsted acids | Base, Lewis acid, or catalyst-free |
| Stereocontrol | Challenging (complex transition states) | Excellent (via chiral auxiliaries/catalysts) |
| Atom Economy | High (produces only H₂O as byproduct) | High (addition reaction) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so researchers can troubleshoot and adapt the methodology in real-time.
Protocol 1: Microwave-Assisted, Catalyst-Free Kabachnik-Fields Synthesis
Objective: Synthesize an α-aminophosphonate utilizing green chemistry principles, minimizing solvent waste and avoiding heavy metal catalysts[2, 7].
-
Preparation: In a 10 mL microwave-safe quartz vial, add equimolar amounts (1.0 mmol) of benzaldehyde, aniline, and diethyl phosphite.
-
Causality: Using neat (solvent-free) conditions maximizes reactant collision frequency, driving the equilibrium forward without the need for external catalysts.
-
-
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80–100 °C for 10 minutes.
-
Causality: Microwave dielectric heating provides uniform, rapid energy transfer, accelerating the in-situ imine formation and subsequent phosphite addition while suppressing side reactions (e.g., dialkyl phosphite hydrolysis).
-
-
Validation (In-Process): Monitor the reaction via TLC (EtOAc/Hexane 1:1) or ³¹P NMR.
-
Causality: The disappearance of the diethyl phosphite signal (~8 ppm) and the emergence of the α-aminophosphonate signal (~22 ppm) in ³¹P NMR provides definitive proof of conversion.
-
-
Workup: Cool to room temperature. Triturate the crude mixture with cold diethyl ether. Filter and dry the resulting precipitate under a vacuum.
Protocol 2: Lewis Acid-Catalyzed aza-Pudovik Synthesis
Objective: Synthesize a sterically hindered α-aminophosphonate where in-situ imine formation (KF route) fails or yields complex mixtures [6, 10].
-
Imine Pre-formation & Isolation: Condense the sterically hindered ketone and amine in toluene with a Dean-Stark apparatus. Isolate and purify the imine.
-
Causality: Removing water continuously drives the thermodynamically unfavorable ketimine formation to completion. Purifying the imine prevents unreacted starting materials from interfering with the phosphonylation step.
-
-
Reaction Setup: In an oven-dried Schlenk flask under N₂, dissolve the imine (1.0 mmol) in anhydrous dichloromethane (DCM). Add a catalytic amount (10 mol%) of a Lewis acid (e.g., BF₃·OEt₂ or In(OTf)₃) [10].
-
Causality: The Lewis acid coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon, which is crucial for overcoming the steric hindrance during nucleophilic attack.
-
-
Phosphite Addition: Dropwise add dialkyl phosphite (1.2 mmol) at 0 °C, then allow to warm to room temperature over 4 hours.
-
Causality: Temperature control manages the exothermicity of the addition and prevents the decomposition of the Lewis acid-imine complex.
-
-
Quenching & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via flash chromatography.
Strategic Selection Guide
When designing a synthetic route for a novel α-aminophosphonate, the choice between KF and AP is dictated by substrate reactivity and the requirement for stereocontrol[4, 8].
Decision matrix for selecting between Kabachnik-Fields and aza-Pudovik routes.
Conclusion
The Kabachnik-Fields reaction offers unparalleled operational simplicity and atom economy, making it the premier choice for library generation and unhindered substrates. However, when dealing with complex, sterically demanding, or asymmetric targets, the aza-Pudovik reaction provides the necessary mechanistic control by isolating the imine formation from the hydrophosphonylation event. By understanding the underlying causality of these pathways, researchers can deploy the optimal self-validating protocol for their specific drug development needs.
References
-
The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.[Link]
-
The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. NIH PMC.[Link]
-
The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry (Preprint). Preprints.org.[Link]
-
Kabachnik-Fields Reaction. Organic Chemistry Portal.[Link]
-
Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. NIH PMC.[Link]
-
Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Sciforum.[Link]
-
Stereoselective Synthesis of α-Aminophosphonic Acids through Pudovik and Kabachnik-Fields Reaction. IntechOpen. [Link]
-
The Last Decade of Optically Active α-Aminophosphonates. NIH PMC.[Link]
-
Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity: An Update 2004–2024. ACS Publications.[Link]
-
Kabachnik–Fields reaction. Wikipedia.[Link]
Technical Deep Dive: Phosphonate vs. Phosphate Analogs in Enzyme Inhibition
Topic: Phosphonate versus Phosphate Analogs as Non-Hydrolyzable Enzyme Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of enzyme inhibitors targeting kinases, phosphatases, and metabolic transferases, the phosphate group (
Phosphonate analogs , where the bridging oxygen is replaced by a methylene group (
Part 1: Structural & Chemical Determinants[2][3]
The substitution of oxygen for carbon fundamentally alters the electronic and geometric landscape of the molecule. Understanding these differences is prerequisite to rational inhibitor design.
The Stability-Affinity Trade-off
The primary driver for using phosphonates is the robustness of the
Table 1: Physicochemical Comparison of Phosphate and Phosphonate Monoesters
| Feature | Phosphate Monoester ( | Phosphonate ( | Impact on Inhibition | |
| Bond Type | Phosphonates resist phosphatase hydrolysis.[2][3] | |||
| ~6.4 | ~7.6 | ~6.5 - 7.0 | Phosphonates are less acidic; often monoanionic at pH 7.4 vs dianionic phosphates. | |
| Bond Length | Phosphonates are sterically larger, potentially causing steric clashes in the active site. | |||
| Bond Angle | Geometric mismatch can reduce binding affinity ( |
The "Charge Problem" and -Fluorination
A critical failure mode in phosphonate design is the
-
The Issue: Alkyl phosphonates have a
of ~7.[4]6. At physiological pH (7.2–7.4), a significant fraction exists as the monoanion, reducing binding affinity by orders of magnitude. -
The Solution: Introducing electronegative fluorine atoms at the
-position ( -fluorophosphonates or -difluorophosphonates) lowers the back to ~6.0–6.5, restoring the dianionic state and better mimicking the electronegativity of the phosphate oxygen.
Part 2: Biochemical Performance & Mechanism
Mechanism of Action
Phosphonates typically act as competitive inhibitors . They occupy the catalytic active site but cannot undergo the transition state stabilization or bond cleavage required for turnover.[1]
[1]
Case Study: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a major target for diabetes.
-
Phosphate Substrate: High affinity (
in range) but turnover is rapid ( ). -
Simple Phosphonate: Poor inhibition due to high
and lack of dianionic character. -
Difluorophosphonate (DFP): The
moiety mimics the phosphotyrosine phosphate. values often reach low nanomolar (nM) range, comparable to or better than the natural substrate's , without being hydrolyzed.
Part 3: Experimental Protocols
As a scientist, you must validate two properties: Stability (it doesn't break) and Affinity (it binds).
Protocol A: Assessing Hydrolytic Stability via NMR
Why this works:
Reagents:
-
Recombinant Phosphatase (e.g., Alkaline Phosphatase or specific target enzyme).
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4, 10 mM
). - (for NMR lock).
-
Internal Standard: Triphenylphosphine oxide (TPPO) or similar (inert).
Workflow:
-
Preparation: Dissolve Phosphonate Inhibitor (5 mM) in Assay Buffer containing 10%
. -
Baseline Scan: Acquire a
NMR spectrum. Note the chemical shift (typically 10–30 ppm for phosphonates vs 0 ppm for ). -
Enzyme Addition: Add enzyme (at high concentration, e.g., 1–5 units) to the tube.
-
Incubation: Incubate at 37°C.
-
Time-Course: Acquire spectra at 1h, 6h, and 24h.
-
Analysis:
-
Phosphate Control: Should show disappearance of substrate peak and appearance of
peak at ~0 ppm. -
Phosphonate: Should show zero change in peak integral or shift. Any new peaks indicate instability or impurities.
-
Protocol B: Determination of Inhibition Constant ( )
Why this works: A competitive inhibitor increases the apparent
Workflow:
-
Substrate: Use a chromogenic substrate like p-Nitrophenyl Phosphate (pNPP) or a fluorogenic substrate (DiFMUP).
-
Setup: Prepare a 96-well plate with fixed Enzyme concentration.
-
Matrix:
-
Vary Substrate [S] across 6 concentrations (0.2
to 5 ). -
Vary Phosphonate Inhibitor [I] across 4 concentrations (plus 0 control).
-
-
Measurement: Monitor absorbance/fluorescence over time to obtain initial velocities (
). -
Data Processing:
-
Plot
vs (Lineweaver-Burk). -
Lines should intersect at the Y-axis (
) if competitive. -
Calculate
using the equation: .
-
Part 4: Overcoming Delivery Barriers (Prodrugs)
Phosphonates are highly polar and negatively charged at physiological pH, resulting in poor passive membrane permeability (oral bioavailability < 5%).
The Solution: Prodrug Masking Esterification of the phosphonate oxygens masks the negative charge. The most successful strategies are POM (pivaloyloxymethyl) and POC (isopropyloxycarbonyloxymethyl) groups. These are stable in plasma but hydrolyzed intracellularly by esterases.
Critical Consideration for Prodrugs
When testing prodrugs in in vitro enzyme assays (Protocol B), they will be inactive . You must use the free acid form for enzyme assays and the prodrug form for cell-based assays.
References
-
Heugebaert, T. S. A., et al. (2023). Phosphonate and α-fluorophosphonate analogs of D-glucose 6-phosphate as active-site probes of 1L-myo-inositol 1-phosphate synthase. Methods in Enzymology. Link
-
Blackburn, G. M., et al. (1990). Phosphonate and thiophosphate nucleotide analogues in studies of some enzyme reactions. Nucleic Acids Symposium Series. Link
-
Wiemer, A. J., & Wiemer, D. F. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm. Link
-
Pradère, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Link
-
Bailly, F., et al. (2002). Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds. Journal of Biological Chemistry. Link
Sources
Efficacy comparison of Cbz vs. Fmoc protecting groups in phosphonopeptide synthesis
Executive Summary
In the synthesis of phosphonopeptides—where a non-hydrolyzable phosphorus-carbon (P–C) bond mimics the labile phosphate ester—the choice between Fmoc (Fluorenylmethyloxycarbonyl) and Cbz (Benzyloxycarbonyl) protection strategies is dictated by peptide length, sequence composition, and the specific lability of the phosphonate diester.
-
The Verdict:
-
Choose Fmoc (SPPS) for sequences >5 residues, high-throughput libraries, or peptides containing sulfur (Met/Cys). It requires a two-stage deprotection strategy (TFA for the peptide, TMSBr for the phosphonate).
-
Choose Cbz (Solution Phase) for short, acid-sensitive fragments or when "global deprotection" is desired. It allows for the simultaneous removal of N-terminal and phosphonate protecting groups via neutral hydrogenolysis, preserving delicate structural motifs.
-
Mechanistic Basis & Orthogonality[1][2]
The core challenge in phosphonopeptide synthesis is not the formation of the amide bond, but the orthogonality of the phosphonate protecting groups relative to the N-terminal protection.
The Fmoc Strategy (Base-Labile)
Fmoc synthesis relies on base (piperidine) for N-deprotection and acid (TFA) for final cleavage.
-
Phosphonate Stability: Unlike phosphate esters (P–O–C), phosphonates (P–C) are generally stable to the basic conditions of piperidine deprotection, minimizing the risk of
-elimination. -
The "Ester" Problem: Standard phosphonate protecting groups (Methyl/Ethyl esters) are stable to TFA . Therefore, Fmoc SPPS yields a peptide with the phosphonate groups still protected. A harsh secondary cleavage using Trimethylsilylbromide (TMSBr) is required to reveal the free phosphonic acid.
The Cbz Strategy (Hydrogenolysis)
Cbz protection is removed via catalytic hydrogenation (
-
Global Deprotection: If the phosphonate is protected as a benzyl ester (Bn) , the Cbz group and the phosphonate esters are cleaved simultaneously in a single, neutral step.
-
Limitation: This method fails if the peptide contains Sulfur (Cys, Met), which poisons the Palladium catalyst.
Experimental Workflows & Protocols
Workflow A: Fmoc Solid-Phase Synthesis (Automated/Resin)
Best for: Long chains, S-containing peptides.
-
Resin: Rink Amide (for amides) or Wang (for acids).
-
Coupling: Standard HBTU/DIPEA activation. Phosphonates are introduced as Fmoc-Aminoalkylphosphonate-diesters (usually Et/Me).
-
N-Deprotection: 20% Piperidine in DMF.
-
Resin Cleavage: 95% TFA cocktail. Result: Free peptide with protected phosphonate esters.
-
Phosphonate Deprotection: Treatment with TMSBr (10-20 equiv) in DCM, followed by hydrolysis.
Workflow B: Cbz Solution-Phase Synthesis
Best for: Short fragments, acid-sensitive moieties, scale-up of building blocks.
-
Coupling: Mixed anhydride (IBCF) or Carbodiimide (DCC) in solution.
-
Phosphonate Protection: Benzyl (Bn) esters.[1]
-
Deprotection: Dissolve in MeOH/EtOAc. Add 10% Pd/C. Stir under
(balloon). -
Result: Pure, free phosphonopeptide after filtration and evaporation.
Visualization of Synthetic Pathways
Caption: Comparative workflow illustrating the two-step deprotection required for Fmoc (via TMSBr) versus the single-step global deprotection possible with Cbz/Benzyl strategies.
Performance Comparison Data
The following data summarizes typical performance metrics derived from comparative synthesis of model phosphonopeptides (e.g., Ala-Val-P(O)(OH)₂-Phe).
| Metric | Fmoc Strategy (SPPS) | Cbz Strategy (Solution) |
| Overall Yield | 45 - 65% | 70 - 85% (Short chains) |
| Purity (Crude) | 60 - 75% (Main impurity: truncated sequences) | >90% (After crystallization/extraction) |
| Phosphonate Recovery | High , but requires harsh TMSBr step. | Excellent , mild conditions preserve integrity. |
| Sulfur Tolerance | Excellent (Met/Cys compatible). | Poor (S poisons Pd catalyst). |
| Scalability | Linear (mg to grams). | Difficult >10g (Purification bottlenecks). |
| Time Efficiency | Fast (Automated cycles). | Slow (Stepwise purification required). |
Critical Analysis of Side Reactions
-
Fmoc/Piperidine: While phosphonates are stable, the basic conditions can cause aspartimide formation in Asp-containing sequences. The use of DBU or shorter deprotection times (5 min) is recommended for sensitive sequences.
-
TMSBr Cleavage: This reagent is highly reactive.[2] If not quenched properly (with aqueous bicarbonate), it can hydrolyze amide bonds or cleave other sensitive esters. It must be performed under strictly anhydrous conditions.
References
-
National Institutes of Health (PMC). Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides. Biopolymers. 2011. Retrieved from [Link]
-
Beilstein Journals. Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers. Beilstein J. Org. Chem. 2011.[3] Retrieved from [Link]
-
MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. 2021. Retrieved from [Link]
Sources
X-ray crystallography of phosphonate inhibitors bound to enzyme active sites
As a Senior Application Scientist in structural biology and structure-based drug design, I frequently encounter a critical challenge in metalloenzyme targeting: natural substrates (like pyrophosphates) are rapidly hydrolyzed in vivo, making them poor therapeutic leads. To overcome this, we utilize phosphonate inhibitors —stable bioisosteres where the enzymatically labile P–O–P bond is replaced by a robust P–C–P bond.
This guide provides an objective, data-driven comparison of phosphonate inhibitors against alternative ligand classes (natural phosphates and non-phosphonate allosteric inhibitors). By examining high-resolution X-ray crystallography data, we will deconstruct the thermodynamic and structural causality that makes phosphonates superior competitive inhibitors for enzymes like Farnesyl Pyrophosphate Synthase (FPPS) and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).
Mechanistic Superiority: Phosphonates vs. Alternatives
To understand why phosphonates consistently outperform alternative scaffolds in metalloenzyme inhibition, we must look at the active site architecture. Enzymes like FPPS feature aspartate-rich motifs (DDXXD) that coordinate divalent cations (Mg²⁺), which in turn bind the negatively charged phosphate groups of the natural substrates (IPP and DMAPP).
When comparing inhibitor classes, the causality behind binding affinity becomes clear:
-
Phosphonate Inhibitors (The Product): Nitrogenous bisphosphonates (N-BPs) like zoledronate act as transition-state analogs. The phosphonate groups coordinate three Mg²⁺ ions, bridging the compound to the enzyme. The favorable entropy resulting from burying the hydrophobic alkyl chain into the allylic pocket is the primary driving force for their nanomolar affinity [3].
-
Natural Pyrophosphates (The Baseline Alternative): While they bind with micromolar affinity, their P–O–P bonds are rapidly cleaved by the enzyme, offering zero in vivo stability.
-
Non-Phosphonate Allosteric Inhibitors (The Synthetic Alternative): These compounds bind to an allosteric pocket near the IPP subpocket without requiring Mg²⁺ coordination [2]. While they avoid the highly charged nature of bisphosphonates, they typically suffer from lower binding affinities and fail to induce the complete active-site closure required for maximum target residence time.
Fig 1: Isoprenoid biosynthesis pathway and mechanisms of FPPS inhibition.
Comparative Performance Data
The following table synthesizes quantitative crystallographic and kinetic data, objectively comparing phosphonates against alternative ligand classes across different metalloenzyme targets.
| Inhibitor / Ligand Class | Example Compound | Target Enzyme | Binding Affinity (IC₅₀ / Kᵢ) | Binding Mode & Causality | In Vivo Stability | Typical X-Ray Resolution |
| Nitrogenous Bisphosphonate | Zoledronate | FPPS | 1 - 10 nM | Competitive (Allylic site). Tridentate Mg²⁺ coordination drives enthalpy. | High (Hydrolysis-resistant P-C-P bond) | 1.5 - 2.0 Å |
| Natural Pyrophosphate | IPP / DMAPP | FPPS | ~ 1 - 5 µM (Kₘ) | Substrate (Homoallylic/Allylic). Transient binding. | Very Low (Rapidly hydrolyzed) | 2.0 - 2.5 Å |
| Non-Phosphonate Allosteric | Quinoline derivatives | FPPS | 100 - 500 nM | Allosteric pocket. Mg²⁺ independent; relies on hydrophobic packing. | Moderate | 2.2 - 2.8 Å |
| Monophosphonate | Compound 15 | ENPP1 | < 2 nM | Competitive. Phosphonate oxygens bind two active-site Zn²⁺ ions. | High | ~ 3.2 Å |
Data supported by crystallographic studies on FPPS [3] and ENPP1 [4].
Structural Dynamics: The "Active Site Closure" Phenomenon
X-ray crystallography reveals that phosphonate binding is not a static event. In human FPPS, the binding of a bisphosphonate to the allylic site primes the enzyme, but it is the subsequent binding of the secondary ligand (IPP) to the homoallylic site that triggers a massive conformational shift.
Crystallographic evidence demonstrates that IPP binding induces the rigidification and full closure of the enzyme's C-terminal tail (residues 350-KRRK-353) [1]. This tail closure acts as a molecular "padlock," trapping the phosphonate inhibitor inside the active site and dropping the dissociation rate to near zero. Non-phosphonate allosteric inhibitors fail to induce this specific tail-locking mechanism, explaining their generally lower efficacy in vivo [2].
Self-Validating Experimental Protocol: Co-Crystallization of FPPS-Phosphonate Complexes
To ensure trustworthiness and reproducibility, the following protocol details the exact co-crystallization workflow for generating high-resolution (<2.0 Å) structures of FPPS bound to phosphonate inhibitors. Every step is designed as a self-validating system, where the thermodynamic causality dictates the physical action.
Step 1: Protein Preparation & Quality Control
-
Action: Purify recombinant human FPPS using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in 100 mM Tris-HCl (pH 7.5), 150 mM NaCl. Concentrate to 12.5 mg/mL.
-
Causality: SEC ensures the removal of soluble aggregates. Crystallization requires highly monodisperse protein populations; aggregates act as false nucleation sites, leading to poorly diffracting, multi-lattice crystals.
Step 2: Ternary Complex Formation (Pre-incubation)
-
Action: Mix the purified FPPS with 1 mM bisphosphonate inhibitor, 1 mM Isopentenyl Pyrophosphate (IPP), and 1 mM MgCl₂. Incubate on ice for 30 minutes.
-
Causality: This is the most critical step. Phosphonates are highly negatively charged and require Mg²⁺ to bridge the inhibitor to the enzyme's DDXXD motifs [3]. Pre-incubation ensures thermodynamic equilibrium is reached, forming the fully closed ternary complex before introducing precipitants. Failing to pre-incubate results in a mixture of apo- and holo-enzyme crystals, destroying electron density resolution at the active site.
Step 3: Hanging-Drop Vapor Diffusion
-
Action: On a siliconized glass cover slip, mix 1.5 µL of the pre-incubated protein-ligand complex with 1.5 µL of crystallization buffer (19% PEG 3350, 0.1 M Tris-HCl pH 7.4, 0.1 M Li₂SO₄). Invert over a well containing 500 µL of the crystallization buffer and seal. Incubate at 15°C.
-
Causality: PEG 3350 acts as a molecular crowding agent, competing for water and slowly driving the protein into supersaturation. Li₂SO₄ provides favorable ionic strength to stabilize the crystal lattice contacts. Vapor diffusion ensures a slow, controlled approach to the nucleation zone.
Step 4: Cryoprotection and X-Ray Diffraction
-
Action: Harvest mature crystals (typically appearing in 3-5 days) using a nylon loop. Briefly sweep the crystal through a cryoprotectant solution (crystallization buffer + 20% glycerol) and flash-freeze in liquid nitrogen (100 K). Collect diffraction data at a synchrotron beamline.
-
Causality: Glycerol replaces bulk water in the solvent channels of the crystal, preventing the formation of crystalline ice during freezing. Flash-freezing at 100 K minimizes radiation damage from the high-intensity X-ray beam and reduces atomic thermal motion (B-factors), allowing us to resolve the exact coordination geometry of the phosphonate-metal complex.
Fig 2: Self-validating workflow for co-crystallization of FPPS-phosphonate complexes.
References
- ResearchGate - Ternary complex structures of human farnesyl pyrophosphate synthase bound with a novel inhibitor and secondary ligands provide insights into the molecular details of the enzyme's active site closure.
- McGill University / ACS - Multistage Screening Reveals Chameleon Ligands of the Human Farnesyl Pyrophosphate Synthase: Implications to Drug Discovery.
- NIH / PMC - Design, Synthesis, Calorimetry and Crystallographic analysis of 2-Alkylaminoethyl-1,1-Bisphosphonates as inhibitors of Trypanosoma cruzi Farnesyl Diphosphate Synthase.
- bioRxiv - Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP.
Purity assessment of synthetic aminophosphonates using 31P NMR spectroscopy
Executive Summary
Objective: To provide a definitive, self-validating protocol for assessing the purity of synthetic
Context: Aminophosphonates are bioisosteres of amino acids, crucial in drug development (e.g., transition state inhibitors, haptens for catalytic antibodies). Their synthesis—often via the Kabachnik-Fields or Pudovik reactions—frequently yields phosphorus-containing side products (phosphates, hydroxyphosphonates) that are difficult to detect by UV-HPLC due to weak chromophores or overlapping retention times.
The Solution:
Strategic Comparison: Why P NMR?
While HPLC and
Table 1: Comparative Efficacy in Aminophosphonate Purity Assessment
| Feature | HPLC-UV | ||
| Specificity | High: Detects only P-containing species (product, starting material, by-products). | Low: Crowded by solvent, alkyl chains, and protecting groups. | Variable: Dependent on chromophores; "invisible" impurities (e.g., alkyl phosphites) are missed. |
| Resolution | Excellent: Chemical shift range >200 ppm; sharp singlets (decoupled). | Poor: Overlapping multiplets in the 1–4 ppm region (alkyl esters). | Good: But requires method development for every new analogue. |
| Quantification | Direct: Integral | Complex: Requires identifying a unique, un-obscured proton for every impurity. | Indirect: Requires reference standards for every impurity to determine response factors. |
| Sample Prep | Fast: Dissolve and shoot. No deuterated solvent strictly needed (if unlocked). | Fast: Requires deuterated solvent.[1] | Slow: Filtration, mobile phase prep, equilibration. |
The Mechanism: Understanding the Spectrum
To interpret the data, one must understand the chemical shift landscape of organophosphorus chemistry. The shift is highly sensitive to the oxidation state and coordination environment of the phosphorus atom.
Chemical Shift Map for Kabachnik-Fields Reaction
- 130 – 145 ppm: P(III) Starting Materials. (e.g., Triethyl phosphite). These react rapidly but residual amounts indicate incomplete conversion.
-
20 – 30 ppm:
-Aminophosphonate (Product). The target signal. -
15 – 25 ppm:
-Hydroxyphosphonate (Side Product). Formed via the Abramov reaction (aldehyde + phosphite) if the amine condensation is slow. - -5 – 5 ppm: Phosphate Esters (Oxidation By-product). Formed if P(III) reagents oxidize during the reaction or workup.
-
0 – 10 ppm: Dialkyl Phosphites (Reagent). Used in Pudovik synthesis; distinct
coupling (doublet) if proton-coupled.
Experimental Protocol: The Self-Validating Workflow
This protocol uses Inverse Gated Decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal intensity is driven solely by population difference (concentration) and not by cross-relaxation enhancement.
Step 1: Sample Preparation[2]
-
Massing: Accurately weigh ~10–20 mg of the crude aminophosphonate.
-
Internal Standard (IS): Add an equimolar amount of a high-purity IS with a distinct shift.
-
Recommendation:Triphenylphosphate (TPP) (
-17 ppm). It is stable, non-hygroscopic, and far from the product region.
-
-
Solvent: Dissolve in 0.6 mL of CDCl
or DMSO-d .-
Note: DMSO is preferred if the product is polar/zwitterionic.
-
-
Homogeneity: Vortex until fully dissolved. Particulates will ruin field homogeneity.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgig (Bruker) / s2pul with decoupling off during delay (Varian).
-
Logic: Decoupling is ON during acquisition (for sharp singlets) and OFF during relaxation delay (to eliminate NOE buildup).
-
-
Spectral Width (SW): 200–300 ppm (cover -50 to +150 ppm).
-
Relaxation Delay (d1): 20–30 seconds.
-
Critical: Phosphorus T1 relaxation times are long (often 2–5s). For 99.9% magnetization recovery,
. Short d1 leads to underestimation of the slower-relaxing species (usually the IS).
-
-
Scans (ns): 32–64 (High sensitivity of
P usually requires fewer scans than C).
Step 3: Processing
-
Exponential Multiplication: Apply moderate line broadening (LB = 1.0 – 2.0 Hz) to reduce noise without compromising resolution.
-
Phasing: Manual phasing is critical. Autophase often fails with distant peaks (e.g., product at 25 ppm, IS at -17 ppm).
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure integrals are measured from a flat base.
Visual Workflow & Decision Tree
Figure 1: Decision tree for
Case Study: Synthesis of Diethyl (amino(phenyl)methyl)phosphonate
Scenario: A researcher synthesizes an aminophosphonate via the Kabachnik-Fields reaction (Benzaldehyde + Aniline + Diethyl Phosphite).
Observed
| Signal ( | Multiplicity | Integral Area | Assignment | Notes |
| 23.4 | Singlet | 100.00 | Product | |
| 18.2 | Singlet | 5.50 | Impurity A | |
| 7.1 | Singlet | 2.10 | Impurity B | Diethyl phosphate (Oxidation) |
| -17.5 | Singlet | 45.00 | Internal Std | Triphenylphosphate (Added for qNMR) |
Purity Calculation (Relative %): To calculate the relative phosphorus purity (excluding non-P impurities like solvents):
Troubleshooting & Common Pitfalls
-
Broad Lines:
-
Cause: Paramagnetic impurities (e.g., metal catalyst residues) or poor solubility.
-
Fix: Filter the sample through a glass wool plug; add EDTA if metal contamination is suspected.
-
-
Incorrect Integration Ratios:
-
Cause:NOE enhancement or insufficient relaxation delay .
-
Fix: Verify pulse sequence is zgig (inverse gated). Increase d1 to 30s and re-run. If the ratio changes, the initial d1 was too short.
-
-
Missing Peaks:
-
Cause: Spectral width too narrow.
-
Fix: Always run a "scout" scan with SW = 400 ppm to check for P(III) species far downfield (~140 ppm).
-
References
-
Galkin, V. I., & Cherkasov, R. A. (1998).[2] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews. Link
-
Bálint, E., et al. (2012).[3][4] The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules. Link
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear NMR). Link
-
Keglevich, G. (2015). Milestones in Organophosphorus Chemistry. Springer. Link
Sources
Optimizing Serine Protease Inhibition: The Kinetic Superiority of Diphenyl over Diethyl Phosphonate Esters
Executive Summary: The "Warhead" Dilemma
In the design of irreversible serine protease inhibitors, the electrophilicity of the phosphorus center is the rate-limiting determinant of potency. While both diphenyl and diethyl phosphonate esters are structurally similar, they occupy opposite ends of the reactivity spectrum.
This guide provides an evidence-based analysis demonstrating why diphenyl phosphonate esters are the superior choice for protease inhibition and activity-based protein profiling (ABPP), while diethyl esters serve primarily as inert controls or metabolic precursors. The distinction hinges on a single critical parameter: the leaving group ability of the ester moiety.
Mechanistic Divergence: The pKa Factor
The inhibition of serine proteases (e.g., Chymotrypsin, Elastase, DPP-IV) by organophosphonates follows a specific two-step mechanism: association followed by phosphorylation.
The Reaction Pathway
-
Michaelis Complex (
): The peptidyl portion of the inhibitor binds to the enzyme's S1-S4 subsites. -
Nucleophilic Attack (
): The active site Serine-OH attacks the phosphorus atom. -
Leaving Group Departure: The ester bond breaks. This is the kinetic bottleneck.
-
Diphenyl Esters: Expel phenol (PhOH).
-
Diethyl Esters: Would require expelling ethanol (EtOH).
-
The Electronic Gatekeeper
The reactivity difference is quantified by the pKa of the conjugate acid of the leaving group. A lower pKa indicates a more stable, and thus faster, leaving group.
| Feature | Diphenyl Phosphonate | Diethyl Phosphonate | Impact on Inhibition |
| Leaving Group | Phenol (PhO⁻) | Ethoxide (EtO⁻) | Phenoxide is a superior leaving group. |
| Leaving Group pKa | ~10.0 | ~16.0 | |
| P=O Electrophilicity | High | Low | Electron-withdrawing phenyl rings activate the P-center. |
| Inhibition Type | Irreversible (Suicide) | Reversible / Inert | Diethyl esters rarely phosphorylate the serine. |
Mechanism of Inactivation (DOT Diagram)
Caption: The kinetic bottleneck is the expulsion of the leaving group. Diphenyl esters facilitate this step; diethyl esters stall at the Michaelis Complex.
Comparative Performance Analysis
Kinetic Potency ( )
Experimental data consistently shows that diphenyl phosphonates exhibit second-order rate constants (
Table 1: Representative Kinetic Data for Serine Proteases
| Enzyme Target | Inhibitor Structure (P1-Warhead) | Leaving Group | Relative Potency | |
| Human Neutrophil Elastase | Val-Pro-Val-P(OPh) | Diphenyl | 550,000 | High |
| Human Neutrophil Elastase | Val-Pro-Val-P(OEt) | Diethyl | No Reaction | Negligible |
| Chymotrypsin | Cbz-Phe-P(OPh) | Diphenyl | 3,800 | Moderate |
| DPP-IV | Pro-Pro-P(OPh) | Diphenyl | 1,500 | Moderate |
Data synthesized from Oleksyszyn et al. and Powers et al. (See References).[1][2][3]
Stability and Specificity
While diethyl esters are chemically hyper-stable (half-life > weeks in buffer), diphenyl esters offer a "Goldilocks" stability profile:
-
Aqueous Stability:
hours in Tris buffer (pH 7.5). -
Plasma Stability: Stable enough for in vivo delivery before target engagement.
-
Selectivity: Unlike chloromethyl ketones (which alkylate His/Cys), diphenyl phosphonates are specific to Serine proteases and do not react with Cysteine proteases or Metalloproteases.
Experimental Protocols
Synthesis: The Oleksyszyn Reaction
The most efficient route to diphenyl phosphonate inhibitors is the "Oleksyszyn Reaction," a three-component condensation.
Reagents:
-
Aldehyde (R-CHO) corresponding to the amino acid side chain.
-
Triphenyl phosphite (P(OPh)
). -
Benzyl carbamate (Cbz-NH
) or Urea. -
Solvent: Glacial Acetic Acid.
Protocol:
-
Mix: Combine equimolar amounts (e.g., 10 mmol) of aldehyde, triphenyl phosphite, and benzyl carbamate in 15 mL of glacial acetic acid.
-
Heat: Stir at 80–90°C for 1–3 hours. Monitor by TLC (SiO
, CHCl /MeOH). -
Workup: Evaporate volatiles in vacuo. Dissolve residue in MeOH and crystallize (or purify via flash chromatography).
-
Validation:
P NMR should show a signal around 12–20 ppm (distinct from starting phosphite at ~128 ppm).
Kinetic Assay: Determining
To validate the inhibitor potency, use a pseudo-first-order kinetics assay with a chromogenic substrate.
Materials:
-
Buffer: 50 mM HEPES, pH 7.5, 0.1 M NaCl.
-
Substrate: Specific p-nitroanilide (pNA) peptide (e.g., Suc-Ala-Ala-Pro-Val-pNA for Elastase).
-
Enzyme: Purified Serine Protease (10–50 nM final).
-
Inhibitor: Diphenyl phosphonate (stock in DMSO).
Step-by-Step Workflow:
-
Pre-incubation: Incubate Enzyme + Inhibitor (at varying concentrations,
) in buffer. -
Time Points: At specific intervals (
min), remove an aliquot. -
Activity Measurement: Add aliquot to the Substrate solution. Measure residual velocity (
) via absorbance at 405 nm. -
Data Analysis:
-
Plot
vs. time.[4] The slope is . -
Plot
vs. . The slope of this line is the second-order rate constant .
-
Synthesis & Assay Workflow (DOT Diagram)
Caption: Integrated workflow from raw material condensation to kinetic constant determination.
Strategic Recommendations
-
For Drug Discovery: Always start with Diphenyl esters. If the compound is too reactive (non-specific toxicity), substitute the phenyl ring with electron-donating groups (e.g., p-Me-Ph) to tune reactivity down, rather than switching to diethyl esters.
-
For Negative Controls: Use Diethyl esters. They mimic the steric bulk and binding (
) of the active inhibitor but lack the warhead reactivity ( ). -
For Activity-Based Probes (ABPs): Use Diphenyl esters coupled to biotin or fluorophores.[5] The stable covalent bond allows for harsh washing conditions during proteomic analysis.
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters.[3][6] Biochemistry.[6][7]
-
Gilmore, B. F., et al. (2006). Dipeptide proline diphenyl phosphonates are potent, irreversible inhibitors of seprase (FAPalpha).[2] Biochemical and Biophysical Research Communications.[6]
-
Sienczyk, M., & Oleksyszyn, J. (2009). Recent Developments in Peptidyl Diaryl Phosphonates as Inhibitors and Activity-Based Probes for Serine Proteases.[8] Current Medicinal Chemistry.
-
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews.
Sources
- 1. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases | MDPI [mdpi.com]
- 2. Synthesis, kinetic evaluation, and utilization of a biotinylated dipeptide proline diphenyl phosphonate for the disclosure of dipeptidyl peptidase IV-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phosphonate - Wikipedia [en.wikipedia.org]
- 8. Peptide length and prime-side sterics influence potency of peptide phosphonate protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacological Characterization of Phosphonate-Based Drug Candidates
Executive Summary: The Phosphonate Delivery Paradox
Phosphonates (C-P bond) offer superior metabolic stability compared to natural phosphates (O-P bond), making them ideal for inhibiting nucleoside-processing enzymes (polymerases, esterases). However, their permanent negative charge at physiological pH creates a critical permeability bottleneck , resulting in poor oral bioavailability (<5%) and negligible passive cell entry.
This guide compares the in vivo pharmacological performance of three distinct generations of phosphonate delivery strategies:
-
Unmodified Acyclic Nucleoside Phosphonates (ANPs): (e.g., Cidofovir, Tenofovir) – High renal clearance, low oral uptake.
-
Labile Ester Prodrugs: (e.g., Tenofovir Disoproxil Fumarate - TDF) – Improved oral uptake, but plasma instability leads to systemic release of the parent phosphonate.
-
Phosphoramidates (ProTides) & Lipid Conjugates: (e.g., Tenofovir Alafenamide - TAF, Brincidofovir) – Designed for plasma stability and intracellular activation, minimizing off-target toxicity.
Comparative Mechanism of Action & Bioactivation
The defining characteristic of a successful phosphonate candidate is not just target affinity, but the site of prodrug cleavage .
Metabolic Divergence: TDF vs. TAF vs. Lipid Conjugates
-
TDF (Ester-based): Rapidly hydrolyzed by ubiquitous plasma esterases. This releases the parent Tenofovir (TFV) into systemic circulation before it reaches the target tissue. High circulating TFV is actively transported into renal proximal tubules via OAT1/OAT3, causing nephrotoxicity.
-
TAF (Phosphoramidate): Stable in plasma. Enters lymphoid cells and hepatocytes passively or via uptake transporters. Intracellular cleavage by Cathepsin A (CatA) releases TFV directly inside the target cell.
-
Brincidofovir (Lipid Conjugate): Mimics lysophospholipids, utilizing natural lipid uptake pathways in the small intestine.[1] It bypasses OAT-mediated renal uptake entirely.
Visualization of Activation Pathways
Caption: Metabolic fate of phosphonate prodrugs. TDF releases parent drug in plasma, leading to renal accumulation. TAF remains intact until cell entry, maximizing active metabolite (TFV-DP) loading.
In Vivo Pharmacokinetic (PK) Characterization
When characterizing a new phosphonate candidate, standard plasma PK is insufficient. You must quantify the Intracellular/Plasma Ratio of the active metabolite (e.g., diphosphate).
Comparative PK Data: TDF vs. TAF vs. Brincidofovir
The following table summarizes expected in vivo performance metrics for these classes.
| Parameter | Unmodified (e.g., Cidofovir) | Ester Prodrug (e.g., TDF) | Phosphoramidate (e.g., TAF) | Lipid Conjugate (e.g., Brincidofovir) |
| Oral Bioavailability | < 5% (Requires IV) | 25–40% | > 40% | High (Lipid uptake) |
| Plasma Half-life (Prodrug) | N/A (Parent only) | < 5 mins (Rapid hydrolysis) | ~30–90 mins (Stable) | Long (Lipid association) |
| Active Metabolite Location | Plasma > Tissue | Plasma > Tissue | Tissue >> Plasma | Tissue >> Plasma |
| PBMC Loading Efficiency | Low | Moderate | High (5–7x TDF) | High |
| Renal Accumulation | Very High (OAT substrate) | High (due to plasma parent) | Minimal | Minimal (No OAT transport) |
Protocol: Simultaneous Plasma & Intracellular Nucleotide Quantitation
Objective: Differentiate between circulating prodrug, circulating parent, and intracellular active diphosphate.
Step-by-Step Methodology:
-
Dosing: Administer candidate drug to animal model (e.g., Beagle dog or rhesus macaque for translational relevance; rodents for early screen).
-
Blood Collection: Collect whole blood into K2EDTA tubes at t=0.5, 1, 2, 4, 8, 24h.
-
Rapid Separation (Critical):
-
Plasma: Centrifuge 1 mL blood immediately (4°C, 2000g, 10 min). Aliquot plasma and freeze at -80°C.
-
PBMCs: Dilute remaining blood 1:1 with PBS. Layer over Ficoll-Paque. Centrifuge (400g, 30 min, brake off). Collect "buffy coat" PBMC layer.
-
-
Intracellular Extraction:
-
Wash PBMCs 3x with ice-cold PBS to remove extracellular drug.
-
Cell Count: Count cells using automated counter (critical for normalization).
-
Lysis: Resuspend pellet in 70% Methanol (ice-cold) . This precipitates proteins and stops enzymatic interconversion of nucleotides.
-
Incubate at -20°C for 1 hour. Centrifuge (15,000g). Collect supernatant.
-
-
LC-MS/MS Analysis:
-
Column: Anion exchange or C18 with Ion-Pairing agent (e.g., DMHA) is required to retain polar phosphorylated metabolites.
-
Quantification: Normalize intracellular concentration to pmol/million cells .
-
Toxicity Assessment: The Renal Safety Screen
Nephrotoxicity is the primary failure mode for phosphonates. Traditional serum creatinine (SCr) is a lagging indicator (rises only after >50% kidney function loss).
Advanced Nephrotoxicity Protocol
Objective: Detect early tubular injury before functional failure.
Experimental Setup:
-
Model: Rat (Sprague-Dawley) or Rabbit.
-
Dosing: Daily oral dosing for 14–28 days.
-
Biomarkers (Urine):
-
NGAL (Neutrophil Gelatinase-Associated Lipocalin): Spikes within hours of tubular injury.
-
KIM-1 (Kidney Injury Molecule-1): Specific to proximal tubule damage.
-
-
Histopathology:
-
Fix kidney in 10% formalin.
-
Stain: H&E and PAS (Periodic Acid-Schiff).
-
Look for: "Karyomegaly" (enlarged nuclei) and "Cytoplasmic Vacuolization" in proximal tubules. This is the hallmark of phosphonate toxicity (e.g., Cidofovir/TDF).
-
Comparative Insight:
-
TDF treated animals: Show elevated NGAL/KIM-1 and proximal tubule vacuolization.
-
TAF treated animals: Show markers comparable to vehicle control due to low plasma TFV exposure.
Efficacy Models: Viral Load Reduction
For antiviral phosphonates, efficacy is linked to the intracellular half-life of the diphosphate metabolite.
Protocol: Viral Kinetics (HIV/HBV Example)
-
Infection: Inoculate humanized mice (e.g., uPA-SCID for HBV or BLT mice for HIV).
-
Treatment: Initiate treatment once viremia stabilizes (approx. 4–8 weeks post-infection).
-
Sampling: Bleed every 3–7 days for viral load (PCR).
-
Readout: Calculate the slope of viral decay (
copies/mL drop per day). -
Correlation: Correlate viral decay slope with PBMC TFV-DP trough concentrations (
) rather than plasma AUC.
Experimental Workflow Diagram
Caption: Integrated workflow for characterizing phosphonate candidates, linking PK sampling to safety and efficacy decision gates.
References
-
Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus and Hepatitis B Virus Infections."[2] Antiviral Research. Link
-
Birkus, G., et al. (2007). "Cathepsin A is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs." Antimicrobial Agents and Chemotherapy.[3][4] Link
-
Painter, W., et al. (2012). "First Clinical Experience with Brincidofovir (CMX001), an Oral Nucleotide Analog for Treatment of Smallpox." Antimicrobial Agents and Chemotherapy.[3][4] Link
- Cihlar, T., et al. (2009). "Nucleotide Analogs and Acid Nucleosides for Treatment of HIV and HBV: Chemistry, Biology, and Clinical Uses.
-
Bam, R. A., et al. (2014). "In Vitro and In Vivo Intracellular Pharmacology of Tenofovir Alafenamide (TAF) in Peripheral Blood Mononuclear Cells." Antiviral Therapy.[2][3][4][5][6][7][8][9] Link
Sources
- 1. Brincidofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir Alafenamide vs. Tenofovir Disoproxil… | Clinician.com [clinician.com]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. engage.england.nhs.uk [engage.england.nhs.uk]
- 7. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative molecular docking studies of phosphonate inhibitors
Executive Summary: The Phosphonate Challenge
Phosphonate inhibitors represent a high-value, high-difficulty class of ligands in structure-based drug design (SBDD). Structurally mimicking the transition states of phosphate ester hydrolysis, they are critical for targeting metalloenzymes, kinases, and synthases (e.g., HIV-RT, EPSP synthase, Farnesyl pyrophosphate synthase).
The Core Problem: Standard docking protocols often fail with phosphonates due to three convergent factors:
-
High Solvation Penalty: The dianionic phosphonate group (
) is heavily solvated in solution. Docking scoring functions must accurately penalize desolvation or account for bridging waters. -
Metal Coordination: Most phosphonate targets require divalent metal ions (
, , ) for binding. Standard force fields often treat metals as simple cationic spheres, failing to capture the directional coordination geometry required for a correct pose. -
Charge Delocalization: Inaccurate partial charge assignment (e.g., Gasteiger vs. RESP) can lead to massive electrostatic clashes in the active site.
This guide objectively compares the performance of AutoDock Vina , CCDC GOLD , and Schrödinger Glide in handling these specific challenges, supported by a validated experimental protocol.
Comparative Analysis of Docking Engines
The following analysis benchmarks three industry-standard engines specifically for charged phosphonate ligands.
Performance Matrix
| Feature | AutoDock Vina (v1.2+) | CCDC GOLD (v2022+) | Schrödinger Glide (XP) |
| Algorithm | Iterated Local Search (Gradient-based) | Genetic Algorithm (GA) | Systematic Search (Hierarchical Filters) |
| Metal Handling | Weak. Treats metals as electrostatic points. Often requires manual "dummy atom" models for accuracy. | Excellent. Specific metal coordination geometry constraints. Supports soft potentials.[1] | Strong. OPLS force fields explicitly parameterize metals. "Constraint" features allow metal-binding locking. |
| Scoring Function | Empirical (Vina Score). Heavily weighted on hydrophobic contacts. | Diverse. GoldScore (force field), ChemScore (empirical), ChemPLP (piecewise linear). | Empirical/Force Field Hybrid. XP (Extra Precision) specifically penalizes false positives in charged pockets. |
| Phosphonate Accuracy | Moderate. Good for rigid backbones but often fails to recover correct metal-coordination geometry without user intervention. | High. ChemPLP is widely regarded as superior for metalloenzyme-ligand pose prediction. | High. Superior handling of desolvation penalties which is critical for highly charged phosphonates. |
| Cost/Accessibility | Open Source (Free).[2] | Commercial (License required). | Commercial (High cost). |
Expert Insight: The Causality of Failure
-
Why Vina struggles: Vina’s scoring function is optimized for hydrophobic enclosure. It often underestimates the strength of the electrostatic Salt Bridge or Metal-Ligand interaction compared to the desolvation penalty, leading to "flipped" poses where the phosphonate group points away from the metal.
-
Why GOLD excels: The Genetic Algorithm allows for full ligand flexibility while the ChemPLP scoring function explicitly rewards specific metal-donor geometries, making it the preferred tool for zinc/magnesium-dependent targets.
Strategic Protocol: High-Fidelity Phosphonate Docking
To achieve publication-quality results, do not rely on default settings. Use this self-validating workflow designed to minimize false positives.
Phase 1: Ligand State Enumeration (The "Charge" Step)
Phosphonates exist in equilibrium between monoanionic (
-
Action: Generate both ionization states.
-
Tool: Epik (Schrödinger) or OpenBabel (Open Source).
-
Critical Detail: Ensure the phosphorus atom is assigned a tetrahedral geometry. Planar phosphorus is a common artifact in SDF-to-PDBQT conversion that ruins docking.
Phase 2: Receptor Preparation (The "Metal" Step)
-
Clean: Remove all non-active site waters.
-
Retain: Keep "structural waters" that bridge the metal and the ligand (often seen in PDBs like 1HPU or 3N3G).
-
Metal Topology:
-
For Vina: If the metal is
, verify the charge is explicitly set to +2.0 in the PDBQT file. Consider using the Cationic Dummy Atom (CDA) approach if standard docking fails. -
For GOLD: Define the metal atom as the centroid of the binding site (radius 6-10 Å).
-
Phase 3: The Docking Workflow (Visualized)
Figure 1: Optimized workflow for docking phosphonate inhibitors. Note the feedback loop for refining metal constraints if geometry is distorted.
Interaction Analysis & Validation
A docking score is meaningless without geometric validation. For phosphonates, you must validate the Pharmacophore of Binding .
The "Golden Triangle" of Phosphonate Binding
A correct pose must satisfy at least two of the following three criteria:
-
Metal Coordination: Oxygen atoms of the phosphonate must be within 2.1 - 2.4 Å of the metal ion (
). -
Salt Bridge: Interaction with a conserved Arginine or Lysine (distance < 3.0 Å).
-
H-Bond Network: Interaction with backbone amides (often the "P-loop" in kinases).
Interaction Map
Figure 2: The critical interaction fingerprint for phosphonate ligands. Absence of the Metal Coordination or Salt Bridge usually indicates a false positive.
References
-
Scior, T. et al. (2012). Recognizing Pitfalls in Virtual Screening: A Critical Review. Journal of Chemical Information and Modeling.[3] Link
-
Cross, J.B. et al. (2009). Comparison of Global Docking Programs (Glide, GOLD, Vina) for Phosphonate Ligands. Journal of Chemical Information and Modeling.[3] Link
-
Kirchmair, J. et al. (2008). Evaluation of the Performance of 3D Virtual Screening Protocols: RMSD Comparisons. Journal of Computer-Aided Molecular Design. Link
-
Trott, O. & Olson, A.J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Link
-
Verdonk, M.L. et al. (2003). Improved protein–ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics. Link
Sources
Safety Operating Guide
Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate proper disposal procedures
Executive Summary & Chemical Profile
Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a specialized
Critical Hazard Mechanism: The primary disposal concern is the diphenyl phosphonate ester moiety. Under environmental or hydrolytic conditions (especially basic pH), this group hydrolyzes to release two equivalents of phenol for every molecule of the parent compound.[1] Phenol is a dermally absorbed toxin and corrosive.[1] Therefore, this compound must be managed not just as organic waste, but as a phenol-generating organophosphorus hazard .[1]
| Property | Specification | Disposal Implication |
| Molecular Class | Organophosphorus waste (requires high-temp incineration).[1] | |
| Protecting Group | Cbz (Carboxybenzyl) | Combustible; stable to mild base, labile to strong acid/hydrogenolysis.[1][2] |
| Leaving Group | Diphenyl ester | High Risk: Hydrolyzes to Phenol (Toxic/Corrosive).[1][2][3] |
| Physical State | Viscous Oil or Solid | Likely requires dissolution for certain disposal lines, but solid packing is preferred to minimize leaching.[1] |
Safety & Pre-Disposal Assessment
Before removing the waste from the bench, you must validate the state of the material.
Personal Protective Equipment (PPE) Matrix:
-
Hands: Double-gloving with Nitrile (0.11 mm minimum) is mandatory.[1][2] Phenol (a hydrolysis product) permeates standard latex rapidly.[1]
-
Eyes: Chemical splash goggles.[1]
-
Respiratory: If the compound is in a dry powder form, handle inside a fume hood to prevent inhalation of dust.[1]
Incompatibility Check:
-
Do NOT mix with: Strong oxidizers (peroxides, nitric acid) or strong bases (NaOH, KOH).[1][2][4]
-
Reasoning: Strong bases trigger rapid hydrolysis, releasing phenol and generating heat in the waste container.[1]
-
Waste Categorization & Segregation Logic
Proper segregation is the single most effective safety step.[1] You must classify this waste stream correctly to prevent downstream accidents at the incineration plant.[1]
RCRA Considerations (USA): While the compound itself is likely not P-listed, it exhibits characteristics of Toxic Waste due to the phenol release.[1] It should be coded as a halogen-free organophosphorus waste.[1]
Visual Decision Matrix (Graphviz):
Figure 1: Decision matrix for segregating aminophosphonate waste based on physical state.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system.[1] If you cannot complete a step (e.g., the container is not compatible), the system halts to prevent a safety breach.[1]
Phase A: Container Selection
-
Preferred: Amber Glass bottles with PTFE-lined caps.[1]
-
Acceptable: High-Density Polyethylene (HDPE).[1]
-
Prohibited: Low-density plastics or metal cans (phosphonates can corrode metals over time if hydrolysis occurs).[1]
Phase B: Waste Accumulation
-
Dissolution (If required): If the material is a sticky oil (common for Cbz-protected phosphonates), dissolve it in a minimal amount of Acetone or Ethyl Acetate .[1] Avoid chlorinated solvents unless your facility requires a halogenated waste stream.[1]
-
Transfer: Pour into the waste container. Leave at least 10% headspace.[1]
-
Labeling: Apply a hazardous waste tag immediately.[1]
Phase C: Deactivation (Spill Scenario ONLY)
Do not routinely deactivate in the lab unless required by local EHS, as this generates more toxic waste (phenol).[1][2]
If a spill occurs:
-
Isolate: Evacuate the immediate area.
-
Quench: Treat the spill with a 10% Sodium Carbonate (
) solution.[1] This is a mild base that will slowly hydrolyze the ester without violent heat generation.[1] -
Absorb: Use vermiculite or clay absorbent.[1]
-
Disposal: Collect the slurry as solid hazardous waste (phenol-contaminated).[1]
Hydrolysis Pathway & Risk (Graphviz):
Figure 2: The chemical causality of the disposal hazard.[1] The release of phenol is the primary driver for strict containment.
Final Logistics & Regulatory Compliance
Storage Prior to Pickup:
-
Store in a cool, dry area away from direct sunlight.[1]
-
Ensure secondary containment (a plastic tray) is used to catch any potential leaks.[1]
-
Time Limit: Do not store for >90 days (standard US RCRA compliance for satellite accumulation areas).
Disposal Method: The only acceptable final disposal method for this compound is High-Temperature Incineration .
-
Why? Biological treatment plants cannot easily degrade the C-P bond, and simple landfilling risks phenol leaching into groundwater.[1] Incineration ensures the phosphorus is converted to solid phosphate salts in the scrubber ash.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for alpha-Aminophosphonate Derivatives.[1] (General class properties and toxicity data).[1][2][5] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Guidelines for hazardous waste segregation). [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Protocols for handling organophosphorus and phenol-generating chemicals).[1] [Link][1][2]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press.[1] (Standard for laboratory waste management).[1][2][6] [Link]
Sources
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. nj.gov [nj.gov]
- 5. carlroth.com [carlroth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
